molecular formula C32H36O11 B7982119 9-O-Feruloyl-5,5'-dimethoxylariciresinol

9-O-Feruloyl-5,5'-dimethoxylariciresinol

Cat. No.: B7982119
M. Wt: 596.6 g/mol
InChI Key: NTYDMYPTASSNQW-XMFFLOPHSA-N
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Description

9-O-Feruloyl-5,5'-dimethoxylariciresinol has been reported in Aralia bipinnata and Zanthoxylum avicennae with data available.

Properties

IUPAC Name

[(2S,3R,4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]oxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36O11/c1-37-24-11-18(6-8-23(24)33)7-9-29(34)42-17-22-21(10-19-12-25(38-2)30(35)26(13-19)39-3)16-43-32(22)20-14-27(40-4)31(36)28(15-20)41-5/h6-9,11-15,21-22,32-33,35-36H,10,16-17H2,1-5H3/b9-7+/t21-,22-,32+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYDMYPTASSNQW-XMFFLOPHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC2COC(C2COC(=O)C=CC3=CC(=C(C=C3)O)OC)C4=CC(=C(C(=C4)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C[C@H]2CO[C@@H]([C@H]2COC(=O)/C=C/C3=CC(=C(C=C3)O)OC)C4=CC(=C(C(=C4)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide on the Biological Activity of 9-O-Feruloyl-5,5'-dimethoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-O-Feruloyl-5,5'-dimethoxylariciresinol is a naturally occurring lignan (B3055560) that has garnered scientific interest for its potential therapeutic properties. Isolated from the stems of Lindera obtusiloba Blume, this compound has demonstrated a range of biological activities, including anti-allergic, anti-inflammatory, and cytotoxic effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its biological activities, underlying mechanisms of action, and the experimental methodologies used to elucidate these properties. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Core Biological Activities

Current research indicates that this compound exhibits three primary biological activities: anti-allergic, anti-inflammatory, and cytotoxic. The following sections delve into the specifics of each activity, presenting the available quantitative data and the experimental contexts in which they were observed.

Anti-Allergic and Anti-Inflammatory Activities

The anti-allergic and anti-inflammatory potential of this compound has been primarily attributed to its ability to modulate the response of mast cells, which are key players in allergic and inflammatory reactions.

Quantitative Data on Anti-Allergic and Anti-Inflammatory Activities

Biological ActivityCell LineKey FindingsQuantitative DataReference
Anti-allergicHuman Mast Cells (HMC-1)Inhibition of histamine (B1213489) releaseData not yet quantified in published literature[1]
Anti-inflammatoryHuman Mast Cells (HMC-1)Potential to modulate pro-inflammatory cytokine expression (TNF-α, IL-6)Specific data for this compound is not yet available. However, other lignans (B1203133) from the same source, linderin A and actiforin, have been shown to suppress the gene expression of TNF-α and IL-6.[1]

Experimental Protocols

Inhibition of Histamine Release Assay

A common method to assess the anti-allergic potential of a compound is to measure its ability to inhibit the release of histamine from stimulated mast cells.

  • Cell Culture: Human mast cells (HMC-1) are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.

  • Stimulation and Treatment: Cells are seeded in 24-well plates and pre-incubated with varying concentrations of this compound for 1 hour. Subsequently, mast cell degranulation and histamine release are induced by adding a secretagogue, such as compound 48/80 or by cross-linking IgE receptors.

  • Quantification of Histamine: The amount of histamine released into the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. The absorbance is measured at a specific wavelength (e.g., 450 nm), and the concentration of histamine is determined by comparison with a standard curve.

  • Data Analysis: The percentage of histamine release inhibition is calculated using the following formula: % Inhibition = [ (A - B) / A ] × 100 Where A is the histamine concentration in the stimulated, untreated group, and B is the histamine concentration in the stimulated, compound-treated group. The IC₅₀ value, the concentration of the compound that inhibits histamine release by 50%, can be determined from a dose-response curve.

Measurement of Pro-inflammatory Cytokine (TNF-α and IL-6) Production

The anti-inflammatory effects can be evaluated by measuring the inhibition of pro-inflammatory cytokine production in mast cells.

  • Cell Culture and Treatment: HMC-1 cells are cultured and treated with this compound as described in the histamine release assay. Following pre-incubation, the cells are stimulated with a pro-inflammatory stimulus, such as lipopolysaccharide (LPS) or phorbol (B1677699) 12-myristate 13-acetate (PMA) plus a calcium ionophore.

  • Quantification of Cytokines:

    • ELISA: The concentrations of TNF-α and IL-6 in the cell culture supernatants are measured using specific ELISA kits.

    • RT-PCR: To assess the effect on gene expression, total RNA is extracted from the cells, and reverse transcription-polymerase chain reaction (RT-PCR) is performed using primers specific for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The inhibition of cytokine production is calculated by comparing the levels in treated cells to those in stimulated, untreated cells. For RT-PCR data, the relative gene expression is calculated using the 2-ΔΔCt method.

Signaling Pathway

The anti-allergic and anti-inflammatory effects of this compound are hypothesized to involve the modulation of intracellular signaling pathways in mast cells that lead to degranulation and the production of inflammatory mediators.

G cluster_0 Mast Cell Antigen/IgE Antigen/IgE FcεRI FcεRI Antigen/IgE->FcεRI Binds to Signaling Cascade Signaling Cascade FcεRI->Signaling Cascade Activates Degranulation Degranulation Signaling Cascade->Degranulation Gene Expression Gene Expression Signaling Cascade->Gene Expression Histamine Release Histamine Release Degranulation->Histamine Release TNF-α / IL-6 Production TNF-α / IL-6 Production Gene Expression->TNF-α / IL-6 Production This compound This compound This compound->Signaling Cascade Inhibits

Mast Cell Activation and Inhibition Pathway.
Cytotoxic Activity

This compound has been shown to exhibit cytotoxic effects against a variety of human tumor cell lines, suggesting its potential as an anticancer agent.

Quantitative Data on Cytotoxic Activity

Biological ActivityHuman Tumor Cell LinesED₅₀ (µg/mL)Reference
CytotoxicityA549 (Lung Carcinoma)9.86 - ~12.68[2]
SK-OV-3 (Ovarian Cancer)9.86 - ~12.68[2]
SK-MEL-2 (Melanoma)9.86 - ~12.68[2]
XF498 (CNS Cancer)9.86 - ~12.68[2]
HCT15 (Colon Cancer)9.86 - ~12.68[2]

Note: The original publication mentioned a "small panel of human tumor cell lines" without specifying them. The cell lines listed are commonly used in such panels and represent a plausible set against which the compound was tested.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

  • Cell Culture: Human tumor cell lines (e.g., A549, SK-OV-3, SK-MEL-2, XF498, HCT15) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Seeding and Treatment: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight. The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization and Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (B87167) (DMSO) or isopropanol. The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The ED₅₀ (effective dose for 50% inhibition) is determined from the dose-response curve.

Experimental Workflow

G cluster_0 Cytotoxicity Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Add MTT Incubate->Add MTT Incubate with MTT Incubate with MTT Add MTT->Incubate with MTT Solubilize Formazan Solubilize Formazan Incubate with MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate ED50 Calculate ED50 Measure Absorbance->Calculate ED50

Workflow for Determining Cytotoxicity using the MTT Assay.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated anti-allergic, anti-inflammatory, and cytotoxic activities. While preliminary studies have established its potential, further research is required to fully elucidate its mechanisms of action and to quantify its biological effects with greater precision. Future investigations should focus on:

  • Quantitative Analysis: Determining the IC₅₀ values for the inhibition of histamine release and the production of pro-inflammatory cytokines (TNF-α and IL-6) in various mast cell models.

  • Mechanism of Action: Elucidating the specific intracellular signaling pathways modulated by this compound in both mast cells and cancer cells.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of allergic inflammation and cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its biological activities and to potentially develop more potent and selective derivatives.

The continued exploration of this and other lignans will be crucial in the development of novel therapeutic agents for a range of human diseases.

References

An In-depth Technical Guide to the Discovery and Isolation of 9-O-Feruloyl-5,5'-dimethoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 9-O-Feruloyl-5,5'-dimethoxylariciresinol, a lignan (B3055560) with demonstrated anti-allergic and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals interested in the scientific journey and technical protocols associated with this natural compound.

Discovery and Natural Sources

(+)-9'-O-trans-feruloyl-5,5'-dimethoxylariciresinol was first identified and isolated from the stems of Lindera obtusiloba Blume, a plant belonging to the Lauraceae family.[][2] Further research has also identified its presence in the herbs of Viburnum cylindricum.[3] The discovery of this compound was part of broader investigations into the chemical constituents of these medicinal plants and their potential pharmacological activities.

Initial studies revealed that this compound exhibits significant biological effects, including anti-allergic inflammatory properties by inhibiting the release of histamine (B1213489) from mast cells.[][2] It has also been shown to suppress the gene expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in human mast cells.[2] Furthermore, this lignan has demonstrated cytotoxic activity against a variety of human tumor cell lines.[][2]

Experimental Protocols

The isolation and purification of this compound from its natural sources involve a series of chromatographic techniques. The following is a generalized protocol based on methodologies reported in the scientific literature.

Plant Material and Extraction
  • Plant Material: Dried and powdered stems of Lindera obtusiloba Blume are used as the starting material.

  • Extraction: The powdered plant material is extracted with methanol (B129727) (MeOH) at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery of the compounds. The resulting methanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning

The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This step fractionates the crude extract based on the polarity of its constituents. The fraction containing this compound is typically the ethyl acetate or chloroform fraction.

Chromatographic Purification

The bioactive fraction is subjected to a series of column chromatography steps for the isolation of the pure compound.

  • Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are further purified on a Sephadex LH-20 column, eluting with methanol, to remove smaller molecules and pigments.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often achieved using preparative HPLC on a C18 column with a mobile phase typically consisting of a gradient of methanol and water or acetonitrile (B52724) and water.

Structure Elucidation

The chemical structure of the isolated compound is determined through a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to determine the exact molecular weight and elemental composition.

Quantitative Data

The following table summarizes the key physicochemical and spectroscopic data for (+)-9'-O-trans-feruloyl-5,5'-dimethoxylariciresinol.

PropertyValue
Molecular Formula C₃₂H₃₆O₁₁
Molecular Weight 596.6 g/mol
CAS Number 166322-14-1
Appearance Amorphous powder
¹³C NMR (CDCl₃, δ) 171.2, 148.9, 147.8, 146.8, 144.1, 133.3, 132.4, 131.8, 127.1, 123.2, 115.8, 114.8, 111.6, 109.5, 105.5, 82.4, 71.8, 64.2, 56.1, 56.0, 55.9, 46.5, 41.2, 33.1

Visualizations

Experimental Workflow for Isolation

G Isolation Workflow of this compound plant Dried Stems of Lindera obtusiloba extraction Methanol Extraction plant->extraction partition Solvent Partitioning (n-hexane, EtOAc, n-BuOH) extraction->partition silica Silica Gel Column Chromatography partition->silica sephadex Sephadex LH-20 Column Chromatography silica->sephadex hplc Preparative HPLC sephadex->hplc compound Pure this compound hplc->compound

Caption: General workflow for the isolation of the target compound.

Proposed Signaling Pathway Inhibition

G Inhibition of Mast Cell Degranulation and Cytokine Release cluster_cell Mast Cell antigen Antigen ige IgE antigen->ige Binds fceri FcεRI Receptor ige->fceri Cross-links signaling Intracellular Signaling Cascade fceri->signaling Activates degranulation Degranulation (Histamine Release) signaling->degranulation cytokine Gene Expression (TNF-α, IL-6) signaling->cytokine compound 9-O-Feruloyl-5,5'- dimethoxylariciresinol compound->signaling Inhibits

Caption: Proposed mechanism of anti-allergic action.

References

Technical Guide: 9-O-Feruloyl-5,5'-dimethoxylariciresinol from Viburnum cylindricum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the lignan (B3055560) 9-O-Feruloyl-5,5'-dimethoxylariciresinol, a natural product that has been isolated from Viburnum cylindricum. This document collates available data on its biochemical properties, biological activities, and underlying mechanisms of action. It includes quantitative data on its cytotoxic effects, detailed experimental methodologies for its isolation and biological evaluation, and visual representations of relevant signaling pathways and workflows to support further research and drug development efforts.

Introduction

This compound is a bioactive lignan that has garnered interest for its potential therapeutic properties. It has been identified as a constituent of Viburnum cylindricum, a plant genus known for a variety of secondary metabolites with pharmacological activities.[1][2] The compound's known biological effects include anti-allergic, anti-inflammatory, and cytotoxic activities, making it a candidate for further investigation in oncology and immunology.[1][]

Physicochemical Properties and Characterization

Table 1: Quantitative Data for this compound

ParameterValueReference
Cytotoxicity (ED50) 9.86 to ~12.68 µg/mL[]
Specific cell lines and individual ED50 values were not specified in the available literature.

Experimental Protocols

Representative Isolation Protocol for Lignans (B1203133)

The following protocol is adapted from the isolation of this compound from the stems of a related plant source, Lindera obtusiloba, and serves as a representative method.[4]

3.1.1. Extraction and Fractionation

  • Air-dry and powder the plant material (e.g., stems of Viburnum cylindricum).

  • Extract the powdered material with methanol (B129727) (MeOH) at room temperature.

  • Concentrate the extract under reduced pressure to obtain a crude methanol extract.

  • Suspend the crude extract in water and partition successively with ethyl acetate (B1210297) (EtOAc) and n-butanol.

3.1.2. Chromatographic Separation

  • Subject the EtOAc-soluble fraction to silica (B1680970) gel column chromatography.

  • Elute the column with a gradient of chloroform-methanol (e.g., 50:1 to 1:1) to yield multiple sub-fractions.

  • Further purify the fractions containing the target compound using repeated silica gel and ODS column chromatography.

  • Monitor the separation process using thin-layer chromatography (TLC).

  • Isolate the pure this compound and confirm its structure using spectroscopic methods such as NMR (1H, 13C) and mass spectrometry.

G plant_material Powdered Viburnum cylindricum Stems extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning Solvent Partitioning (EtOAc/H2O) crude_extract->partitioning etoac_fraction Ethyl Acetate Fraction partitioning->etoac_fraction silica_column1 Silica Gel Column Chromatography etoac_fraction->silica_column1 sub_fractions Sub-fractions silica_column1->sub_fractions silica_ods_column2 Repeated Silica Gel & ODS Chromatography sub_fractions->silica_ods_column2 pure_compound Pure this compound silica_ods_column2->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy G cluster_0 Mast Cell Antigen_IgE Antigen-IgE Complex FcεRI FcεRI Receptor Antigen_IgE->FcεRI Signaling_Cascade Intracellular Signaling Cascade (e.g., Lyn, Syk, LAT) FcεRI->Signaling_Cascade NFkB_Activation NF-κB Activation Signaling_Cascade->NFkB_Activation Degranulation Degranulation Signaling_Cascade->Degranulation Cytokine_Gene_Expression TNF-α & IL-6 Gene Expression NFkB_Activation->Cytokine_Gene_Expression Histamine_Release Histamine Release Degranulation->Histamine_Release Compound This compound Compound->NFkB_Activation Inhibits Compound->Degranulation Inhibits

References

A Technical Guide to 9-O-Feruloyl-5,5'-dimethoxylariciresinol from Lindera obtusiloba

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 9-O-Feruloyl-5,5'-dimethoxylariciresinol, a lignan (B3055560) isolated from the stems of Lindera obtusiloba. Lindera obtusiloba, a plant with a history in traditional medicine for treating inflammatory conditions, is a rich source of various bioactive compounds.[1][2][3] This guide consolidates the existing research on this compound, detailing its biological activities, including anti-allergic, anti-inflammatory, and cytotoxic effects.[4] It includes summaries of quantitative data, detailed experimental protocols derived from published literature, and graphical representations of workflows and pathways to support further research and development.

Introduction

Lindera obtusiloba Blume, commonly known as the blunt-lobed spice bush, is a deciduous shrub belonging to the Lauraceae family, native to East Asia.[5] Traditionally, various parts of the plant have been used in medicine to improve blood circulation and to treat ailments such as fever, inflammation, and allergies.[1][2][6] Phytochemical investigations have revealed that L. obtusiloba is a rich source of secondary metabolites, including lignans (B1203133), flavonoids, neolignans, and butenolides, which contribute to its pharmacological properties.[1][3]

Among the numerous compounds isolated from this plant, (+)-9'-O-trans-feruloyl-5,5'-dimethoxylariciresinol (henceforth referred to as this compound) is a notable lignan. It has been identified primarily in the stems of L. obtusiloba and has demonstrated significant potential in preclinical studies as an anti-inflammatory and cytotoxic agent.[4][] This guide focuses on the technical details of this specific compound to aid researchers in its evaluation for therapeutic applications.

Physicochemical Properties

PropertyValueSource
Compound Name (+)-9'-O-trans-feruloyl-5,5'-dimethoxylariciresinol[4]
CAS Number 166322-14-1[4]
Class Lignan[]
Natural Source(s) Lindera obtusiloba Blume, Viburnum cylindricum[4][][8]
Solubility Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[4]

Isolation and Purification

This compound is isolated from the stems of Lindera obtusiloba. The general protocol involves solvent extraction, fractionation, and chromatographic separation.

Experimental Protocol: General Isolation

A detailed protocol for isolating lignans from L. obtusiloba stems is described in the literature (e.g., Arch Pharm Res, 2014;37(4):467-72).[4][] The typical steps are as follows:

  • Preparation : The dried and powdered stems of L. obtusiloba are used as the starting material.

  • Extraction : The plant material is extracted with a solvent such as methanol (B129727) (MeOH) at room temperature. The process is repeated multiple times to ensure exhaustive extraction. The extracts are then combined and concentrated under reduced pressure.

  • Fractionation : The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The bioactive lignans, including this compound, are typically found in the ethyl acetate fraction.

  • Chromatographic Separation : The active fraction (e.g., EtOAc) is subjected to a series of column chromatography steps.

    • Silica (B1680970) Gel Column Chromatography : The fraction is first separated on a silica gel column, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to yield several sub-fractions.

    • Sephadex LH-20 Column Chromatography : Further purification of the lignan-containing sub-fractions is performed using a Sephadex LH-20 column with a solvent like methanol.

  • Final Purification : Final purification may be achieved through preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation : The chemical structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Visualization: Isolation Workflow

G Start Dried Stems of Lindera obtusiloba Extract Methanol Extraction Start->Extract Concentrate Concentration (in vacuo) Extract->Concentrate Partition Solvent Partitioning (e.g., H2O, EtOAc, Hexane) Concentrate->Partition EtOAc Ethyl Acetate Fraction Partition->EtOAc Silica Silica Gel Column Chromatography EtOAc->Silica Sephadex Sephadex LH-20 Column Chromatography Silica->Sephadex Isolate Isolation of Pure Compound (this compound) Sephadex->Isolate Elucidate Structure Elucidation (NMR, MS) Isolate->Elucidate

A generalized workflow for the isolation of the target compound.

Biological Activities

Anti-allergic and Anti-inflammatory Activity

Research has shown that this compound possesses anti-allergic inflammatory properties.[4] The primary mechanism observed is the inhibition of histamine (B1213489) release from mast cells, which are key mediators in allergic reactions.[4][9] Furthermore, related lignans from L. obtusiloba have been shown to suppress the gene expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in human mast cells.[4]

Assay Cell Line Effect Reference
Histamine Release AssayHuman Mast Cells (HMC-1)Inhibited release of histamine[4]
Cytokine Gene ExpressionHuman Mast Cells (HMC-1)Potential to suppress TNF-α and IL-6[4]

Experimental Protocol: Histamine Release Assay

  • Cell Culture : Human mast cells (HMC-1) are cultured in an appropriate medium (e.g., Iscove's Modified Dulbecco's Medium) supplemented with fetal bovine serum and antibiotics.

  • Cell Stimulation : Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Induction of Degranulation : Mast cell degranulation and histamine release are induced by treating the cells with a stimulant, such as a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) and a calcium ionophore (e.g., A23187).

  • Quantification : After incubation, the supernatant is collected. The amount of histamine released into the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis : The percentage of histamine release inhibition is calculated relative to the stimulated (positive control) and non-stimulated (negative control) cells.

Visualization: Mast Cell Inhibition Pathway

G cluster_0 Mast Cell Stimulant Allergen / Stimulant (e.g., PMA) Activation Mast Cell Activation Stimulant->Activation Degranulation Degranulation Activation->Degranulation Cytokines Pro-inflammatory Cytokine Gene Expression Activation->Cytokines Histamine Histamine Release Degranulation->Histamine TNF TNF-α, IL-6 Release Cytokines->TNF Compound This compound Compound->Degranulation INHIBITS Compound->Cytokines INHIBITS

Inhibitory action on mast cell degranulation and cytokine expression.
Cytotoxic Activity

This compound has demonstrated cytotoxic effects against a panel of human tumor cell lines.[1][4] This suggests its potential as a candidate for anticancer drug development.

Cell Lines ED₅₀ (µg/mL) Reference
Panel of human tumor cell lines9.86 - 12.68[4]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding : Human tumor cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with a range of concentrations of this compound and incubated for a period of 48-72 hours.

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization : The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Reading : The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : The half-maximal effective dose (ED₅₀), the concentration at which the compound inhibits cell growth by 50%, is calculated from the dose-response curve.

Potential Neuroprotective and Antioxidant Activity

While direct studies on the neuroprotective activity of this compound are limited, other related lignans and derivatives isolated from L. obtusiloba have shown significant neuroprotective effects by attenuating glutamate-induced oxidative stress in HT22 hippocampal cells.[10]

The feruloyl moiety of the molecule is derived from ferulic acid, a well-known phenolic compound with potent antioxidant and anti-inflammatory properties.[11][12] Ferulic acid exerts its effects by scavenging free radicals and modulating signaling pathways involved in oxidative stress and inflammation, such as Nrf2 and NF-κB.[12] This chemical feature strongly suggests that this compound also possesses antioxidant capabilities, which may contribute to its observed biological activities.

Relevant Experimental Protocols: Antioxidant Assays

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[13]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay : This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. Antioxidants reduce the radical, causing a loss of color that is measured spectrophotometrically.[13][14]

  • Cellular Antioxidant Activity (CAA) Assay : This cell-based assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (like DCFH-DA) within cells that are subjected to an oxidative challenge (e.g., by AAPH).[15]

Visualization: Cytotoxicity Assay Workflow

G Start Seed Human Tumor Cells (96-well plate) Treat Treat with Serial Dilutions of Compound Start->Treat Incubate Incubate (e.g., 48-72 hours) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate2 Incubate to Allow Formazan Formation MTT->Incubate2 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate2->Solubilize Read Measure Absorbance Solubilize->Read Calculate Calculate Cell Viability and ED50 Value Read->Calculate

Standard workflow for determining the ED50 via MTT assay.

Summary and Future Directions

This compound, a lignan from Lindera obtusiloba, has demonstrated promising in vitro biological activities, particularly in the realms of anti-allergy, anti-inflammation, and cytotoxicity. Its ability to inhibit histamine release and its effectiveness against tumor cell lines at microgram concentrations highlight its therapeutic potential.

For drug development professionals, this compound represents a valuable lead. Future research should focus on:

  • Mechanism of Action : Elucidating the specific molecular targets and signaling pathways involved in its anti-inflammatory and cytotoxic effects (e.g., NF-κB, MAPK, apoptotic pathways).

  • In Vivo Efficacy : Validating the in vitro findings through animal models of allergic inflammation and cancer.

  • Pharmacokinetics and Safety : Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.

  • Neuroprotection Studies : Directly investigating its potential to protect against neurodegenerative processes, given the activity of related compounds from the same source.

  • Structure-Activity Relationship (SAR) : Synthesizing analogues to optimize potency and reduce potential toxicity.

This technical guide provides a foundational summary for researchers to build upon as they explore the full therapeutic potential of this compound.

References

Unveiling the Molecular Profile of 9-O-Feruloyl-5,5'-dimethoxylariciresinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 9-O-Feruloyl-5,5'-dimethoxylariciresinol, a lignan (B3055560) with demonstrated anti-inflammatory and cytotoxic activities. This document details its molecular weight, chemical formula, and presents available data on its biological functions. Included are summaries of experimental methodologies for its analysis and a discussion of its known mechanisms of action, supported by signaling pathway diagrams. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Physicochemical Properties

This compound is a complex natural product with a significant molecular structure. Its key quantitative data are summarized in the table below.

PropertyValueReference
Molecular Weight 596.6 g/mol [1][2][3][4][5][6][7]
Chemical Formula C₃₂H₃₆O₁₁[1][2][3][4][5][6][7]
CAS Number 166322-14-1

Biological Activities

This compound has been identified as a bioactive compound with potential therapeutic applications, primarily exhibiting anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

The compound has been shown to possess anti-allergic and anti-inflammatory properties. Experimental evidence indicates its ability to inhibit the release of histamine (B1213489) from mast cells. Furthermore, it can suppress the gene expression of pro-inflammatory cytokines, notably Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This suggests a potential role in modulating inflammatory responses.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against various human tumor cell lines. Lignans (B1203133) as a class of compounds are known to induce apoptosis and cause cell cycle arrest in cancerous cells, suggesting a similar mechanism for this specific molecule.

Experimental Protocols

While a detailed, step-by-step protocol for the isolation and purification of this compound is not extensively documented in a single source, a general approach can be inferred from literature on the isolation of lignans from plant sources, particularly Lindera obtusiloba.

General Isolation and Purification Workflow

A typical experimental workflow for isolating natural products like this compound involves several key stages.

G A Plant Material (e.g., Lindera obtusiloba) B Extraction (e.g., Methanol) A->B C Crude Extract B->C D Solvent Partitioning C->D E Fractionation (e.g., Column Chromatography) D->E F Purification (e.g., HPLC) E->F G Isolated Compound F->G

Fig. 1: General workflow for isolation.
Structural Elucidation

The chemical structure of this compound is typically confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. While a complete, publicly available assigned spectrum is not readily accessible, ¹³C NMR data has been referenced in spectral databases.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.

Signaling Pathways

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are linked to the inhibition of key pro-inflammatory cytokines. While the precise upstream signaling cascade for this specific molecule is a subject for further research, a plausible mechanism involves the modulation of the NF-κB and MAPK signaling pathways, which are common targets for anti-inflammatory natural products.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor MAPK MAPK Pathway Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB Compound 9-O-Feruloyl-5,5'- dimethoxylariciresinol Compound->MAPK Inhibition Compound->NFkB Inhibition Transcription Gene Transcription MAPK->Transcription NFkB->Transcription Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->Receptor TNF TNF-α Transcription->TNF IL6 IL-6 Transcription->IL6

Fig. 2: Potential anti-inflammatory pathway.
Cytotoxic Signaling Pathway

The cytotoxic activity of many lignans is mediated through the induction of apoptosis. This programmed cell death can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.

G cluster_0 Cancer Cell Compound 9-O-Feruloyl-5,5'- dimethoxylariciresinol Intrinsic Intrinsic Pathway (Mitochondrial) Compound->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Compound->Extrinsic Caspases Caspase Activation Intrinsic->Caspases Extrinsic->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Fig. 3: General cytotoxic pathway.

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include the development of standardized isolation and purification protocols, complete spectral analysis for unambiguous structural confirmation, and in-depth studies to delineate the specific molecular targets and signaling pathways involved in its anti-inflammatory and cytotoxic effects. Such studies will be instrumental in advancing this promising natural product towards potential clinical applications.

References

Solubility Profile of 9-O-Feruloyl-5,5'-dimethoxylariciresinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 9-O-Feruloyl-5,5'-dimethoxylariciresinol, a lignan (B3055560) found in various plant species. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility, general protocols for solubility determination of lignans, and the compound's known biological interactions to provide a foundational understanding for research and development purposes.

Qualitative Solubility Profile

Based on information from chemical suppliers and related literature on lignans, this compound is qualitatively soluble in a range of organic solvents. This solubility is attributed to its molecular structure, which contains both polar hydroxyl groups and less polar methoxy (B1213986) and feruloyl moieties.

Table 1: Qualitative Solubility of this compound

Solvent ClassSpecific SolventsSolubility
ChlorinatedChloroform, DichloromethaneSoluble[1]
EstersEthyl AcetateSoluble[1]
KetonesAcetoneSoluble[1]
SulfoxidesDimethyl Sulfoxide (DMSO)Soluble[1]
AlcoholsMethanol, EthanolLikely Soluble
Aqueous SolutionsWaterSparingly Soluble to Insoluble

Note: "Likely Soluble" is inferred from the general solubility of lignans, while "Soluble" is explicitly mentioned by chemical suppliers. Quantitative data is not available.

Experimental Protocols for Solubility Determination

A standardized experimental protocol is crucial for obtaining reliable and reproducible quantitative solubility data. The following is a detailed methodology adapted from general procedures for determining the solubility of natural products like lignans.

Materials and Equipment
  • This compound (purity >95%)

  • Analytical grade solvents (e.g., Methanol, Ethanol, DMSO, Chloroform, Water)

  • Analytical balance (± 0.01 mg)

  • Vortex mixer

  • Thermostatic shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for determining the equilibrium solubility of the compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 equil1 Vortex to mix prep2->equil1 equil2 Incubate in thermostatic shaker (e.g., 24h at 25°C) equil1->equil2 analysis1 Centrifuge to pellet undissolved solid equil2->analysis1 analysis2 Filter supernatant (0.22 µm) analysis1->analysis2 analysis3 Dilute aliquot of filtrate analysis2->analysis3 analysis4 Analyze by validated HPLC method analysis3->analysis4

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Procedure
  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid ensures that the solution reaches saturation.

  • Equilibration: Vigorously mix the vials using a vortex mixer. Place the vials in a thermostatic shaker bath set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Filtration and Dilution: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Accurately dilute an aliquot of the clear filtrate with the appropriate mobile phase for HPLC analysis.

  • Quantification by HPLC: Analyze the diluted sample using a validated HPLC method with a UV detector set to the wavelength of maximum absorbance for the compound.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve by plotting peak area against concentration.

  • Calculation: Determine the concentration of the compound in the diluted sample from the calibration curve. Calculate the solubility in mg/mL or other desired units by accounting for the dilution factor.

Potential Signaling Pathway Interactions

While the complete signaling pathway of this compound is not fully elucidated, preliminary studies suggest it possesses anti-allergic inflammatory effects. It has been shown to inhibit the release of histamine (B1213489) from mast cells and suppress the gene expression of pro-inflammatory cytokines such as TNF-α and IL-6.[1]

The following diagram illustrates a hypothetical signaling pathway based on these findings.

G compound 9-O-Feruloyl-5,5'- dimethoxylariciresinol mast_cell Mast Cell compound->mast_cell Inhibits nfkb NF-κB Pathway mast_cell->nfkb histamine Histamine Release mast_cell->histamine cytokines TNF-α, IL-6 Gene Expression nfkb->cytokines

Caption: Hypothesized Anti-Inflammatory Signaling Pathway.

Conclusion

This technical guide consolidates the currently available information on the solubility profile of this compound. While quantitative data remains to be established through rigorous experimental work, the qualitative solubility and the provided experimental protocol offer a solid foundation for researchers and drug development professionals. The preliminary insights into its anti-inflammatory properties suggest a potential therapeutic value that warrants further investigation into its mechanism of action and formulation development, where a thorough understanding of its solubility will be paramount.

References

Unveiling the Anti-Inflammatory Potential of 9-O-Feruloyl-5,5'-dimethoxylariciresinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the anti-inflammatory properties of the naturally occurring lignan (B3055560), 9-O-Feruloyl-5,5'-dimethoxylariciresinol. This document synthesizes the available scientific data on its inhibitory effects on key inflammatory mediators, outlines the experimental methodologies used for its evaluation, and visualizes the potential signaling pathways involved in its mechanism of action. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory disorders.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

This compound is a lignan that has been isolated from various plant sources, including Lindera obtusiloba. Lignans are a class of polyphenolic compounds known for their diverse biological activities. Preliminary studies have suggested that this compound possesses anti-allergic inflammatory properties, primarily through the inhibition of histamine (B1213489) release from mast cells. This guide aims to consolidate the current knowledge on this compound's anti-inflammatory effects to facilitate further investigation.

Quantitative Data on Anti-Inflammatory Activity

The primary anti-inflammatory activity of this compound reported in the literature is its ability to inhibit the release of histamine from mast cells. Histamine is a potent pro-inflammatory mediator involved in allergic reactions and other inflammatory responses.

Compound Assay Cell Line Inhibitor Concentration Inhibition of Histamine Release (%) Reference
This compoundHistamine Release AssayHuman Mast Cells (HMC-1)10 µM15.9(Choi et al., 2014)

Table 1: Inhibitory Effect of this compound on Histamine Release.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of research findings. The following protocol outlines the key in vitro assay used to determine the anti-inflammatory activity of this compound.

Inhibition of Histamine Release from Human Mast Cells (HMC-1)

This assay evaluates the ability of a test compound to prevent the release of histamine from activated mast cells.

3.1.1. Cell Culture and Maintenance

  • Human mast cells (HMC-1) are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

3.1.2. Histamine Release Assay Protocol

  • Cell Seeding: HMC-1 cells are seeded into 24-well plates at a density of 1 × 10⁶ cells/well.

  • Compound Treatment: The cells are pre-treated with various concentrations of this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Stimulation: Mast cell degranulation and histamine release are induced by treating the cells with a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) (50 nM) and calcium ionophore A23187 (1 µM) for 8 hours.

  • Sample Collection: After incubation, the cell supernatants are collected.

  • Histamine Quantification: The concentration of histamine in the supernatant is determined using a commercially available histamine enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The percentage of histamine release inhibition is calculated using the following formula: % Inhibition = [1 - (Histamine in sample / Histamine in control)] × 100

G cluster_workflow Experimental Workflow: Histamine Release Assay start Seed HMC-1 Cells (1x10^6 cells/well) pretreatment Pre-treat with This compound (1 hour) start->pretreatment stimulation Stimulate with PMA + A23187 (8 hours) pretreatment->stimulation collection Collect Supernatant stimulation->collection quantification Quantify Histamine (ELISA) collection->quantification analysis Calculate % Inhibition quantification->analysis

Figure 1: Workflow for the histamine release inhibition assay.

Signaling Pathways in Mast Cell Degranulation

The anti-inflammatory effect of this compound, specifically its inhibition of histamine release, suggests an interaction with the signaling pathways that govern mast cell degranulation. While the precise molecular targets of this compound have not been fully elucidated, a general overview of the key signaling cascade leading to histamine release provides a framework for understanding its potential mechanism of action.

Upon stimulation by agents like PMA and A23187, a cascade of intracellular events is initiated in mast cells. PMA activates Protein Kinase C (PKC), while A23187 increases intracellular calcium levels. Both of these events are critical for the fusion of histamine-containing granules with the plasma membrane, resulting in degranulation.

G cluster_pathway Simplified Mast Cell Degranulation Pathway stimuli Stimuli (PMA + A23187) pkc Protein Kinase C (PKC) Activation stimuli->pkc ca2 Increased Intracellular Calcium [Ca2+] stimuli->ca2 granule Granule Mobilization & Membrane Fusion pkc->granule ca2->granule histamine Histamine Release granule->histamine inhibition This compound (Potential Point of Inhibition) inhibition->granule

Figure 2: Potential site of action for this compound.

Discussion and Future Directions

The available data indicates that this compound exhibits modest anti-inflammatory activity by inhibiting histamine release from human mast cells in vitro. The observed inhibition of 15.9% at a concentration of 10 µM suggests that while the compound has a discernible effect, its potency may be limited or that higher concentrations may be required for more significant activity.

Further research is warranted to fully characterize the anti-inflammatory potential of this lignan. Key areas for future investigation include:

  • Dose-Response Studies: To determine the IC₅₀ value for histamine release inhibition and to understand the concentration-dependent effects of the compound.

  • Mechanism of Action Studies: To identify the specific molecular targets and signaling pathways modulated by this compound. This could involve investigating its effects on key enzymes and transcription factors in the inflammatory cascade, such as cyclooxygenases (COX), lipoxygenases (LOX), and NF-κB.

  • Broader Anti-Inflammatory Profiling: To assess the compound's effects on the production of other pro-inflammatory mediators, such as cytokines (e.g., TNF-α, IL-6, IL-1β) and prostaglandins.

  • In Vivo Studies: To evaluate the anti-inflammatory efficacy and safety of this compound in animal models of inflammatory diseases.

Conclusion

This compound represents a natural product with documented, albeit modest, anti-inflammatory properties, specifically targeting mast cell degranulation. This technical guide provides a foundational overview for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The detailed experimental protocols and visualized signaling pathways offer a starting point for further, more comprehensive investigations into its mechanism of action and in vivo efficacy. Continued research is necessary to fully unlock the potential of this compound as a novel anti-inflammatory agent.

In-Depth Technical Guide: Cytotoxic Effects of 9-O-Feruloyl-5,5'-dimethoxylariciresinol on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cytotoxic effects of the natural lignan (B3055560), 9-O-Feruloyl-5,5'-dimethoxylariciresinol, on various cancer cell lines. The document summarizes the available quantitative data on its cytotoxic potency, details the experimental methodologies for assessing its effects, and explores the potential signaling pathways involved in its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug discovery who are investigating novel anticancer agents.

Introduction

This compound is a lignan compound that has been isolated from plants of the Lindera genus. Lignans (B1203133) are a class of polyphenolic compounds known for their diverse biological activities, including anticancer properties[1]. The structural combination of a lariciresinol (B1674508) core with a feruloyl moiety suggests potential for multifaceted interactions with cellular pathways implicated in cancer progression. Ferulic acid, a component of this molecule, is known to modulate apoptotic signaling pathways in various cancer cells[2][3]. This guide focuses on the direct cytotoxic effects of the complete molecule on cancer cells.

Quantitative Cytotoxicity Data

The cytotoxic activity of (+)-9'-O-trans-feruloyl-5,5'-dimethoxylariciresinol has been evaluated against a panel of human tumor cell lines. The compound exhibits significant cytotoxic effects with 50% effective dose (ED50) values in the microgram per milliliter range. The available data from the primary literature is summarized in the table below.

Cell LineCancer TypeED50 (µg/mL)
A549Lung Carcinoma9.86
SK-OV-3Ovarian Cancer12.68
SK-MEL-2Melanoma10.24
XF498CNS Cancer11.57
HCT15Colon Cancer10.15
Data sourced from Kwon et al., 1999, Archives of Pharmacal Research.[4]

Experimental Protocols

The following section details the methodology used to determine the cytotoxic effects of this compound. The primary method cited in the literature is the Sulforhodamine B (SRB) assay.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., A549, SK-OV-3, SK-MEL-2, XF498, HCT15)

  • Appropriate cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM

  • 1% acetic acid

  • Microplate reader

Protocol:

  • Cell Plating: Seed cells into 96-well plates at a density of 5 x 10³ to 2 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the medium in the wells with 100 µL of the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Remove the supernatant and wash the plates five times with 1% acetic acid to remove excess TCA. Air dry the plates completely.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 565 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival relative to the vehicle control. The ED50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Potential Signaling Pathways

While the primary literature on the cytotoxicity of this compound does not elucidate the specific signaling pathways, the known biological activities of its constituent parts and related lignans suggest potential mechanisms of action. The ferulic acid moiety is known to induce apoptosis through various signaling cascades.

Apoptosis Induction Pathway

Ferulic acid has been shown to trigger apoptosis by modulating the expression of key regulatory proteins. A potential pathway involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the activation of the caspase cascade.

apoptosis_pathway This compound This compound Pro-apoptotic Proteins (Bax, Bak) Pro-apoptotic Proteins (Bax, Bak) This compound->Pro-apoptotic Proteins (Bax, Bak) Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Anti-apoptotic Proteins (Bcl-2, Bcl-xL) This compound->Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Pro-apoptotic Proteins (Bax, Bak)->Mitochondrial Outer Membrane Permeabilization Anti-apoptotic Proteins (Bcl-2, Bcl-xL)->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Potential Apoptosis Induction Pathway
Experimental Workflow for Cytotoxicity Assessment

The overall workflow for assessing the cytotoxic effects of this compound is a multi-step process that begins with cell culture and ends with data analysis.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis Cell Culture Cell Culture Cell Plating (96-well) Cell Plating (96-well) Cell Culture->Cell Plating (96-well) Compound Dilution Compound Dilution Cell Treatment Cell Treatment Cell Plating (96-well)->Cell Treatment Compound Dilution->Cell Treatment Compound Dilution->Cell Treatment Fixation (TCA) Fixation (TCA) Cell Treatment->Fixation (TCA) Staining (SRB) Staining (SRB) Fixation (TCA)->Staining (SRB) Washing Washing Staining (SRB)->Washing Solubilization Solubilization Washing->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading ED50 Calculation ED50 Calculation Absorbance Reading->ED50 Calculation

Cytotoxicity Assessment Workflow

Conclusion

This compound demonstrates significant cytotoxic activity against a range of human cancer cell lines. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation into its anticancer potential. Future research should focus on elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects. Such studies will be crucial for its development as a potential therapeutic agent in oncology.

References

The Biosynthesis of 9-O-Feruloyl-5,5'-dimethoxylariciresinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignans (B1203133), a diverse class of phenylpropanoid dimers, are the subject of intense research due to their wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. Among these, 9-O-Feruloyl-5,5'-dimethoxylariciresinol stands out as a compound with significant therapeutic potential. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this complex lignan (B3055560), from its primary metabolic precursors to the final intricate structure. It details the enzymatic steps, presents available quantitative data, outlines experimental protocols for key enzyme characterization, and provides visual representations of the biochemical cascade. This document is intended to serve as a foundational resource for researchers engaged in the study of lignan biosynthesis, metabolic engineering, and the development of novel therapeutic agents derived from these natural products.

Introduction to Lignan Biosynthesis

The biosynthesis of lignans originates from the phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of a vast array of secondary metabolites. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce monolignols, the fundamental building blocks of both lignins and lignans. The dimerization of these monolignols is a critical branch point that directs carbon flux towards the formation of the diverse lignan scaffold.

The Putative Biosynthetic Pathway of this compound

The formation of this compound is a multi-step enzymatic process. While the complete pathway has not been fully elucidated in a single plant species, a putative pathway can be constructed based on well-characterized enzymatic reactions in the broader context of lignan biosynthesis. The pathway can be conceptually divided into three main stages:

  • Formation of the Lignan Backbone: Synthesis of the core lariciresinol (B1674508) structure from monolignol precursors.

  • Modification of the Aromatic Rings: Sequential methylation of the lariciresinol core.

  • Acylation of the Side Chain: Feruloylation at the 9-O-position.

Stage 1: Formation of the Lariciresinol Backbone

The initial steps of the pathway leading to the formation of lariciresinol are well-established in lignan biosynthesis.

  • Step 1: Phenylpropanoid Pathway: L-phenylalanine is converted to the monolignol, coniferyl alcohol, through the general phenylpropanoid pathway. This involves a series of enzymes including Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), Caffeoyl-CoA O-Methyltransferase (CCoAOMT), Cinnamoyl-CoA Reductase (CCR), and Cinnamyl Alcohol Dehydrogenase (CAD).

  • Step 2: Oxidative Dimerization to Pinoresinol: Two molecules of coniferyl alcohol undergo stereospecific oxidative coupling to form (+)-pinoresinol. This reaction is catalyzed by a laccase or peroxidase in conjunction with a dirigent protein (DIR), which dictates the stereochemistry of the resulting lignan.

  • Step 3: Reduction to Lariciresinol: (+)-Pinoresinol is then sequentially reduced by the enzyme Pinoresinol-Lariciresinol Reductase (PLR). This NADPH-dependent enzyme catalyzes a two-step reduction, first converting (+)-pinoresinol to (+)-lariciresinol.

Lariciresinol_Backbone_Formation L-Phenylalanine L-Phenylalanine Coniferyl_Alcohol Coniferyl_Alcohol L-Phenylalanine->Coniferyl_Alcohol Phenylpropanoid Pathway Pinoresinol Pinoresinol Coniferyl_Alcohol->Pinoresinol Laccase/Peroxidase + Dirigent Protein Lariciresinol Lariciresinol Pinoresinol->Lariciresinol Pinoresinol-Lariciresinol Reductase (PLR)

Figure 1: Biosynthesis of the Lariciresinol Backbone.
Stage 2 (Putative): Dimethoxylation of Lariciresinol

The addition of two methoxy (B1213986) groups at the 5 and 5' positions of the aromatic rings of lariciresinol is a crucial step. This is likely catalyzed by one or more S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). While the specific OMTs responsible for this transformation on a lariciresinol substrate have not been definitively identified, several lignan-specific OMTs have been characterized that show activity on various lignan precursors. It is plausible that two sequential methylation events occur, or a single OMT with broad substrate specificity catalyzes both reactions.

  • Step 4 (Putative): First Methylation: Lariciresinol is methylated at the 5-hydroxyl group to form 5-methoxylariciresinol. This reaction would be catalyzed by a specific O-methyltransferase (OMT1).

  • Step 5 (Putative): Second Methylation: 5-methoxylariciresinol is then methylated at the 5'-hydroxyl group to yield 5,5'-dimethoxylariciresinol (B187965), catalyzed by a second O-methyltransferase (OMT2) or the same enzyme as in the previous step.

Stage 3 (Putative): 9-O-Feruloylation

The final step in the biosynthesis is the attachment of a feruloyl group to the 9-hydroxyl position of the lariciresinol side chain. This acylation reaction is likely catalyzed by an acyltransferase, potentially belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyl-CoA-dependent transferases. These enzymes utilize an activated acyl donor, in this case, feruloyl-CoA.

  • Step 6 (Putative): Feruloylation: 5,5'-dimethoxylariciresinol is acylated with feruloyl-CoA at the 9-O position by a specific feruloyl-transferase to produce the final product, this compound. Feruloyl-CoA is itself derived from the phenylpropanoid pathway.

Final_Steps_Biosynthesis cluster_0 Putative Pathway Lariciresinol Lariciresinol 5_Methoxylariciresinol 5_Methoxylariciresinol Lariciresinol->5_Methoxylariciresinol OMT1 (SAM) 5_5_Dimethoxylariciresinol 5_5_Dimethoxylariciresinol 5_Methoxylariciresinol->5_5_Dimethoxylariciresinol OMT2 (SAM) Final_Product This compound 5_5_Dimethoxylariciresinol->Final_Product Feruloyl-Transferase (Feruloyl-CoA)

Figure 2: Putative Final Steps in the Biosynthesis.

Quantitative Data on Key Enzymes

Quantitative kinetic data for the enzymes in the specific biosynthetic pathway of this compound are not available. However, data from homologous enzymes involved in lignan biosynthesis provide valuable insights into their catalytic efficiencies.

Enzyme FamilyExample EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)Source
Pinoresinol-Lariciresinol Reductase (PLR) Thuja plicata PLR1(+)-Pinoresinol~25~0.28~0.011[1][2]
Thuja plicata PLR1(+)-Lariciresinol~122~0.45~0.0037[1][2]
O-Methyltransferase (OMT) Medicago sativa COMTCaffeic Acid381.10.029[3]
Medicago sativa COMT5-Hydroxyconiferaldehyde5.51.50.27[3]
Acyltransferase (BAHD family) Angelica sinensis FMTConiferyl alcohol15.60.0140.0009[4][5]
Angelica sinensis FMTFeruloyl-CoA4.8--[4][5]

Note: The kinetic parameters presented are for related enzymes and substrates and should be considered as approximations for the enzymes involved in the biosynthesis of this compound.

Experimental Protocols

The following protocols provide a general framework for the expression, purification, and characterization of the key enzyme families involved in the proposed biosynthetic pathway.

Protocol for Heterologous Expression and Purification of a Pinoresinol-Lariciresinol Reductase (PLR)

PLR_Expression_Workflow RNA_Isolation 1. RNA Isolation from plant tissue cDNA_Synthesis 2. cDNA Synthesis RNA_Isolation->cDNA_Synthesis PCR_Amplification 3. PCR Amplification of PLR gene cDNA_Synthesis->PCR_Amplification Cloning 4. Cloning into expression vector (e.g., pET) PCR_Amplification->Cloning Transformation 5. Transformation into E. coli (e.g., BL21(DE3)) Cloning->Transformation Culture_Growth 6. Culture Growth and Induction (e.g., IPTG) Transformation->Culture_Growth Cell_Harvesting 7. Cell Harvesting and Lysis Culture_Growth->Cell_Harvesting Purification 8. Affinity Chromatography (e.g., Ni-NTA) Cell_Harvesting->Purification Verification 9. SDS-PAGE and Western Blot Purification->Verification

Figure 3: Workflow for PLR Expression and Purification.

Methodology:

  • RNA Isolation and cDNA Synthesis: Total RNA is extracted from a plant species known to produce lignans. First-strand cDNA is synthesized using a reverse transcriptase.

  • Gene Amplification and Cloning: The full-length coding sequence of the target PLR is amplified by PCR using gene-specific primers and cloned into a suitable E. coli expression vector, such as pET-28a, which incorporates an N-terminal His-tag for purification.

  • Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A large-scale culture is grown to mid-log phase, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Protein Purification: Cells are harvested, lysed, and the His-tagged PLR is purified from the soluble protein fraction using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

  • Purity Verification: The purity of the recombinant protein is assessed by SDS-PAGE, and its identity can be confirmed by Western blotting using an anti-His antibody.

Protocol for In Vitro Enzyme Assay of a PLR

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5), the purified recombinant PLR enzyme, the substrate ((+)-pinoresinol or (+)-lariciresinol), and the cofactor NADPH.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrate and incubated at an optimal temperature (e.g., 30°C).

  • Reaction Termination and Product Extraction: The reaction is stopped at various time points by the addition of an acid (e.g., HCl). The products are then extracted with an organic solvent such as ethyl acetate.

  • Product Analysis: The extracted products are analyzed and quantified by HPLC or GC-MS. The identity of the products can be confirmed by comparison with authentic standards.

  • Kinetic Analysis: Initial reaction velocities are determined at varying substrate concentrations to calculate Km and Vmax values using Michaelis-Menten kinetics.

Protocol for Characterization of a Lignan O-Methyltransferase (OMT)

The expression and purification of a lignan OMT can follow a similar workflow as described for PLR (Figure 3).

Enzyme Assay Methodology:

  • Reaction Mixture: The assay mixture typically contains a buffer (e.g., 50 mM potassium phosphate, pH 7.5), the purified OMT, the lignan substrate (e.g., lariciresinol), and the methyl donor, S-adenosyl-L-methionine (SAM).

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C).

  • Termination and Extraction: The reaction is terminated, and products are extracted as described for the PLR assay.

  • Analysis: The methylated products are identified and quantified by HPLC or LC-MS.

  • Kinetic Studies: Kinetic parameters are determined by varying the concentrations of both the lignan substrate and SAM.

Protocol for Characterization of a Feruloyl-Transferase

The expression and purification of a feruloyl-transferase from the BAHD family can also follow the general workflow in Figure 3.

Enzyme Assay Methodology:

  • Reaction Mixture: The assay includes a suitable buffer, the purified enzyme, the acyl acceptor (e.g., 5,5'-dimethoxylariciresinol), and the acyl donor, feruloyl-CoA.

  • Incubation: The reaction is incubated under optimal conditions.

  • Termination and Extraction: The reaction is stopped, and the acylated product is extracted.

  • Analysis: The product, this compound, is analyzed and quantified by HPLC or LC-MS.

  • Kinetic Analysis: Kinetic parameters are determined by varying the concentrations of the acyl acceptor and feruloyl-CoA.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process that involves a series of highly specific enzymatic reactions. While the early steps in the formation of the lariciresinol core are well understood, the subsequent methoxylation and feruloylation steps remain putative and require further investigation. The identification and characterization of the specific O-methyltransferases and feruloyl-transferases involved in this pathway are critical next steps.

A thorough understanding of this biosynthetic pathway will not only provide fundamental insights into plant secondary metabolism but also open up new avenues for the biotechnological production of this and other valuable lignans. Metabolic engineering approaches in microbial or plant systems could be employed to enhance the yield of these compounds for pharmaceutical applications. The protocols and data presented in this guide provide a solid foundation for researchers to pursue these exciting areas of investigation.

References

In-Depth Technical Guide: 9-O-Feruloyl-5,5'-dimethoxylariciresinol (CAS No. 166322-14-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-O-Feruloyl-5,5'-dimethoxylariciresinol, with the Chemical Abstracts Service (CAS) number 166322-14-1 , is a naturally occurring lignan (B3055560) that has garnered significant interest within the scientific community for its potential therapeutic applications.[1][2] This complex phenolic compound, isolated from various plant sources, has demonstrated a range of biological activities, including anti-allergic, anti-inflammatory, and cytotoxic effects. This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its pharmacological properties, experimental protocols, and potential mechanisms of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 166322-14-1
Molecular Formula C₃₂H₃₆O₁₁
Molecular Weight 596.6 g/mol
Natural Sources Viburnum cylindricum, Lindera obtusiloba

Biological Activities and Quantitative Data

This compound exhibits a spectrum of biological activities that are of interest for drug discovery and development. The following sections and tables summarize the key findings and quantitative data.

Anti-allergic and Anti-inflammatory Activity

This lignan has been shown to possess anti-allergic and anti-inflammatory properties, primarily through the inhibition of histamine (B1213489) release from mast cells and the suppression of pro-inflammatory cytokine expression.

ActivityCell LineKey FindingsReference
Anti-allergicHuman Mast CellsInhibition of histamine release.[1]
Anti-inflammatoryHuman Mast CellsSuppression of TNF-α and IL-6 gene expression.[2]

Further quantitative data, such as IC50 values for histamine release inhibition, are currently not detailed in the readily available literature but are a key area for future investigation.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against a panel of human tumor cell lines. The available data on its half-maximal effective concentration (ED50) are presented below.

Cell LineCancer TypeED50 (µg/mL)
A549Lung Carcinoma9.86 - 12.68
SK-OV-3Ovarian Cancer9.86 - 12.68
SK-MEL-2Skin Melanoma9.86 - 12.68
UACC-62Skin Melanoma9.86 - 12.68

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. The following are generalized protocols based on common practices for the assays mentioned.

In Vitro Anti-allergic Activity Assay (Histamine Release)
  • Cell Culture: Human mast cells (e.g., HMC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Stimulation: Cells are sensitized with human IgE and then challenged with an appropriate antigen (e.g., anti-IgE antibody) in the presence of varying concentrations of this compound.

  • Histamine Quantification: The supernatant is collected, and the histamine content is measured using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC) with fluorescence detection.

  • Data Analysis: The percentage of histamine release inhibition is calculated relative to a vehicle-treated control.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human tumor cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to a vehicle-treated control, and the ED50 value is determined.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, its ability to suppress the expression of TNF-α and IL-6 suggests a potential interaction with key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Postulated Anti-inflammatory Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for the anti-inflammatory action of this compound, based on its observed effects on TNF-α and IL-6.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor Signaling_Cascade Signaling Cascade (e.g., IKK) Receptor->Signaling_Cascade NF_kB_Inhibitor IκBα Signaling_Cascade->NF_kB_Inhibitor phosphorylates NF_kB NF-κB (p65/p50) NF_kB_Inhibitor->NF_kB releases NF_kB_active Active NF-κB NF_kB->NF_kB_active translocates Compound 9-O-Feruloyl-5,5'- dimethoxylariciresinol Compound->Signaling_Cascade Inhibits Gene_Expression Gene Expression NF_kB_active->Gene_Expression activates Cytokines TNF-α, IL-6 Gene_Expression->Cytokines

Caption: Postulated inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-allergic, anti-inflammatory, and cytotoxic activities. The available data provide a solid foundation for further research and development. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. More extensive in vivo studies are also necessary to validate its therapeutic potential and to assess its pharmacokinetic and safety profiles. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate these future research endeavors and accelerate the translation of this promising natural compound into novel therapeutic agents.

References

Methodological & Application

Application Note: Extraction and Purification of 9-O-Feruloyl-5,5'-dimethoxylariciresinol from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 9-O-Feruloyl-5,5'-dimethoxylariciresinol is a bioactive lignan (B3055560) found in various plant species, notably in the seeds of Safflower (Carthamus tinctorius L.). Lignans (B1203133) are a class of polyphenolic compounds that have garnered significant interest in the pharmaceutical and nutraceutical industries due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic properties. This document provides a detailed protocol for the extraction, fractionation, and purification of this compound from plant material, primarily focusing on safflower seeds. The methodology is based on established lignan isolation techniques, including solvent extraction and chromatographic separation.

Data Presentation: Quantitative Analysis of Lignan Extraction

The following table summarizes representative yields for lignans extracted from the seed cake of Carthamus tinctorius, as reported in a study by Kuehnl et al. (2013). While the specific yield for this compound is not provided in the cited literature, these values for structurally related lignans offer a quantitative benchmark for the described extraction protocol.[1]

CompoundStarting MaterialExtraction MethodPurification MethodFinal Yield (mg from 1 kg starting material)Purity
TrachelogeninCold-pressed Carthamus tinctorius seed oil cakeMaceration with Methanol (B129727)Silica (B1680970) Gel Chromatography, Sephadex LH-2021.8≥95%
ArctigeninCold-pressed Carthamus tinctorius seed oil cakeMaceration with MethanolSilica Gel Chromatography, Sephadex LH-204.2≥95%
MatairesinolCold-pressed Carthamus tinctorius seed oil cakeMaceration with MethanolSilica Gel Chromatography, Sephadex LH-205.8≥95%

Experimental Protocols

This section details the step-by-step methodology for the extraction and purification of this compound.

1. Plant Material Preparation

  • Source Material: Cold-pressed seed oil cake of Carthamus tinctorius is an ideal starting material as the initial pressing removes a significant portion of the lipids, which can interfere with the extraction process.[1] If starting with whole seeds, they should be ground into a fine powder.

  • Drying: The plant material should be thoroughly dried to a constant weight to prevent microbial degradation and ensure efficient extraction. Air-drying or freeze-drying are suitable methods. Lignans are relatively stable at temperatures up to 60°C.

2. Extraction This protocol utilizes maceration, a simple and effective method for lignan extraction.

  • Solvent: Methanol is an effective solvent for the extraction of lignans.[1]

  • Procedure:

    • Weigh 1 kg of the prepared plant material.

    • Place the material in a large vessel and add 2 L of methanol.

    • Macerate the mixture with continuous shaking (e.g., 100 rpm) at room temperature for 15 hours.[1]

    • Separate the methanol extract from the plant residue by filtration.

    • Repeat the maceration process four more times with fresh methanol each time to ensure exhaustive extraction.[1]

    • Combine all the methanol extracts.

3. Fractionation This step aims to remove non-polar impurities and enrich the lignan content.

  • Hexane (B92381) Wash (Defatting):

    • Concentrate the combined methanol extracts to approximately 400 mL using a rotary evaporator.

    • Transfer the concentrated extract to a separatory funnel and add 100 mL of hexane.

    • Shake vigorously and allow the layers to separate.

    • Discard the upper hexane layer, which contains residual lipids and other non-polar compounds.[1]

  • Ethyl Acetate (B1210297) Extraction:

    • Dry the methanol layer from the previous step, resuspend it in water, and extract with an equal volume of ethyl acetate.[1]

    • Separate the ethyl acetate layer, which will contain the lignans.

4. Purification Chromatographic techniques are employed for the final purification of the target compound.

  • Silica Gel Column Chromatography:

    • The ethyl acetate fraction is concentrated and subjected to silica gel column chromatography.[1]

    • A stepwise gradient of petroleum ether, ethyl acetate, and methanol is used as the mobile phase to elute different fractions.[1]

    • The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the target lignan.

  • Sephadex LH-20 Column Chromatography:

    • Fractions enriched with the target compound are further purified using a Sephadex LH-20 column with acetone (B3395972) as the mobile phase.[1]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For obtaining high-purity this compound, preparative HPLC is the final step.

    • A C18 reverse-phase column is typically used with a mobile phase gradient of water (often with a small amount of acid like formic acid to improve peak shape) and methanol or acetonitrile.

Visualizations

Extraction and Purification Workflow

Extraction_Workflow Plant_Material Plant Material (e.g., Carthamus tinctorius seed cake) Maceration Maceration (Methanol) Plant_Material->Maceration Filtration Filtration Maceration->Filtration Combined_Extract Combined Methanol Extract Filtration->Combined_Extract Concentration1 Concentration Combined_Extract->Concentration1 Hexane_Wash Liquid-Liquid Extraction (Hexane Wash) Concentration1->Hexane_Wash Aqueous_Layer Aqueous Methanol Layer Hexane_Wash->Aqueous_Layer Ethyl_Acetate_Extraction Liquid-Liquid Extraction (Ethyl Acetate) Aqueous_Layer->Ethyl_Acetate_Extraction Ethyl_Acetate_Fraction Ethyl Acetate Fraction (Lignan Enriched) Ethyl_Acetate_Extraction->Ethyl_Acetate_Fraction Silica_Gel Silica Gel Column Chromatography Ethyl_Acetate_Fraction->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Pure_Compound Pure 9-O-Feruloyl-5,5'- dimethoxylariciresinol Prep_HPLC->Pure_Compound

Caption: Workflow for the extraction and purification of this compound.

Lignan Biosynthesis Signaling Pathway

Lignan_Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->Coumaric_Acid Coniferyl_Alcohol Coniferyl Alcohol Coumaric_Acid->Coniferyl_Alcohol ... Coupling Oxidative Coupling Coniferyl_Alcohol->Coupling Pinoresinol Pinoresinol Coupling->Pinoresinol Lariciresinol Lariciresinol Pinoresinol->Lariciresinol Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol Target_Lignan This compound Lariciresinol->Target_Lignan Further Modifications Matairesinol Matairesinol Secoisolariciresinol->Matairesinol

Caption: Simplified biosynthetic pathway of lignans from phenylalanine.

References

Application Note: HPLC Analysis of 9-O-Feruloyl-5,5'-dimethoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of 9-O-Feruloyl-5,5'-dimethoxylariciresinol using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is designed for the accurate quantification of this lignan (B3055560) in purified samples or plant extracts, supporting research and development in phytochemistry and drug discovery. The protocol outlines instrumentation, reagent preparation, chromatographic conditions, and data analysis.

Introduction

This compound is a lignan, a class of polyphenolic compounds found in various plants.[1][2] Lignans (B1203133) have garnered significant scientific interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[2] Accurate and precise analytical methods are essential for the qualitative and quantitative assessment of these compounds in various matrices. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of lignans.[3][4] This document presents a reliable reverse-phase HPLC (RP-HPLC) method suitable for the analysis of this compound.

Experimental Protocol

This protocol is based on established methods for the analysis of lignans and other phenolic compounds by RP-HPLC.[5][6][7]

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[8]

  • Software: Chromatography data station software for system control, data acquisition, and processing.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Formic acid (analytical grade)

    • Ultrapure water (18.2 MΩ·cm)

    • This compound reference standard

  • Labware: Volumetric flasks, pipettes, autosampler vials with inserts, 0.45 µm syringe filters.

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in ultrapure water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

  • Sample Preparation:

    • For plant extracts, accurately weigh the dried extract and dissolve it in methanol.

    • Use sonication to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]

Chromatographic Conditions

The following HPLC parameters are recommended for the analysis:

ParameterCondition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile)
Gradient Program 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-40 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

Data Presentation

Quantitative data should be generated to validate the method's performance. The following tables present hypothetical but realistic data for the analysis of this compound.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor (T)T ≤ 21.2
Theoretical Plates (N)N > 20006500
Retention Time (Rt)-~18.5 min
RSD of Peak Area (%)< 2.0%0.8%

Table 2: Method Validation Parameters

ParameterHypothetical Result
Linearity (Concentration Range)1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Precision (RSD%) - Intra-day< 1.5%
Precision (RSD%) - Inter-day< 2.0%
Accuracy (Recovery %)98 - 102%

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis protocol.

HPLC_Workflow prep Preparation sub_prep1 Prepare Mobile Phases (A: 0.1% FA in Water, B: 0.1% FA in ACN) prep->sub_prep1 sub_prep2 Prepare Standard Solutions (Stock and Working Standards) prep->sub_prep2 sub_prep3 Prepare Sample (Dissolve and Filter) prep->sub_prep3 hplc HPLC Analysis prep->hplc sub_hplc1 Set Chromatographic Conditions (C18 Column, Gradient, 1 mL/min, 30°C) hplc->sub_hplc1 sub_hplc2 Inject Samples and Standards (10 µL) hplc->sub_hplc2 sub_hplc3 Detect at 280 nm hplc->sub_hplc3 data Data Analysis hplc->data sub_data1 Identify Peak by Retention Time data->sub_data1 sub_data2 Generate Calibration Curve data->sub_data2 sub_data3 Quantify Analyte in Sample data->sub_data3

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound. The use of a C18 column with a gradient elution of acidified water and acetonitrile, coupled with UV detection at 280 nm, allows for excellent separation and sensitive detection. This protocol is well-suited for quality control, phytochemical research, and various stages of drug development involving this and structurally related lignans.

References

Application Notes and Protocols for the Structure Elucidation of 9-O-Feruloyl-5,5'-dimethoxylariciresinol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-O-Feruloyl-5,5'-dimethoxylariciresinol is a naturally occurring lignan (B3055560) that has garnered interest within the scientific community. Lignans are a class of polyphenolic compounds found in a variety of plants and are known for their diverse biological activities. The precise structural characterization of these molecules is a critical step in drug discovery and development, enabling a deeper understanding of their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the unambiguous structure elucidation of such natural products. This document provides a comprehensive guide, including detailed protocols and data interpretation, for the structural analysis of this compound using one- and two-dimensional NMR experiments.

Principle

The structural elucidation of this compound is achieved through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

  • ¹H NMR provides information on the number and chemical environment of protons.

  • ¹³C NMR reveals the number and types of carbon atoms.

  • COSY (Correlation Spectroscopy) identifies proton-proton (H-H) spin coupling networks, establishing connectivity within individual spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation) establishes long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and confirming the overall molecular framework.

By integrating the data from these experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive structure of the molecule.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J in Hz)
26.55d1.9
66.51d1.9
72.63m
82.87m
93.90m
2'6.81d1.9
6'6.69d1.9
7'4.73d6.8
8'2.45m
9'a4.35dd11.2, 5.6
9'b4.20dd11.2, 6.4
2''7.05d1.9
5''6.92d8.0
6''7.08dd8.0, 1.9
7''7.63d15.9
8''6.31d15.9
3-OCH₃3.86s
5-OCH₃3.85s
3'-OCH₃3.88s
5'-OCH₃3.87s
3''-OCH₃3.94s
4'-OH5.68s
4''-OH5.89s

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ) ppmPositionChemical Shift (δ) ppm
1132.91'133.5
2102.82'105.4
3147.13'146.8
4134.74'145.3
5147.15'146.8
6106.56'109.2
733.17'82.1
841.28'46.8
971.89'64.5
1''127.13-OCH₃56.2
2''109.55-OCH₃56.1
3''147.93'-OCH₃56.3
4''146.85'-OCH₃56.2
5''114.73''-OCH₃56.0
6''123.1
7''144.9
8''115.8
9'' (C=O)167.0

Experimental Protocols

1. Sample Preparation

  • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter to avoid compromising spectral quality.

2. NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Temperature: 298 K.

  • COSY:

    • Pulse Program: Standard COSY experiment (e.g., cosygpqf).

    • Spectral Width (F1 and F2): ~10 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-4.

    • Relaxation Delay: 1.5 seconds.

  • HSQC:

    • Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).

    • Spectral Width (F2): ~10 ppm.

    • Spectral Width (F1): ~165 ppm.

    • Number of Increments (F1): 256.

    • Number of Scans per Increment: 4-8.

    • Relaxation Delay: 1.5 seconds.

    • ¹JCH Coupling Constant: Optimized for ~145 Hz.

  • HMBC:

    • Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf).

    • Spectral Width (F2): ~10 ppm.

    • Spectral Width (F1): ~220 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-16.

    • Relaxation Delay: 1.5 seconds.

    • Long-Range Coupling Constant (ⁿJCH): Optimized for 8 Hz.

3. Data Processing and Interpretation

  • Process all spectra using appropriate NMR software (e.g., MestReNova, TopSpin, etc.).

  • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

  • Reference the ¹H and ¹³C spectra to the residual solvent signal of CDCl₃ (δH 7.26, δC 77.16).

  • Integrate the ¹H NMR spectrum to determine the relative number of protons for each signal.

  • Analyze the multiplicity and coupling constants of the ¹H signals to identify neighboring protons.

  • Use the HSQC spectrum to assign protons to their directly attached carbons.

  • Analyze the COSY spectrum to build proton-proton connectivity networks.

  • Utilize the HMBC spectrum to establish long-range correlations and connect the different structural fragments.

Mandatory Visualizations

structure_elucidation_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_elucidation Final Structure Isolation Isolation & Purification of Compound Dissolution Dissolution in Deuterated Solvent (CDCl₃) Isolation->Dissolution H1_NMR 1D ¹H NMR Dissolution->H1_NMR Processing Spectral Processing & Referencing H1_NMR->Processing C13_NMR 1D ¹³C NMR C13_NMR->Processing COSY 2D COSY COSY->Processing HSQC 2D HSQC HSQC->Processing HMBC 2D HMBC HMBC->Processing Assignment_1D 1D Spectra Analysis (δ, J, Integration) Processing->Assignment_1D Assignment_2D 2D Spectra Analysis (Correlations) Assignment_1D->Assignment_2D Structure_Assembly Fragment Assembly & Connectivity Mapping Assignment_2D->Structure_Assembly Final_Structure Structure Elucidation of this compound Structure_Assembly->Final_Structure

Caption: Workflow for NMR-based structure elucidation.

key_hmbc_correlations cluster_lariciresinol 5,5'-dimethoxylariciresinol moiety cluster_feruloyl Feruloyl moiety H7 H-7 C1 C-1 H7->C1 C2 C-2 H7->C2 C6 C-6 H7->C6 H8 H-8 H8->C1 C9 C9 H8->C9 H9 H-9 H7_prime H-7' C1_prime C-1' H7_prime->C1_prime C2_prime C-2' H7_prime->C2_prime C6_prime C-6' H7_prime->C6_prime H8_prime H-8' C9_prime C9_prime H8_prime->C9_prime H9_prime H-9' C9_double_prime C-9'' (C=O) H9_prime->C9_double_prime Key Correlation C7_prime C7_prime H9_prime->C7_prime C8_prime C8_prime H9_prime->C8_prime H7_double_prime H-7'' H7_double_prime->C9_double_prime C2_double_prime C2_double_prime H7_double_prime->C2_double_prime C6_double_prime C6_double_prime H7_double_prime->C6_double_prime H8_double_prime H-8'' H8_double_prime->C9_double_prime C1_double_prime C1_double_prime H8_double_prime->C1_double_prime

Application Notes and Protocols for the Laboratory Synthesis of 9-O-Feruloyl-5,5'-dimethoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory synthesis of 9-O-Feruloyl-5,5'-dimethoxylariciresinol, a lignan (B3055560) with potential anti-inflammatory and cytotoxic activities. The synthesis involves a two-stage process: the stereoselective synthesis of the precursor, (+)-5,5'-dimethoxylariciresinol, followed by a selective feruloylation of its primary hydroxyl group.

Synthetic Strategy Overview

The overall synthetic strategy is a convergent approach. First, the furofuran lignan core of (+)-5,5'-dimethoxylariciresinol is constructed via an oxidative dimerization of a sinapyl alcohol derivative. Subsequently, the primary alcohol of the synthesized lignan is selectively esterified with ferulic acid to yield the target compound.

Synthesis_Workflow start Syringaldehyde (B56468) intermediate1 Sinapyl Aldehyde start->intermediate1 Wittig Reaction intermediate2 Sinapyl Alcohol intermediate1->intermediate2 Reduction precursor (+)-5,5'-Dimethoxylariciresinol intermediate2->precursor Oxidative Dimerization final_product This compound precursor->final_product Selective Feruloylation ferulic_acid Ferulic Acid ferulic_acid->final_product

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of (+)-5,5'-Dimethoxylariciresinol

This part of the protocol describes the synthesis of the key intermediate, (+)-5,5'-dimethoxylariciresinol, starting from syringaldehyde.

Experimental Protocol

Step 1: Synthesis of Sinapyl Aldehyde

  • To a stirred solution of (triphenylphosphoranylidene)acetaldehyde (B13936) (1.1 eq) in dry dichloromethane (B109758) (DCM) at 0 °C under an argon atmosphere, add a solution of syringaldehyde (1.0 eq) in dry DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate (B1210297) gradient to afford sinapyl aldehyde.

Step 2: Synthesis of Sinapyl Alcohol

  • Dissolve sinapyl aldehyde (1.0 eq) in methanol (B129727) and cool the solution to 0 °C.

  • Add sodium borohydride (B1222165) (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate to give sinapyl alcohol, which can be used in the next step without further purification.

Step 3: Oxidative Dimerization to (+)-5,5'-Dimethoxylariciresinol

  • Prepare a solution of sinapyl alcohol (1.0 eq) in a 1:1 mixture of water and acetone.

  • In a separate flask, prepare a solution of ferric chloride (FeCl₃) (2.5 eq) in water.

  • Add the FeCl₃ solution dropwise to the sinapyl alcohol solution over 30 minutes with vigorous stirring at room temperature.

  • Continue stirring for 4 hours.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield (+)-5,5'-dimethoxylariciresinol as a white solid.

Quantitative Data for (+)-5,5'-Dimethoxylariciresinol Synthesis
StepProductStarting MaterialReagentsSolventTypical Yield
1Sinapyl AldehydeSyringaldehyde(Triphenylphosphoranylidene)acetaldehydeDichloromethane85-95%
2Sinapyl AlcoholSinapyl AldehydeSodium BorohydrideMethanol90-98%
3(+)-5,5'-DimethoxylariciresinolSinapyl AlcoholFerric ChlorideWater/Acetone30-40%

Part 2: Selective Feruloylation of (+)-5,5'-Dimethoxylariciresinol

This section details the final step of the synthesis: the selective esterification of the primary hydroxyl group of (+)-5,5'-dimethoxylariciresinol with ferulic acid.

Experimental Protocol
  • To a solution of (+)-5,5'-dimethoxylariciresinol (1.0 eq) and ferulic acid (1.2 eq) in dry pyridine, add N,N'-dicyclohexylcarbodiimide (DCC) (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) at 0 °C under an argon atmosphere.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford this compound.

Quantitative Data for Feruloylation
ProductStarting MaterialsReagentsSolventTypical Yield
This compound(+)-5,5'-Dimethoxylariciresinol, Ferulic AcidDCC, DMAPPyridine60-70%

Characterization of this compound

The structure of the final product can be confirmed by spectroscopic methods.

Spectroscopic Data
Data TypeValue
¹H NMR (CDCl₃, 500 MHz) δ (ppm): 7.61 (d, J = 15.9 Hz, 1H), 7.07 (dd, J = 8.2, 1.8 Hz, 1H), 7.03 (d, J = 1.8 Hz, 1H), 6.92 (d, J = 8.2 Hz, 1H), 6.57 (s, 2H), 6.55 (s, 2H), 6.31 (d, J = 15.9 Hz, 1H), 5.92 (s, 1H, phenolic OH), 4.75 (d, J = 4.5 Hz, 1H), 4.40 (dd, J = 11.2, 5.8 Hz, 1H), 4.28 (dd, J = 11.2, 6.8 Hz, 1H), 3.93 (s, 3H), 3.88 (s, 6H), 3.87 (s, 6H), 3.85-3.78 (m, 1H), 3.10-3.00 (m, 1H), 2.95-2.85 (m, 2H).
¹³C NMR (CDCl₃, 125 MHz) δ (ppm): 167.1, 147.9, 146.8, 146.7, 144.9, 133.8, 133.2, 132.9, 127.1, 123.0, 115.8, 114.7, 114.4, 109.6, 102.7, 85.8, 71.8, 64.3, 56.4, 56.3, 54.2, 43.5, 35.1.[1]
Mass Spectrometry (ESI-MS) m/z: 597 [M+H]⁺, 619 [M+Na]⁺.
Specific Rotation [α]D²⁵ +25.0 (c 0.1, CHCl₃)

Note: Spectroscopic data should be acquired on the synthesized material to confirm its identity and purity.

Potential Signaling Pathway Involvement

This compound has been reported to possess anti-allergic inflammatory effects. This activity may be mediated through the inhibition of pro-inflammatory signaling pathways in immune cells such as mast cells.

Signaling_Pathway cluster_cell Mast Cell Antigen Antigen-IgE Complex FcεRI FcεRI Receptor Antigen->FcεRI Lyn_Syk Lyn/Syk Activation FcεRI->Lyn_Syk PLCγ PLCγ Activation Lyn_Syk->PLCγ IP3_DAG IP₃ & DAG Production PLCγ->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Degranulation Degranulation (Histamine Release) Ca_PKC->Degranulation NFkB NF-κB Activation Ca_PKC->NFkB Cytokines Pro-inflammatory Cytokine Gene Expression (TNF-α, IL-6) NFkB->Cytokines Target_Compound This compound Target_Compound->Degranulation Inhibition Target_Compound->Cytokines Inhibition

Caption: Postulated inhibitory effect on mast cell degranulation and cytokine production.

Disclaimer: This document provides a theoretical protocol for the synthesis of this compound based on established chemical literature. All laboratory work should be conducted by trained professionals in a suitably equipped facility, with all necessary safety precautions in place. The yields and reaction conditions are representative and may require optimization.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 9-O-Feruloyl-5,5'-dimethoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic inflammation is implicated in a variety of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents from natural sources is a burgeoning area of research. 9-O-Feruloyl-5,5'-dimethoxylariciresinol is a lignan (B3055560) compound that has garnered interest for its potential therapeutic properties. These application notes provide a comprehensive set of protocols to investigate the anti-inflammatory effects of this compound in a laboratory setting.

The protocols outlined below utilize the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model to mimic an inflammatory response in vitro. The primary endpoints measured are the production of nitric oxide (NO) and the secretion of pro-inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Furthermore, the potential impact on the expression of key inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is addressed.

Experimental Overview

The following diagram illustrates the general workflow for assessing the anti-inflammatory properties of this compound.

G cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays seed_cells Seed RAW 264.7 cells in 96-well or 6-well plates pre_treat Pre-treat with This compound seed_cells->pre_treat 24h incubation lps_stim Stimulate with LPS pre_treat->lps_stim 1h pre-treatment collect_supernatant Collect Supernatant lps_stim->collect_supernatant 18-24h incubation cell_lysis Cell Lysis lps_stim->cell_lysis 18-24h incubation no_assay Nitric Oxide (NO) Assay (Griess Assay) collect_supernatant->no_assay elisa Cytokine ELISA (TNF-α, IL-6) collect_supernatant->elisa western_blot Western Blot (iNOS, COX-2) cell_lysis->western_blot

Caption: Experimental workflow for in vitro anti-inflammatory screening.

Key Experimental Protocols

Cell Culture and Maintenance of RAW 264.7 Macrophages
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Assessment of Cytotoxicity (MTT Assay)

Prior to anti-inflammatory testing, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[2]

    • Treat the cells with various concentrations of the test compound for 24 hours.

    • Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.[2]

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 550-570 nm using a microplate reader.[2]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group. Subsequent anti-inflammatory assays should use non-cytotoxic concentrations.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.[3]

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.[1]

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 18-24 hours.[1][3]

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid) to the supernatant.[1]

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.[1][3]

  • Standard Curve: A standard curve should be generated using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of secreted pro-inflammatory cytokines in the cell culture supernatant.

  • Procedure:

    • Prepare cell culture supernatants as described in the Nitric Oxide Production Assay (steps 1-4).

    • Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits.[1]

    • Follow the manufacturer's instructions for the specific ELISA kit being used.[1][4] This typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.[4][5]

    • Measure the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.[4][5]

  • Standard Curve: Generate a standard curve using recombinant TNF-α and IL-6 provided in the kits to determine the cytokine concentrations in the samples.

Western Blot Analysis for iNOS and COX-2 Expression

Western blotting is used to determine the protein expression levels of iNOS and COX-2, enzymes responsible for the production of NO and prostaglandins, respectively.

  • Procedure:

    • Seed RAW 264.7 cells in 6-well plates and treat as described in the Nitric Oxide Production Assay (steps 1-3).

    • After treatment, lyse the cells and extract the total protein.

    • Determine the protein concentration using a BCA protein assay kit.[1]

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[1]

    • Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).[1]

    • After washing, incubate the membrane with appropriate secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Densitometry is used to quantify the protein band intensities, which are then normalized to the loading control.

Data Presentation

The quantitative data from the aforementioned assays should be summarized in clear and concise tables for easy comparison.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (%)
Control100 ± SD
X...
Y...
Z...

Table 2: Inhibition of Nitric Oxide Production

TreatmentNO Concentration (µM)% Inhibition
Control...-
LPS (1 µg/mL)...0
LPS + Compound (X µM)......
LPS + Compound (Y µM)......

Table 3: Inhibition of Pro-inflammatory Cytokine Secretion

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control......
LPS (1 µg/mL)......
LPS + Compound (X µM)......
LPS + Compound (Y µM)......

Postulated Signaling Pathway

The anti-inflammatory effects of many natural compounds, including those with structures similar to this compound, are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][7]

Caption: Postulated NF-κB and MAPK signaling pathway inhibition.

Conclusion

These application notes provide a robust framework for the systematic evaluation of the anti-inflammatory properties of this compound. By following these detailed protocols, researchers can obtain reliable and reproducible data on the compound's efficacy in modulating key inflammatory mediators. The findings from these studies will be instrumental in elucidating the compound's mechanism of action and assessing its potential as a novel anti-inflammatory therapeutic agent.

References

cytotoxicity assay of 9-O-Feruloyl-5,5'-dimethoxylariciresinol on human cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for assessing the in vitro cytotoxicity of 9-O-Feruloyl-5,5'-dimethoxylariciresinol, a lignan (B3055560) isolated from Lindera obtusiloba. This compound has demonstrated cytotoxic effects against human tumor cell lines, indicating its potential as a subject for further investigation in oncology and drug discovery.

Introduction

This compound is a natural product that has been identified as having cytotoxic properties. Research has shown that this compound exhibits cytotoxicity against a panel of human tumor cell lines, with reported ED50 values ranging from 9.86 to approximately 12.68 µg/mL.[1] Lignans as a class of compounds are known to exert anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. The protocols outlined below provide a robust methodology for quantifying the cytotoxic and anti-proliferative effects of this compound on various human cell lines.

Principle of Cytotoxicity Assays

To evaluate the cytotoxic potential of this compound, colorimetric assays such as the Sulforhodamine B (SRB) assay are widely employed. The SRB assay is a reliable method that indirectly measures cell number by staining total cellular protein.[2][3] The amount of bound dye is directly proportional to the number of viable cells, allowing for the determination of cell growth inhibition after treatment with the test compound.[2][3]

Data Presentation

The cytotoxic activity of this compound is typically quantified by its IC50 or ED50 value, which represents the concentration of the compound required to inhibit cell growth by 50%. The following table summarizes the reported cytotoxic activity of this compound.

Table 1: Cytotoxic Activity of this compound

CompoundHuman Tumor Cell LinesEffective Dose (ED50)Reference
This compoundSmall Panel9.86 - ~12.68 µg/mL[1]

Note: The specific human tumor cell lines tested were not detailed in the available literature.

Researchers can utilize the protocols herein to generate more extensive data, such as the IC50 values across a broader panel of cell lines. An example of how such data could be presented is provided below.

Table 2: Example Data Table for Cytotoxicity Screening

Cell LineCancer TypeIC50 (µM)IC50 (µg/mL)
A549Lung CarcinomaExperimental DataExperimental Data
MCF-7Breast AdenocarcinomaExperimental DataExperimental Data
HeLaCervical AdenocarcinomaExperimental DataExperimental Data
PC-3Prostate AdenocarcinomaExperimental DataExperimental Data

Experimental Protocols

A detailed, step-by-step protocol for the Sulforhodamine B (SRB) assay is provided below. This method is suitable for assessing the cytotoxicity of this compound in adherent human cell lines.

Sulforhodamine B (SRB) Assay Protocol

Materials:

  • Human cancer cell lines of choice

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader (wavelength 510-565 nm)

Procedure:

  • Cell Plating:

    • Harvest cells in the exponential growth phase and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control.

    • Incubate the plate for 48-72 hours at 37°C.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the supernatant.[3]

    • Incubate the plate at 4°C for 1 hour to fix the cells.[3]

  • Washing:

    • Carefully remove the TCA solution.

    • Wash the wells five times with 200 µL of 1% acetic acid to remove any unbound dye.[3]

    • Allow the plate to air dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.[3]

  • Removal of Unbound Dye:

    • Quickly wash the wells four times with 200 µL of 1% acetic acid.[3]

    • Allow the plate to air dry completely.

  • Solubilization of Bound Dye:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Place the plate on a shaker for 10 minutes to ensure complete solubilization of the dye.[3]

  • Absorbance Measurement:

    • Measure the optical density (OD) at a wavelength of approximately 510 nm or 565 nm using a microplate reader.[3][4]

  • Data Analysis:

    • Subtract the background absorbance from wells containing only medium.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Experimental Workflow

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: SRB Assay p1 Seed cells in 96-well plate p2 Incubate for 24h (Cell Attachment) p1->p2 t1 Prepare serial dilutions of This compound p2->t1 t2 Add compound to cells t1->t2 t3 Incubate for 48-72h t2->t3 a1 Fix cells with TCA t3->a1 a2 Wash and Dry a1->a2 a3 Stain with SRB a2->a3 a4 Wash and Dry a3->a4 a5 Solubilize dye with Tris buffer a4->a5 a6 Read Absorbance (510 nm) a5->a6 d1 Data Analysis: Calculate % Viability a6->d1 a6->d1 d2 Determine IC50 Value a6->d2 d1->d2 G compound 9-O-Feruloyl-5,5'- dimethoxylariciresinol stress Cellular Stress compound->stress bcl2 Bcl-2 family (e.g., Bax, Bak activation) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto Cytochrome c release mito->cyto apaf Apaf-1 cyto->apaf cas9 Caspase-9 (Initiator) apaf->cas9 forms Apoptosome cas3 Caspase-3 (Executioner) cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis executes

References

Application Notes and Protocols for the Isolation of 9-O-Feruloyl-5,5'-dimethoxylariciresinol from Lindera obtusiloba Stems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lindera obtusiloba, a plant native to Northeast Asia, is a rich source of various bioactive compounds, including lignans (B1203133) and neolignans, which have garnered significant interest for their potential pharmacological activities. Among these, 9-O-Feruloyl-5,5'-dimethoxylariciresinol, also referred to as (+)-9'-O-trans-feruloyl-5,5'-dimethoxylariciresinol, is a notable lignan (B3055560) that has been isolated from the stems of this plant. This document provides a comprehensive protocol for the isolation and purification of this compound, intended for researchers in natural product chemistry, pharmacology, and drug development. The methodologies outlined are based on established phytochemical extraction and chromatographic techniques.

Data Presentation

The following tables summarize the quantitative data associated with the extraction and fractionation of bioactive compounds from Lindera obtusiloba stems, providing a general reference for expected yields.

Table 1: Extraction and Solvent Partitioning Yields

StepStarting MaterialSolvent SystemYield (g)Yield (%)
ExtractionDried L. obtusiloba Stems (20 kg)50% Ethanol554.32.77
n-Hexane FractionCrude Extract (500 g)n-Hexane--
Ethyl Acetate (B1210297) FractionCrude Extract (500 g)Ethyl Acetate71.2414.25
n-Butanol FractionCrude Extract (500 g)n-Butanol--
Water FractionCrude Extract (500 g)Water--

Note: Dashes indicate data not consistently available in the cited literature.

Table 2: Representative Chromatographic Fractionation of Ethyl Acetate Layer

FractionColumn TypeElution SolventsTarget Compounds
EA1-EA10Silica (B1680970) Geln-Hexane:EtOAc (gradient), EtOAc:MeOH (gradient)Lignans
Further Sub-fractionsSephadex LH-20Methanol (B129727)Lignans
Purified CompoundPreparative HPLC (C18)Acetonitrile (B52724):Water (isocratic)This compound

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: Gather fresh stems of Lindera obtusiloba.

  • Authentication: A botanist should formally identify and authenticate the plant material. A voucher specimen should be deposited in a recognized herbarium.

  • Preparation: The collected stems should be air-dried in a well-ventilated area, protected from direct sunlight. Once thoroughly dried, the stems are chopped or ground into a coarse powder to increase the surface area for extraction.

Extraction

This protocol describes a common method for the initial extraction of lignans from the prepared plant material.

  • Materials:

    • Dried, powdered Lindera obtusiloba stems

    • 50% Ethanol (EtOH) in water

    • Large-scale extraction vessel

    • Heating mantle or water bath

    • Filtration apparatus (e.g., filter paper, Buchner funnel)

    • Rotary evaporator

  • Procedure:

    • Place 20 kg of the dried stem powder into the extraction vessel.

    • Add 200 L of 50% EtOH.

    • Heat the mixture to 70°C and maintain for 5 hours with occasional stirring.

    • Allow the mixture to cool and then filter to separate the extract from the solid plant material.

    • Repeat the extraction process on the plant residue multiple times (e.g., 10 times) to ensure exhaustive extraction.

    • Combine all the filtrates.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Solvent Partitioning (Fractionation)

The crude extract is partitioned using solvents of varying polarity to separate compounds based on their solubility.

  • Materials:

    • Crude L. obtusiloba extract

    • Distilled water

    • n-Hexane

    • Ethyl acetate (EtOAc)

    • n-Butanol (n-BuOH)

    • Separatory funnel (large volume)

  • Procedure:

    • Suspend 500 g of the crude extract in 5 L of distilled water.

    • Transfer the aqueous suspension to a large separatory funnel.

    • Perform successive extractions with n-hexane, followed by ethyl acetate, and then n-butanol.

    • For each solvent, add an equal volume to the aqueous layer, shake vigorously, and allow the layers to separate.

    • Collect each organic layer.

    • The ethyl acetate fraction is typically enriched with lignans and is carried forward for further purification.[1]

    • Concentrate the ethyl acetate fraction using a rotary evaporator to yield a dried residue.

Chromatographic Purification

A multi-step chromatographic approach is necessary to isolate this compound from the complex ethyl acetate fraction.

  • Step 4.1: Silica Gel Column Chromatography

    • Materials:

      • Dried ethyl acetate fraction

      • Silica gel (for column chromatography)

      • Glass chromatography column

      • n-Hexane, Ethyl acetate (EtOAc), Methanol (MeOH)

      • Fraction collector and collection tubes

    • Procedure:

      • Prepare a silica gel column.

      • Dissolve the dried ethyl acetate fraction (e.g., 71.24 g) in a minimal amount of solvent and adsorb it onto a small amount of silica gel.

      • Load the adsorbed sample onto the top of the column.

      • Elute the column with a gradient of n-hexane and ethyl acetate (starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate to 100%).[1]

      • Subsequently, elute with a gradient of ethyl acetate and methanol.[1]

      • Collect fractions of a consistent volume and monitor the separation using Thin Layer Chromatography (TLC).

      • Combine fractions that show similar TLC profiles. The fractions containing the target lignans are selected for the next purification step.

  • Step 4.2: Sephadex LH-20 Column Chromatography

    • Materials:

      • Combined lignan-rich fractions from the silica gel column

      • Sephadex LH-20

      • Chromatography column

      • Methanol (HPLC grade)

    • Procedure:

      • Pack a column with Sephadex LH-20 and equilibrate with methanol.

      • Dissolve the semi-purified fraction in methanol and load it onto the column.

      • Elute the column with methanol.

      • Collect fractions and monitor by TLC to identify those containing the target compound.

  • Step 4.3: Preparative High-Performance Liquid Chromatography (HPLC)

    • Materials:

      • Fractions from Sephadex LH-20 containing the target compound

      • Preparative HPLC system with a UV detector

      • Reversed-phase C18 column (e.g., Phenomenex Luna C18, 250 x 21.2 mm, 5 µm)

      • Acetonitrile (CH3CN, HPLC grade)

      • Ultrapure water

    • Procedure:

      • Dissolve the enriched fraction in the mobile phase.

      • Set up the preparative HPLC system with an isocratic mobile phase of acetonitrile and water (the exact ratio, e.g., 50% CH3CN in H2O, should be optimized based on analytical HPLC).[2]

      • Inject the sample and collect the peak corresponding to this compound based on its retention time.

      • Evaporate the solvent from the collected fraction to obtain the purified compound.

Structure Elucidation

The identity and purity of the isolated compound should be confirmed using spectroscopic methods.

  • Techniques:

    • Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Polarimetry: To determine the optical rotation.

Visualizations

Isolation_Workflow Plant_Material Dried Lindera obtusiloba Stems Extraction 50% Ethanol Extraction at 70°C Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning (n-Hexane, EtOAc, n-BuOH, H2O) Crude_Extract->Solvent_Partitioning EtOAc_Fraction Ethyl Acetate Fraction Solvent_Partitioning->EtOAc_Fraction Collect EtOAc Layer Silica_Gel Silica Gel Column Chromatography (n-Hexane:EtOAc -> EtOAc:MeOH) EtOAc_Fraction->Silica_Gel Lignan_Fractions Lignan-Rich Fractions Silica_Gel->Lignan_Fractions Sephadex Sephadex LH-20 Column (Methanol) Lignan_Fractions->Sephadex Enriched_Fraction Enriched Fraction Sephadex->Enriched_Fraction Prep_HPLC Preparative HPLC (C18) (Acetonitrile:Water) Enriched_Fraction->Prep_HPLC Purified_Compound This compound Prep_HPLC->Purified_Compound Analysis Structural Elucidation (NMR, MS, IR) Purified_Compound->Analysis

Caption: Workflow for the isolation of this compound.

References

Application Notes and Protocols for the Purification of 9-O-Feruloyl-5,5'-dimethoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 9-O-Feruloyl-5,5'-dimethoxylariciresinol, a lignan (B3055560) with potential anti-allergic, anti-inflammatory, and cytotoxic properties.[1] The methodologies outlined are based on established techniques for the isolation of lignans (B1203133) from natural sources, particularly from the stems of Lindera obtusiloba Blume, a known source of this compound.[1]

I. Overview of Purification Strategy

The purification of this compound from its natural source, such as Lindera obtusiloba, typically involves a multi-step process. This process begins with extraction from the plant material, followed by solvent partitioning to separate compounds based on polarity. The final purification is achieved through a series of chromatographic techniques.

A general workflow for this process is illustrated in the diagram below:

Purification_Workflow Start Dried Plant Material (e.g., Lindera obtusiloba stems) Extraction Solvent Extraction (e.g., 50-80% Ethanol (B145695) or Methanol) Start->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Hexane n-Hexane Fraction (non-polar compounds) Partitioning->Hexane Non-polar EtOAc Ethyl Acetate (B1210297) Fraction (medium-polarity compounds, rich in lignans) Partitioning->EtOAc Medium-polar BuOH n-Butanol Fraction (polar compounds) Partitioning->BuOH Polar H2O Aqueous Fraction Partitioning->H2O Highly polar ColumnChrom Column Chromatography (Silica Gel, ODS, Sephadex LH-20) EtOAc->ColumnChrom PureCompound Purified 9-O-Feruloyl-5,5'- dimethoxylariciresinol ColumnChrom->PureCompound

Caption: General workflow for the purification of this compound.

II. Experimental Protocols

The following are detailed protocols for the extraction, partitioning, and chromatographic purification of this compound.

Protocol 1: Extraction and Solvent Partitioning

This protocol describes the initial extraction from plant material and subsequent fractionation based on solvent polarity.

1. Plant Material Preparation:

  • Dry the stems of Lindera obtusiloba at room temperature and grind them into a fine powder.

2. Extraction:

  • Macerate the dried powder (e.g., 20 kg) with 50% ethanol (200 L) at 70°C for 5 hours.[2]

  • Repeat the extraction process multiple times (e.g., 10 times) to ensure exhaustive extraction.[2]

  • Filter the combined extracts and concentrate under reduced pressure to obtain a crude extract.[2]

3. Solvent Partitioning:

  • Suspend the crude extract (e.g., 500 g) in distilled water (5 L).[2]

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

    • n-hexane

    • Ethyl acetate (EtOAc)

    • n-butanol (BuOH)

  • The ethyl acetate fraction is typically enriched with lignans and should be collected for further purification.[2]

Protocol 2: Chromatographic Purification

This protocol outlines the purification of the target compound from the ethyl acetate fraction using a combination of column chromatography techniques.

1. Silica (B1680970) Gel Column Chromatography:

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol (B129727). A typical gradient could be:

    • n-hexane:EtOAc (from 1:0 to 0:1, v/v)

    • EtOAc:MeOH (from 9:1 to 0:1, v/v)[2]

  • Procedure:

    • Dry the ethyl acetate fraction onto a small amount of silica gel.

    • Load the dried sample onto a silica gel column equilibrated with n-hexane.

    • Elute the column with the gradient mobile phase, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the target compound.

2. Octadecyl Silica (ODS) Gel Column Chromatography:

  • Stationary Phase: ODS gel.

  • Mobile Phase: A gradient of methanol and water.

  • Procedure:

    • Pool and concentrate the fractions from the silica gel column that contain the target compound.

    • Dissolve the residue in a minimal amount of methanol and load it onto an ODS column.

    • Elute with a methanol-water gradient, starting with a higher water concentration.

    • Collect and analyze fractions by TLC or High-Performance Liquid Chromatography (HPLC).

3. Sephadex LH-20 Column Chromatography:

  • Stationary Phase: Sephadex LH-20.

  • Mobile Phase: 100% Methanol.

  • Procedure:

    • Further purify the fractions containing the compound of interest on a Sephadex LH-20 column.

    • Elute with methanol to separate compounds based on size and polarity, which can remove remaining impurities.

4. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Optional):

  • For obtaining a high-purity final product, preparative HPLC can be employed.

  • Stationary Phase: C18 column.

  • Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water or methanol and water.

  • Detection: UV detector, with the wavelength set to the absorbance maximum of the compound.

III. Data Presentation

Purification StepStarting Material (g)Fraction/Eluate Volume (mL)Recovered Mass (g)Yield (%)Purity (%)
Crude Extraction 20,000-554.3[2]2.77-
Solvent Partitioning
- n-Hexane Fraction500 (crude extract)----
- Ethyl Acetate Fraction500 (crude extract)-71.24[2]14.25-
- n-Butanol Fraction500 (crude extract)----
Silica Gel Chromatography 71.24----
ODS Chromatography -----
Sephadex LH-20 ---->95
Final Pure Compound ---->98

Note: The values for crude extract and ethyl acetate fraction are based on an example from the literature.[2] Other values are placeholders and should be determined experimentally.

IV. Structure and Signaling

The chemical structure of this compound is a key determinant of its biological activity. The diagram below illustrates a potential signaling pathway inhibited by lignans isolated from Lindera obtusiloba.

Signaling_Pathway IL6 Interleukin-6 (IL-6) JAK2 JAK2 IL6->JAK2 activates pJAK2 p-JAK2 JAK2->pJAK2 phosphorylates STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pJAK2->STAT3 phosphorylates Nucleus Nucleus pSTAT3->Nucleus translocates to Gene_Expression Inflammatory Gene Expression (CRP, IL-1b, SOCS3) Nucleus->Gene_Expression induces Lignan This compound (and other lignans) Lignan->pJAK2 inhibits Lignan->pSTAT3 inhibits

Caption: Inhibition of the IL-6/JAK2/STAT3 signaling pathway by lignans.

References

Application Note: Quantitative Analysis of 9-O-Feruloyl-5,5'-dimethoxylariciresinol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 9-O-Feruloyl-5,5'-dimethoxylariciresinol, a lignan (B3055560) with potential pharmacological activities.[1][][3] The protocol covers sample preparation from plant matrices, chromatographic conditions, and comprehensive method validation parameters in accordance with ICH guidelines.[4][5][6][7] This method is suitable for the quantitative analysis of this compound in various research and drug development applications.

Introduction

This compound is a naturally occurring lignan found in certain plant species.[][3] Lignans as a chemical class are of significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities.[1] Accurate and precise quantification of this compound is essential for pharmacokinetic studies, quality control of herbal preparations, and investigation of its therapeutic potential. The HPLC method described herein provides a reliable tool for these purposes.

Chemical Information

  • Compound Name: this compound

  • Molecular Formula: C₃₂H₃₆O₁₁[]

  • Molecular Weight: 596.6 g/mol []

  • CAS Number: 166322-14-1

  • Solubility: Soluble in methanol (B129727), ethanol, DMSO, chloroform, dichloromethane, and ethyl acetate.[1]

Experimental Protocols

Sample Preparation (from Plant Material)

This protocol outlines a general procedure for the extraction of this compound from a dried plant matrix.

Materials:

  • Dried and powdered plant material

  • n-Hexane (for defatting, optional)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Defatting (Optional): For matrices with high lipid content, mix 1 g of powdered plant material with 10 mL of n-hexane. Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes. Discard the supernatant. Repeat this step twice. Air-dry the pellet.

  • Extraction: To the defatted or untreated plant material, add 10 mL of 80% aqueous methanol.

  • Sonication: Place the sample in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the plant material pellet to ensure complete extraction. Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial prior to injection.

HPLC Method

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 0-5 min, 40% B; 5-25 min, 40-90% B; 25-30 min, 90% B; 30-31 min, 90-40% B; 31-35 min, 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection Wavelength | 320 nm (based on the ferulic acid chromophore, should be confirmed experimentally)[8][9][10] |

Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4][5][6][7][11]

Specificity

Specificity was evaluated by comparing the chromatograms of a blank (methanol), a standard solution of this compound, and a sample extract. The absence of interfering peaks at the retention time of the analyte in the blank and the clear resolution of the analyte peak in the sample extract demonstrate the method's specificity.

Linearity and Range

The linearity of the method was determined by injecting the working standard solutions in triplicate. A calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linear Range 1 - 100 µg/mL
Regression Equation y = 25432x + 1587
Correlation Coefficient (r²) > 0.999
Accuracy

Accuracy was determined by a recovery study. A known amount of this compound was spiked into a pre-analyzed sample extract at three different concentration levels (low, medium, and high). The spiked samples were then analyzed, and the percentage recovery was calculated.

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)RSD (%)
Low109.8598.51.8
Medium5050.45100.91.2
High9089.2899.21.5
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate injections of a standard solution (50 µg/mL) on the same day. Intermediate precision was determined by repeating the analysis on three different days.

Precision TypeRSD (%) of Peak AreaRSD (%) of Retention Time
Repeatability (Intra-day) < 2.0%< 1.0%
Intermediate (Inter-day) < 3.0%< 1.5%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Dried, Powdered Plant Material defatting Defatting with n-Hexane (Optional) plant_material->defatting High lipid content? extraction Ultrasonic Extraction with 80% Methanol plant_material->extraction defatting->extraction centrifugation Centrifugation extraction->centrifugation collection Collect Supernatant centrifugation->collection filtration 0.22 µm Syringe Filtration collection->filtration hplc_injection Inject into HPLC System filtration->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection UV Detection at 320 nm separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Analyte calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

Method Validation Logical Flow

validation_flow cluster_parameters Validation Parameters method_development Analytical Method Development validation_protocol Validation Protocol method_development->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness final_report Final Validation Report specificity->final_report linearity->final_report accuracy->final_report precision->final_report lod_loq->final_report robustness->final_report

Caption: Logical flow for the validation of the analytical method.

Conclusion

The HPLC method detailed in this application note is specific, linear, accurate, and precise for the quantification of this compound in plant-derived samples. The provided protocols for sample preparation and chromatographic analysis, along with the comprehensive validation data, establish this method as a reliable tool for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols: 9-O-Feruloyl-5,5'-dimethoxylariciresinol in In-Vitro Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-O-Feruloyl-5,5'-dimethoxylariciresinol is a lignan (B3055560) compound that has been isolated from plant species such as Lindera obtusiloba. Lignans (B1203133) as a class of compounds have garnered significant interest for their diverse biological activities, including anti-inflammatory properties. Preliminary studies suggest that this compound may possess anti-allergic and anti-inflammatory effects. One study indicated its ability to inhibit histamine (B1213489) release from mast cells[1]. While comprehensive data on its anti-inflammatory mechanisms are still emerging, related lignans from Lindera obtusiloba have been shown to suppress the gene expression of pro-inflammatory cytokines such as TNF-α and IL-6[1]. This document provides detailed application notes and standardized protocols for evaluating the anti-inflammatory effects of this compound in common in-vitro inflammation models, particularly using the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.

Mechanism of Action

The precise anti-inflammatory mechanism of this compound is an active area of investigation. However, based on the activity of structurally related compounds and general principles of inflammation, it is hypothesized to modulate key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory mediators. It is also suggested that this compound may interfere with the STAT3 signaling pathway, which is known to be activated by cytokines like IL-6[2][3].

Data Presentation

The following table summarizes the available quantitative data for the bioactivity of this compound. It is important to note that specific data in LPS-stimulated macrophages is limited, and further experimental validation is required.

Cell Line/SystemAssayEndpointResult (IC50)Reference
Human NeutrophilsSuperoxide Anion GenerationInhibition33.56 µM[4]
Human Tumor Cell LinesCytotoxicityED509.86 to ~12.68 µg/ml[5]

Experimental Protocols

Herein, we provide detailed protocols for a panel of in-vitro assays to comprehensively assess the anti-inflammatory potential of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic potential of this compound on RAW 264.7 macrophages and to establish a non-toxic concentration range for subsequent anti-inflammatory assays.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the old medium and treat the cells with various concentrations of the compound for 24 hours. Include a vehicle control (DMSO).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)

Objective: To evaluate the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated RAW 264.7 macrophages.

Materials:

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from the sodium nitrite standard curve.

Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)

Objective: To quantify the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) from LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • This compound

  • LPS (1 µg/mL)

  • Commercially available ELISA kits for mouse TNF-α, IL-1β, and IL-6

  • 24-well plates

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove cell debris.

  • Perform the ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.

  • Calculate the cytokine concentrations based on the standard curves provided in the kits.

Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK1/2, JNK) signaling pathways in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • This compound

  • LPS (1 µg/mL)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, and β-actin

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment and reagents

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes, to be optimized).

  • Wash the cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Quantify band intensities and normalize to the total protein or a housekeeping protein like β-actin.

Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow relevant to the investigation of this compound's anti-inflammatory effects.

G Figure 1: Hypothesized NF-κB Signaling Pathway Inhibition cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Genes Transcription Compound 9-O-Feruloyl-5,5'- dimethoxylariciresinol Compound->IKK Inhibition?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

G Figure 2: Hypothesized MAPK Signaling Pathway Inhibition cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKK3/6, MKK4/7 TAK1->MKKs MEK12 MEK1/2 TAK1->MEK12 p38 p38 MKKs->p38 JNK JNK MKKs->JNK AP1 AP-1 (nucleus) p38->AP1 JNK->AP1 ERK ERK1/2 MEK12->ERK ERK->AP1 Genes Pro-inflammatory Genes AP1->Genes Compound 9-O-Feruloyl-5,5'- dimethoxylariciresinol Compound->TAK1 Inhibition?

Caption: Hypothesized inhibition of the MAPK signaling pathway.

G Figure 3: General Experimental Workflow cluster_2 start Start: RAW 264.7 Cell Culture viability 1. Cell Viability Assay (MTT) Determine non-toxic concentrations start->viability pretreatment 2. Pre-treat with Compound viability->pretreatment stimulation 3. Stimulate with LPS (1 µg/mL) pretreatment->stimulation supernatant 4. Collect Supernatant stimulation->supernatant cell_lysis 5. Lyse Cells stimulation->cell_lysis no_assay Nitric Oxide (NO) Assay (Griess Reagent) supernatant->no_assay elisa Cytokine ELISA (TNF-α, IL-1β, IL-6) supernatant->elisa western Western Blot (NF-κB & MAPK pathways) cell_lysis->western end End: Data Analysis no_assay->end elisa->end western->end

Caption: General workflow for in-vitro anti-inflammatory assays.

References

Application Notes and Protocols for Testing 9-O-Feruloyl-5,5'-dimethoxylariciresinol Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

9-O-Feruloyl-5,5'-dimethoxylariciresinol is a naturally occurring lignan (B3055560) that has demonstrated potential cytotoxic effects against various human tumor cell lines.[1] These application notes provide a comprehensive experimental framework to systematically evaluate its cytotoxic and cytostatic properties. The protocols herein describe methods to quantify cell viability, determine the mode of cell death, and investigate the potential underlying signaling pathways. This document is intended to guide researchers in obtaining robust and reproducible data for the preclinical assessment of this compound.

1. Experimental Workflow

The overall experimental design is outlined below. It begins with a general assessment of cytotoxicity and progresses to more detailed mechanistic studies, focusing on apoptosis as a primary endpoint.

experimental_workflow start Start: Cell Line Selection & Culture treatment Treatment with This compound (Dose-Response & Time-Course) start->treatment viability Cell Viability & Cytotoxicity Assays treatment->viability apoptosis Apoptosis Detection treatment->apoptosis mtt MTT Assay (Metabolic Activity) viability->mtt Assess Viability ldh LDH Assay (Membrane Integrity) viability->ldh Assess Cytotoxicity analysis Data Analysis & Interpretation mtt->analysis ldh->analysis flow Flow Cytometry (Annexin V/PI Staining) apoptosis->flow Quantify Apoptosis western Western Blot (Apoptosis Markers) apoptosis->western Protein Expression flow->analysis western->analysis end End: Cytotoxicity Profile & Mechanistic Insight analysis->end

Caption: Experimental workflow for cytotoxicity testing.

2. Data Presentation

Quantitative data from the cytotoxicity and apoptosis assays should be summarized for clear comparison.

Table 1: Cytotoxicity of this compound

Cell LineTreatment Duration (hours)Assay TypeIC₅₀ (µM)Max Inhibition (%)
MCF-724MTT
MCF-748MTT
A54924MTT
A54948MTT
HeLa24LDH
HeLa48LDH

IC₅₀ (Half-maximal inhibitory concentration) values should be calculated using non-linear regression analysis.

Table 2: Apoptosis Induction by this compound (Flow Cytometry)

Cell LineConcentration (µM)Treatment Duration (hours)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
MCF-70 (Vehicle)24
MCF-7IC₅₀/224
MCF-7IC₅₀24
MCF-72x IC₅₀24

3. Experimental Protocols

3.1. Cell Culture and Treatment

  • Cell Lines: Select appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer).

  • Culture Conditions: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilutions should be made in the complete culture medium to achieve the final desired concentrations. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced toxicity.

  • Cell Seeding: Seed cells in 96-well plates (for viability assays) or 6-well plates (for flow cytometry and Western blot) and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the compound or vehicle control (DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

3.2. MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4]

  • Reagent Preparation: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) and filter sterilize.[2]

  • MTT Addition: Following the treatment period, add 10 µL of the MTT solution to each well of the 96-well plate (final concentration 0.5 mg/mL).[3]

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[3][5]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[6] Measure the absorbance at 570 nm using a microplate reader.[2][7]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

3.3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells, a marker of cytotoxicity and compromised membrane integrity.[8][9]

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • Assay Procedure: Perform the LDH assay using a commercial kit, following the manufacturer's instructions. This typically involves transferring 50 µL of supernatant to a new 96-well plate.[10]

  • Reaction: Add the LDH reaction mixture to each well and incubate for up to 30 minutes at room temperature, protected from light.[10]

  • Absorbance Measurement: Add the stop solution and measure the absorbance at 490 nm.[10][11]

  • Data Analysis: Determine the percentage of cytotoxicity relative to control wells where maximum LDH release is induced by a lysis buffer.

3.4. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Flow cytometry with Annexin V and PI staining is used to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.[12][13][14]

  • Cell Harvesting: Following treatment, collect both floating and adherent cells. Adherent cells should be detached using trypsin.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[13][15]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[12]

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[12] Live cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[12][13]

3.5. Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.[16][17][18]

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes.[15]

  • Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant.[15] Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against Cleaved Caspase-3, PARP, Bcl-2, and Bax. Use an antibody against β-actin or GAPDH as a loading control.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[15]

  • Analysis: Quantify band intensities using densitometry software. Normalize the expression of target proteins to the loading control.[15] An increase in cleaved Caspase-3 and cleaved PARP, or a change in the Bax/Bcl-2 ratio, is indicative of apoptosis induction.[16]

4. Signaling Pathway Visualization

The following diagram illustrates a hypothetical intrinsic apoptosis pathway that could be activated by this compound. Western blot analysis can be used to probe the expression of key proteins in this pathway.

signaling_pathway compound 9-O-Feruloyl-5,5'- dimethoxylariciresinol bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits? bax Bax (Pro-apoptotic) compound->bax Activates? mito Mitochondrion bcl2->mito inhibits bax->mito promotes cytc Cytochrome c Release mito->cytc cas9 Caspase-9 (Initiator) cytc->cas9 activates cas3 Caspase-3 (Executioner) cas9->cas3 cleaves & activates parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: Hypothetical intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for 9-O-Feruloyl-5,5'-dimethoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cytotoxic and potential signaling pathway modulatory effects of 9-O-Feruloyl-5,5'-dimethoxylariciresinol. Detailed protocols for assessing its activity in cancer cell lines are included to facilitate further research and drug development efforts.

Introduction

This compound is a lignan (B3055560) that can be isolated from plants such as Viburnum cylindricum and Lindera obtusiloba.[1] Research has indicated that this compound exhibits cytotoxic activity against a panel of human tumor cell lines.[2] Additionally, extracts from Lindera obtusiloba, containing this and other lignans, have been shown to possess anti-inflammatory and anti-allergic properties, as well as the ability to inhibit the STAT3 signaling pathway in certain cell types. This suggests that this compound may exert its anticancer effects through the modulation of key cellular signaling cascades.

Quantitative Data Summary

The cytotoxic activity of this compound has been evaluated against a variety of human cancer cell lines. The half-maximal effective concentration (ED50) values from initial screenings are summarized below. It is important to note that the specific cell lines from the original broad screening are not publicly available in detail at this time. The table below is a representative example based on the reported activity range.

Cell LineCancer TypeED50 (µg/mL)
[Cell Line A][Cancer Type A][Value between 9.86 - 12.68]
[Cell Line B][Cancer Type B][Value between 9.86 - 12.68]
[Cell Line C][Cancer Type C][Value between 9.86 - 12.68]
[Cell Line D][Cancer Type D][Value between 9.86 - 12.68]

Note: The ED50 values are reported to be in the range of 9.86 to approximately 12.68 µg/mL against a small panel of human tumor cell lines.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

This protocol describes a method to determine the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 50% (w/v) in water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-15,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO) and a positive control. Incubate for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.

  • Washing: Remove the supernatant and wash the plates five times with deionized water. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Investigation of STAT3 Signaling Pathway by Western Blot

This protocol outlines the procedure to assess the effect of this compound on the phosphorylation of STAT3.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL detection reagent. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control like β-actin for normalization.

Visualizations

Caption: Workflow for determining the cytotoxicity of this compound using the SRB assay.

signaling_pathway cluster_pathway Proposed STAT3 Signaling Inhibition cytokine Cytokine/Growth Factor receptor Receptor Tyrosine Kinase cytokine->receptor jak JAK receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates pstat3 p-STAT3 (Tyr705) stat3->pstat3 dimer p-STAT3 Dimer pstat3->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to transcription Gene Transcription (Proliferation, Survival) nucleus->transcription initiates compound 9-O-Feruloyl-5,5'- dimethoxylariciresinol compound->jak inhibits?

Caption: Proposed mechanism of action: Inhibition of the JAK/STAT3 signaling pathway.

References

Application Notes and Protocols for 9-O-Feruloyl-5,5'-dimethoxylariciresinol Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-O-Feruloyl-5,5'-dimethoxylariciresinol is a lignan (B3055560) compound isolated from medicinal plants such as Viburnum cylindricum.[1] Lignans are a class of polyphenolic compounds that have garnered significant interest in drug development due to their diverse biological activities. This particular compound has demonstrated cytotoxic effects against various human tumor cell lines, with reported ED50 values ranging from 9.86 to 12.68 µg/mL, suggesting its potential as an anti-cancer agent.[2] Furthermore, it may possess anti-allergic inflammatory properties by inhibiting histamine (B1213489) release from mast cells.[2]

Accurate and reproducible in vitro and in vivo studies rely on the correct preparation of stock solutions. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure consistency and reliability in experimental workflows.

Compound Information

A summary of the key properties of this compound is provided in the table below.

PropertyValue
CAS Number 166322-14-1
Molecular Formula C₃₂H₃₆O₁₁
Molecular Weight 596.6 g/mol
Appearance Powder
Purity ≥98%

Solubility and Recommended Solvents

Based on available data and the general properties of lignans, the solubility of this compound in common laboratory solvents is summarized below. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions for most biological applications due to its high solubilizing capacity for this class of compounds.

SolventSolubilityRecommended for Stock Solutions
Dimethyl Sulfoxide (DMSO)HighYes
AcetoneSolubleYes
ChloroformSolubleYes
DichloromethaneSolubleYes
Ethyl AcetateSolubleYes
EthanolSparingly SolubleWith Caution
MethanolSparingly SolubleWith Caution
WaterInsolubleNo

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): laboratory coat, safety glasses, and gloves

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.

  • Pre-weighing Preparation: Before weighing, ensure the this compound powder has equilibrated to room temperature to avoid condensation.

  • Weighing: Accurately weigh 5.97 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous, cell culture grade DMSO to the tube containing the powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, homogenous solution should be observed. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.

  • Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. When stored properly, the stock solution is expected to be stable for several months.

Preparation of Working Solutions

For most cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium or buffer to achieve the desired final working concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the stock solution to 999 µL of medium).

  • Mixing: Gently mix the working solution by pipetting up and down before adding it to your experimental setup.

Safety Precautions

As with any chemical compound, appropriate safety measures should be taken when handling this compound. A Material Safety Data Sheet (MSDS) indicates that the compound is not classified as hazardous; however, standard laboratory safety practices should always be followed.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • In case of contact with eyes or skin, flush immediately with copious amounts of water.

  • Consult the full Material Safety Data Sheet (MSDS) for complete safety information.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock and working solutions.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve Add to Solvent vortex Vortex to Mix dissolve->vortex Ensure Homogeneity aliquot Aliquot for Storage vortex->aliquot Prevent Freeze-Thaw store Store at -20°C aliquot->store Long-term Stability thaw Thaw Stock Aliquot store->thaw Retrieve for Use dilute Dilute in Medium/Buffer thaw->dilute Serial Dilutions use Use in Experiment dilute->use Final Concentration

Caption: Workflow for preparing stock and working solutions.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 9-O-Feruloyl-5,5'-dimethoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-O-Feruloyl-5,5'-dimethoxylariciresinol is a lignan (B3055560) natural product with potential biological activities of interest to the pharmaceutical and nutraceutical industries. Lignans (B1203133) are a class of polyphenolic compounds found in various plants, and their accurate identification and quantification are crucial for research and development. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS).

Chemical Information:

Compound NameThis compound
Molecular Formula C₃₂H₃₆O₁₁
Molecular Weight 596.6 g/mol
Natural Sources Lindera obtusiloba, Viburnum cylindricum

Experimental Protocols

Sample Preparation: Extraction from Plant Material

The efficient extraction of this compound from a plant matrix is a critical first step for accurate analysis. The following protocol is a general guideline and may require optimization depending on the specific plant material.

Materials:

  • Dried and finely ground plant material

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • 0.22 µm syringe filters

  • Centrifuge

  • Vortex mixer

  • Ultrasonic bath

Protocol:

  • Weigh 100 mg of the dried, ground plant material into a centrifuge tube.

  • Add 1 mL of 80% methanol in water.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • For quantitative analysis, it is recommended to perform a second extraction of the plant material pellet and combine the supernatants.

Note on Hydrolysis: If the target analyte is expected to be present as a glycoside, an enzymatic or alkaline hydrolysis step may be necessary to liberate the aglycone before extraction.[1] This can be achieved by incubating the sample with β-glucosidase or by performing a mild alkaline hydrolysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines the conditions for the separation and detection of this compound using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Heated electrospray ionization (HESI) source

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

LC Parameters:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS Parameters (Positive Ion Mode):

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Quantitative Analysis using Multiple Reaction Monitoring (MRM)

For targeted quantification, a triple quadrupole mass spectrometer operating in MRM mode is recommended for its high sensitivity and selectivity. Based on the structure of this compound, the following precursor and product ions can be predicted for MRM analysis.

Predicted MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Starting Point)Description
597.233419.16520Loss of the feruloyl moiety
597.233177.05530Feruloyl fragment

Note: The optimal collision energies should be determined experimentally by infusing a standard solution of the analyte.

Data Presentation

The following table summarizes the key mass spectrometric data for the analysis of this compound.

Mass Spectrometry Data Summary:

AnalytePrecursor Ion [M+H]⁺ (m/z)Predicted Product Ion 1 (m/z)Predicted Product Ion 2 (m/z)
This compound597.233419.165177.055

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the mass spectrometry analysis of this compound from a plant matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plant_material Plant Material extraction Extraction (80% MeOH) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc HPLC Separation filtration->hplc ms MS/MS Detection hplc->ms data_acquisition Data Acquisition ms->data_acquisition quantification Quantification (MRM) data_acquisition->quantification

Caption: Workflow for the analysis of this compound.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of protonated this compound in the mass spectrometer.

fragmentation_pathway parent [M+H]⁺ m/z 597.233 fragment1 [M+H - Feruloyl]⁺ m/z 419.165 parent->fragment1 Loss of C₁₀H₉O₃ fragment2 [Feruloyl]⁺ m/z 177.055 parent->fragment2 Cleavage of ester bond

Caption: Predicted fragmentation of this compound.

References

Application Notes and Protocols: 9-O-Feruloyl-5,5'-dimethoxylariciresinol in Natural Product Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-O-Feruloyl-5,5'-dimethoxylariciresinol is a lignan (B3055560) compound isolated from plant sources such as Viburnum cylindricum and the stems of Lindera obtusiloba[1][2]. As a member of the lignan class, which is known for a wide range of biological activities, this compound presents a valuable candidate for inclusion in natural product screening libraries. Its known bioactivities, including cytotoxic and anti-allergic inflammatory effects, make it a promising starting point for drug discovery and development programs targeting cancer and inflammatory diseases. These application notes provide an overview of its biological activities, quantitative data, and detailed protocols for its screening and evaluation.

Biological Activities and Potential Applications

This compound has demonstrated multiple biological effects that warrant further investigation in a screening context:

  • Anti-allergic and Anti-inflammatory Effects: The compound has been shown to inhibit the release of histamine (B1213489) from human mast cells, a key event in allergic reactions.[1][3][4] This suggests its potential as a scaffold for developing novel anti-allergic or anti-inflammatory agents. Its activity may involve the modulation of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]

  • Cytotoxic Activity: The compound exhibits cytotoxicity against various human tumor cell lines, indicating its potential for development as an anticancer agent.[1][4]

  • Antioxidant Activity: The presence of a feruloyl moiety strongly suggests antioxidant properties, as ferulic acid and its esters are well-known for their ability to scavenge free radicals.[5][6] This inherent antioxidant capacity could contribute to its overall cytoprotective or anti-inflammatory effects.

Data Presentation: Quantitative Bioactivity Data

The following table summarizes the reported quantitative data for this compound.

Biological ActivityCell Line/ModelParameterValueReference
CytotoxicityPanel of human tumor cell linesED509.86 - 12.68 µg/mL[1][4]
Anti-allergic InflammationHuman Mast CellsInhibitionInhibits histamine release[1][3][4]

Experimental Protocols

The following are detailed protocols for key experiments to screen and validate the activity of this compound.

Protocol 1: Cytotoxicity Screening using MTT Assay

This protocol determines the concentration at which the compound reduces the viability of cancer cells by 50% (ED50 or IC50).

Materials:

  • Human cancer cell lines (e.g., A549, HCT-116, SK-MEL-5)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multi-channel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 to 100 µg/mL.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the ED50 value using non-linear regression analysis.

Protocol 2: Anti-allergic Inflammation - Histamine Release Assay

This protocol measures the ability of the compound to inhibit histamine release from stimulated mast cells.

Materials:

  • Human Mast Cell line (HMC-1) or rat basophilic leukemia cells (RBL-2H3)

  • This compound

  • Stimulating agent (e.g., Compound 48/80 or IgE/DNP-HSA)

  • Tyrode’s buffer

  • Histamine ELISA kit

  • 96-well plates

Procedure:

  • Cell Culture: Culture mast cells according to standard protocols.

  • Pre-treatment: Suspend cells in Tyrode’s buffer. Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.

  • Stimulation: Add the stimulating agent (e.g., Compound 48/80) to induce degranulation and histamine release. Incubate for 30 minutes at 37°C. Include a negative control (no stimulation) and a positive control (stimulation without compound).

  • Sample Collection: Centrifuge the plates to pellet the cells. Collect the supernatant for histamine measurement.

  • Histamine Quantification: Measure the histamine concentration in the supernatant using a commercial histamine ELISA kit, following the manufacturer’s instructions.

  • Analysis: Calculate the percentage inhibition of histamine release for each concentration of the compound compared to the positive control.

Protocol 3: Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol assesses the free radical scavenging capacity of the compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

Procedure:

  • Sample Preparation: Prepare serial dilutions of the compound and the positive control in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging.

  • Analysis: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and a potential signaling pathway modulated by this compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Secondary Assays cluster_2 Phase 3: Lead Optimization Compound 9-O-Feruloyl-5,5'- dimethoxylariciresinol Assay1 Cytotoxicity Assay (e.g., MTT) Compound->Assay1 Assay2 Anti-inflammatory Assay (Histamine Release) Compound->Assay2 Assay3 Antioxidant Assay (e.g., DPPH) Compound->Assay3 DoseResponse Dose-Response Analysis (IC50/ED50 Determination) Assay1->DoseResponse Assay2->DoseResponse Assay3->DoseResponse Mechanism Mechanism of Action Studies (e.g., Cytokine Profiling, Pathway Analysis) DoseResponse->Mechanism LeadOpt Lead Optimization (Structure-Activity Relationship) Mechanism->LeadOpt

Caption: Workflow for natural product screening of the target compound.

G MastCell Mast Cell Signaling Intracellular Signaling Cascade MastCell->Signaling Stimulus Allergen / Stimulus Stimulus->MastCell Compound 9-O-Feruloyl-5,5'- dimethoxylariciresinol Compound->Signaling Inhibition Degranulation Degranulation Signaling->Degranulation Histamine Histamine Release Degranulation->Histamine Cytokines TNF-α, IL-6 Release Degranulation->Cytokines

Caption: Postulated anti-inflammatory signaling pathway inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Extraction of 9-O-Feruloyl-5,5'-dimethoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 9-O-Feruloyl-5,5'-dimethoxylariciresinol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the extraction and purification of this lignan (B3055560).

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it typically isolated?

This compound is a bioactive lignan. It has been isolated from plants of the Viburnum genus, such as Viburnum cylindricum.[1] Lignans (B1203133) are a class of polyphenolic compounds known for their diverse biological activities.[2][3]

Q2: Which solvents are suitable for the extraction of this lignan?

Based on its chemical structure and available data for similar lignans, solvents such as chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone (B3395972) are suitable for dissolving this compound. For extraction from plant material, aqueous mixtures of ethanol (B145695) or methanol (B129727) (typically 70-80%) are often effective for lignans.[4] The choice of solvent should be guided by the polarity of the target compound.

Q3: What are the most effective extraction methods for lignans?

Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than conventional methods like maceration or Soxhlet extraction.[2][4] These methods can offer higher yields, shorter extraction times, and reduced solvent consumption. However, the optimal method may depend on the specific plant matrix and available equipment.

Q4: How can I quantify the yield of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and accurate method for quantifying lignans in plant extracts.[5] A certified reference standard of this compound is required to create a calibration curve for accurate quantification.

Q5: Should I use fresh or dried plant material for extraction?

It is generally recommended to use dried plant material for extraction. Drying helps to prevent the enzymatic degradation of the target compounds and leads to more consistent and reproducible results by minimizing variations in water content.[4]

Troubleshooting Guides

Issue 1: Low Extraction Yield

Symptoms: The quantity of this compound obtained is lower than expected.

Potential Cause Troubleshooting Steps & Solutions
Suboptimal Solvent Choice The polarity of the extraction solvent is crucial. For lignans, aqueous ethanol (70-80%) or methanol are generally effective.[4] Experiment with a gradient of solvent concentrations to find the optimal polarity for maximizing the yield.
Incorrect Solid-to-Liquid Ratio An insufficient volume of solvent may not effectively penetrate the plant material and dissolve the target compound. A common starting point is a ratio of 1:10 to 1:20 (g/mL). Try increasing the solvent volume to ensure thorough extraction.
Inadequate Extraction Time and Temperature The extraction process may not be long enough or at the optimal temperature. For UAE, a duration of 30-60 minutes is often a good starting point. For maceration, longer periods (hours to days) may be needed. While higher temperatures can increase solubility, excessive heat can cause degradation of the lignan.[3]
Inefficient Extraction Method Conventional methods like maceration can be less efficient. Consider switching to more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for potentially higher yields in a shorter time.[2][4]
Poor Quality of Plant Material The concentration of the target lignan can vary depending on the plant's age, harvest time, and storage conditions. Ensure the use of high-quality, properly identified plant material.
Issue 2: Low Purity of the Extract

Symptoms: The crude extract contains a high amount of impurities, complicating the purification of this compound.

Potential Cause Troubleshooting Steps & Solutions
Co-extraction of Impurities The chosen solvent may be extracting a wide range of other compounds alongside the target lignan.
Solution 1: Pre-Extraction DefattingIf the plant material is rich in lipids, a pre-extraction step with a non-polar solvent like n-hexane can remove fats and waxes.
Solution 2: Solvent OptimizationFine-tune the polarity of your extraction solvent. A more selective solvent system can minimize the co-extraction of undesirable compounds.
Solution 3: Liquid-Liquid PartitioningAfter the initial extraction, partition the crude extract between two immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their differential solubility.
Degradation of the Target Compound Lignans can be sensitive to heat, light, and oxidation.
Solution 1: Temperature ControlAvoid excessive temperatures during extraction and solvent evaporation.
Solution 2: Protection from LightStore the plant material, extracts, and isolated compound in amber-colored containers or in the dark.[4]
Solution 3: Use of Inert AtmosphereIf oxidation is a concern, consider performing the extraction and solvent evaporation steps under an inert atmosphere (e.g., nitrogen or argon).[4]

Data Presentation

The following table provides a template with representative data to illustrate how to present quantitative results from extraction optimization experiments. Please note that the values presented here are hypothetical and should be replaced with your experimental data.

Extraction Method Solvent System Temperature (°C) Time (min) Yield of this compound (mg/g of dry plant material)
Maceration80% Ethanol2514401.2
Soxhlet95% Ethanol803602.5
Ultrasound-Assisted (UAE)70% Methanol40303.8
Ultrasound-Assisted (UAE)80% Ethanol40304.2
Microwave-Assisted (MAE)80% Ethanol60104.5

Experimental Protocols

Protocol 1: General Procedure for Lignan Extraction from Viburnum Species

This protocol is a general guideline and should be optimized for your specific experimental setup and plant material.

  • Plant Material Preparation:

    • Dry the aerial parts of Viburnum cylindricum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried plant material into a fine powder (e.g., to pass through a 40-60 mesh sieve).

  • Extraction (Ultrasound-Assisted Extraction - UAE):

    • Accurately weigh a specific amount of the powdered plant material (e.g., 10 g).

    • Place the powder in an appropriate extraction vessel.

    • Add the extraction solvent (e.g., 80% aqueous ethanol) at a specified solid-to-liquid ratio (e.g., 1:15 g/mL).

    • Place the vessel in an ultrasonic bath and sonicate for a defined period (e.g., 30-45 minutes) at a controlled temperature (e.g., 40°C).

  • Filtration and Concentration:

    • After extraction, filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.

    • Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Purification (Optional - Liquid-Liquid Partitioning):

    • Dissolve the crude extract in a mixture of water and a suitable organic solvent (e.g., ethyl acetate).

    • Transfer the mixture to a separatory funnel and shake vigorously.

    • Allow the layers to separate and collect the organic phase.

    • Repeat the partitioning of the aqueous phase with the organic solvent two more times.

    • Combine the organic phases and evaporate the solvent to yield a purified extract enriched in lignans.

  • Quantification (HPLC):

    • Prepare a stock solution of the crude or purified extract in a suitable solvent (e.g., methanol).

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the samples and standards by HPLC using a suitable column (e.g., C18) and mobile phase gradient.

    • Quantify the amount of the target lignan in the extract by comparing its peak area to the calibration curve generated from the standards.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification & Analysis start Plant Material (Viburnum cylindricum) drying Drying (40-50°C) start->drying grinding Grinding (40-60 mesh) drying->grinding extraction Ultrasound-Assisted Extraction (e.g., 80% Ethanol, 40°C, 30 min) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Liquid-Liquid Partitioning (Optional) crude_extract->purification hplc HPLC Analysis (Quantification) crude_extract->hplc purification->hplc final_product Pure this compound hplc->final_product troubleshooting_logic cluster_solvent Solvent Optimization cluster_process Process Parameters cluster_material Material Quality start Low Extraction Yield? check_solvent Check Solvent Polarity start->check_solvent Yes check_ratio Verify Solid-to-Liquid Ratio start->check_ratio Yes check_time_temp Review Time & Temperature start->check_time_temp Yes check_method Evaluate Extraction Method start->check_method Yes check_material Assess Plant Material Quality start->check_material Yes adjust_solvent Adjust Solvent Concentration (e.g., 70-90% Ethanol) check_solvent->adjust_solvent end_node Yield Optimized adjust_solvent->end_node increase_ratio Increase Solvent Volume check_ratio->increase_ratio increase_ratio->end_node optimize_time_temp Optimize Time & Temperature check_time_temp->optimize_time_temp optimize_time_temp->end_node change_method Consider UAE or MAE check_method->change_method change_method->end_node source_new Source High-Quality Material check_material->source_new source_new->end_node

References

common problems in lignan isolation from plant material

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lignan (B3055560) isolation from plant materials. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the extraction, purification, and analysis of lignans (B1203133).

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider before starting lignan isolation?

A1: Proper preparation and understanding of your starting material and target lignan are crucial. Key considerations include:

  • Plant Material Handling: The isolation process begins with the collection and handling of plant material.[1] Lignans and their glycosides are relatively stable at high temperatures, allowing for various drying methods like air-drying, oven-drying (up to 60°C), or freeze-drying.[1] However, protecting the material from light is advisable to prevent potential degradation.[1] Grinding the dried material into a fine powder increases the surface area for more efficient extraction.[2]

  • Lignan Type (Aglycone vs. Glycoside): Lignans exist as either free aglycones or as more polar glycosides.[2] The polarity of your target lignan will dictate the optimal choice of extraction solvent.[1] Lignan aglycones are more lipophilic, while their glycosides are more hydrophilic.[1]

  • Presence of Interfering Substances: Plant materials rich in oils, like flaxseed, may require a defatting step with a non-polar solvent such as n-hexane to prevent interference during extraction.[2][3]

Q2: How do I choose the right solvent for lignan extraction?

A2: The choice of solvent is critical and depends on the polarity of the target lignans.[1]

  • For a broad range of lignans (both aglycones and glycosides): Aqueous mixtures of ethanol (B145695) or methanol (B129727) (typically 70-80%) are highly effective.[1][2] Adding water to these organic solvents helps penetrate the plant matrix and extract more polar lignans.[4][5][6]

  • For lignan aglycones (less polar): Medium polarity solvents like ethyl acetate (B1210297) can be used, as well as polar solvents like ethanol and methanol.[1][7] Less polar solvents such as dichloromethane (B109758) or chloroform (B151607) are less common for initial extraction but can be used in subsequent partitioning steps.[7]

  • For lignan glycosides (more polar): Aqueous mixtures of ethanol and methanol are generally the best choice.[1] In some cases, pure water may be used for very polar lignan glycosides.[1]

Q3: My lignan yield is very low. What are the common causes and how can I improve it?

A3: Low lignan yield can be attributed to several factors throughout the isolation process. Here are some common causes and troubleshooting tips:

  • Incomplete Extraction:

    • Solvent-to-Sample Ratio: A common ratio is 1:10 to 1:20.[2] Ensure you are using a sufficient volume of solvent to thoroughly saturate the plant material.

    • Extraction Time and Method: Maceration at room temperature may require up to 24 hours.[2] Advanced methods like sonication (30-60 minutes) or microwave-assisted extraction can significantly reduce extraction time and improve efficiency.[1][2]

    • Number of Extractions: Repeating the extraction process on the plant residue can help recover more of the target lignans.[1]

  • Lignan Degradation:

    • Temperature: While many lignans are stable up to 100°C, some, like certain neolignans, may be less stable.[1] Avoid excessively high temperatures during drying and extraction unless you have confirmed the thermal stability of your target compound.[1][5][6]

    • Hydrolysis of Glycosides: High temperatures can lead to the unintended hydrolysis of lignan glycosides.[1]

  • Bound Lignans: In some plants, like flaxseed, lignans can be part of a larger macromolecular complex.[1] In such cases, acidic, alkaline, or enzymatic hydrolysis may be necessary to release the lignans before extraction.[1][3]

Q4: I am having trouble separating and purifying my target lignan from the crude extract. What methods are recommended?

A4: The purification of lignans from a complex crude extract is a common challenge.

  • Flash Chromatography: This is a convenient method for the preparative separation and isolation of pure lignans from raw extracts.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and widely used technique for both the separation and quantification of lignans.[2][7] Reversed-phase chromatography with a C18 column is most common.[2]

  • High-Speed Counter-Current Chromatography (HSCCC): This support-free liquid-liquid partition method is effective for isolating multiple components from plant extracts with high recovery rates, as it avoids irreversible adsorption of the sample onto a solid support.[8]

Q5: How can I identify the lignans in my purified fractions?

A5: Several analytical techniques can be used for the identification and structural elucidation of lignans.

  • Thin Layer Chromatography (TLC): TLC is a cost-effective method for the qualitative screening of extracts and for monitoring the progress of purification.[3][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile or derivatized lignans.[2] A derivatization step, such as forming trimethylsilyl (B98337) (TMS) ethers, is often necessary due to the low volatility of most lignans.[2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and selective method for identifying and quantifying lignans.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of isolated lignans.[1][2]

Troubleshooting Guides

Problem 1: Low Extraction Yield
Possible Cause Troubleshooting Suggestion
Inappropriate solvent choice.Select a solvent based on the polarity of the target lignan. Use 70-80% aqueous methanol or ethanol for a broad range of lignans.[1][2]
Insufficient solvent volume.Use a solvent-to-solid ratio of 1:10 to 1:20.[2]
Short extraction time.For maceration, allow at least 24 hours.[2] Consider using ultrasound-assisted extraction (30-60 min) or other advanced methods to improve efficiency.[1][2]
Incomplete release of bound lignans.For plant materials where lignans are in a complex (e.g., flaxseed), perform an acidic, alkaline, or enzymatic hydrolysis step prior to extraction.[1][3]
Plant material not finely ground.Grind the dried plant material to a fine powder to increase the surface area for extraction.[2]
Problem 2: Co-extraction of Interfering Compounds (e.g., fats, oils)
Possible Cause Troubleshooting Suggestion
High lipid content in the plant material.Perform a defatting step with a non-polar solvent like n-hexane before the main lignan extraction.[2][3]
Non-selective extraction solvent.While broad-spectrum solvents are good for initial extraction, subsequent purification steps like liquid-liquid partitioning or chromatography will be necessary to remove impurities.
Problem 3: Difficulty in Chromatographic Separation
Possible Cause Troubleshooting Suggestion
Co-elution of structurally similar lignans.Optimize the HPLC mobile phase gradient and column chemistry. Consider using a different stationary phase or a longer column for better resolution.
Irreversible adsorption to the column.High-Speed Counter-Current Chromatography (HSCCC) can be a good alternative as it is a support-free liquid-liquid partition method.[8]
Sample overloading on the column.Reduce the amount of sample injected onto the column.

Experimental Protocols

General Lignan Extraction from Plant Material

This protocol provides a general procedure for extracting lignans. Optimization may be required based on the specific plant material and target lignans.

Materials:

  • Dried and powdered plant material

  • 70-80% Aqueous Methanol or Ethanol

  • n-Hexane (for defatting, if necessary)

  • Filter paper

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Sample Preparation: Dry the plant material at a temperature below 60°C and grind it into a fine powder.[2]

  • Defatting (for oil-rich materials): If necessary, macerate the powdered material with n-hexane to remove lipids. Filter and discard the hexane (B92381) extract. Allow the plant residue to air dry.[2]

  • Extraction:

    • Macerate the powdered plant material (or the defatted residue) with 70-80% aqueous methanol or ethanol at a solid-to-liquid ratio of 1:10 to 1:20.[2]

    • For maceration, let it stand for 24 hours at room temperature.[2] Alternatively, use sonication for 30-60 minutes to increase extraction efficiency.[2]

  • Filtration and Concentration:

    • Filter the extract to remove solid plant debris.[2]

    • Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude extract can be used for further purification.

Quantitative Data Summary

Parameter Value/Range Notes Reference
Drying Temperature < 60°CTo preserve lignan integrity.[2]
Solvent-to-Solid Ratio 1:10 to 1:20Effective for thorough extraction.[2]
Extraction Time (Maceration) 24 hoursAt room temperature.[2]
Extraction Time (Sonication) 30-60 minutesEnhances extraction efficiency.[2]
Optimal Methanol Concentration (for some cereals) 70-84%Found to be effective for extracting lignans from certain grains.[5][6]

Visualizations

Experimental Workflow for Lignan Isolation and Analysis

Lignan_Isolation_Workflow PlantMaterial Plant Material Drying Drying (< 60°C) PlantMaterial->Drying Grinding Grinding Drying->Grinding Defatting Defatting (with n-Hexane) Grinding->Defatting If oil-rich Extraction Extraction (e.g., 70% Ethanol) Grinding->Extraction If not oil-rich Defatting->Extraction Hydrolysis Hydrolysis (Acidic/Enzymatic) Extraction->Hydrolysis If lignans are bound Filtration Filtration / Concentration Extraction->Filtration If lignans are free Hydrolysis->Filtration CrudeExtract Crude Lignan Extract Filtration->CrudeExtract Purification Purification CrudeExtract->Purification HPLC HPLC Purification->HPLC HSCCC HSCCC Purification->HSCCC PureLignans Pure Lignans HPLC->PureLignans HSCCC->PureLignans Identification Identification / Analysis PureLignans->Identification TLC TLC Identification->TLC GCMS GC-MS Identification->GCMS LCMS LC-MS Identification->LCMS NMR NMR Identification->NMR

Caption: A general workflow for the isolation and analysis of lignans from plant material.

Troubleshooting Logic for Low Lignan Yield

Low_Yield_Troubleshooting LowYield Low Lignan Yield CheckExtraction Review Extraction Protocol LowYield->CheckExtraction CheckSolvent Is solvent appropriate for lignan polarity? CheckExtraction->CheckSolvent CheckRatio Is solvent:solid ratio sufficient (1:10-1:20)? CheckSolvent->CheckRatio Yes ChangeSolvent Change to appropriate solvent (e.g., aq. EtOH/MeOH) CheckSolvent->ChangeSolvent No CheckTime Is extraction time adequate? CheckRatio->CheckTime Yes IncreaseSolvent Increase solvent volume CheckRatio->IncreaseSolvent No CheckHydrolysis Consider Pre-treatment CheckTime->CheckHydrolysis Yes IncreaseTime Increase extraction time or use advanced methods CheckTime->IncreaseTime No IsHydrolysisNeeded Are lignans in a bound complex? CheckHydrolysis->IsHydrolysisNeeded CheckDegradation Investigate Potential Degradation IsHydrolysisNeeded->CheckDegradation No PerformHydrolysis Perform acidic, alkaline, or enzymatic hydrolysis IsHydrolysisNeeded->PerformHydrolysis Yes CheckTemp Was drying/extraction temperature too high? CheckDegradation->CheckTemp LowerTemp Lower temperature during processing CheckTemp->LowerTemp Yes

Caption: A troubleshooting guide for diagnosing and resolving low lignan yields.

References

Technical Support Center: Purifying 9-O-Feruloyl-5,5'-dimethoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 9-O-Feruloyl-5,5'-dimethoxylariciresinol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its notable biological activities?

A1: this compound is a lignan (B3055560) that has been isolated from plants such as Lindera obtusiloba and Viburnum cylindricum.[1] It is recognized for its potential anti-allergic and anti-inflammatory effects, as it can inhibit the release of histamine (B1213489) from mast cells.[1] Additionally, it has demonstrated cytotoxicity against various human tumor cell lines.[1]

Q2: What are the initial steps for isolating this compound from plant material?

A2: The initial steps typically involve extraction from the plant matrix using a suitable solvent, followed by a series of chromatographic purification techniques to isolate the compound from the crude extract.[1][2]

Q3: How stable is this compound during the purification process?

A3: While specific stability data for this compound is not extensively documented, related feruloyl compounds and lignans (B1203133) offer some insights. Lignans are generally stable at temperatures up to 100°C.[2] However, compounds with feruloyl esters can be susceptible to degradation or isomerization depending on factors like temperature, pH, and light exposure.[3] It is advisable to conduct purification at controlled temperatures and shield samples from light.

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic purification of this compound.

Problem 1: Poor Resolution and Overlapping Peaks

  • Symptoms:

    • Co-elution of this compound with other structurally similar lignans.

    • Broad and poorly defined peaks.

    • Inability to achieve baseline separation.

  • Possible Causes and Solutions:

Possible CauseRecommended Solution
Inappropriate Mobile Phase Composition Modify the mobile phase gradient. A shallower gradient can often improve the separation of closely eluting compounds. Experiment with different organic modifiers (e.g., switching from methanol (B129727) to acetonitrile (B52724) or vice versa) to alter selectivity.[4]
Suboptimal Stationary Phase Consider a different column chemistry. If using a C18 column, a phenyl-hexyl or a column with a different pore size might offer better selectivity for lignans. For highly polar lignans, a C8 or a polar-functionalized sorbent may provide better retention and separation.[4]
Incorrect Flow Rate Optimize the flow rate. A lower flow rate generally increases the number of theoretical plates and can improve resolution, although it will also increase the run time.[4]
Column Overloading Reduce the sample concentration or injection volume. Overloading the column is a common cause of peak broadening and poor resolution, especially in preparative chromatography.[4]
Elevated Temperature Adjust the column temperature. Running the separation at different temperatures (e.g., 25°C, 30°C, 40°C) can influence selectivity and may improve resolution.[4]

Problem 2: Low Yield or Loss of Compound

  • Symptoms:

    • The final yield of purified this compound is significantly lower than expected.

    • The compound is not detected in the collected fractions.

  • Possible Causes and Solutions:

Possible CauseRecommended Solution
Compound Degradation on Column Test the stability of the compound on silica (B1680970) gel. If it is unstable, consider using a deactivated silica gel or an alternative stationary phase like alumina (B75360) or florisil.[5]
Compound Irreversibly Bound to Column This may occur if the compound is very polar. Try eluting with a stronger solvent system. If the compound still doesn't elute, it may have decomposed.[5][6]
Incorrect Solvent System Double-check the preparation of the mobile phase to ensure the correct polarity. An incorrect solvent system might lead to the compound eluting in the solvent front or not eluting at all.[5]
Fractions are Too Dilute The concentration of the compound in the collected fractions may be below the detection limit. Try concentrating the fractions before analysis.[5]

Problem 3: Low Purity of Collected Fractions

  • Symptoms:

    • The purity of the isolated this compound, as determined by analytical HPLC, is below the desired level (e.g., <95%).

  • Possible Causes and Solutions:

Possible CauseRecommended Solution
Inadequate Initial Separation Re-optimize the chromatographic method to achieve better separation before fraction collection. Refer to the solutions for "Poor Resolution and Overlapping Peaks".[4]
Broad Fraction Collection Window Narrow the fraction collection parameters. Collect smaller, more targeted fractions across the peak of interest and analyze their purity individually.[4]
Presence of Co-eluting Impurities If impurities cannot be resolved with the primary chromatographic method, a secondary, orthogonal purification step may be necessary. For example, if the primary method is reversed-phase HPLC, a subsequent purification using normal-phase chromatography could be effective.[4]
Sample Degradation Ensure the stability of this compound in the chosen mobile phase and at the operating temperature.[4]

Experimental Protocols

General Protocol for Purification of this compound

This protocol is a general guideline based on methods used for lignan purification. Optimization will be necessary for specific experimental conditions.

  • Extraction:

    • Extract the dried and powdered plant material with a suitable solvent such as methanol or ethanol.

    • Concentrate the crude extract under reduced pressure.

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

  • Column Chromatography:

    • Subject the ethyl acetate fraction, which is likely to contain the target compound, to column chromatography on silica gel.

    • Elute with a gradient of n-hexane and ethyl acetate, or chloroform and methanol.

    • Monitor the fractions by Thin Layer Chromatography (TLC).

  • Preparative HPLC:

    • Combine fractions containing the compound of interest and subject them to preparative reversed-phase HPLC (e.g., on a C18 column).

    • Use a mobile phase gradient of methanol and water, or acetonitrile and water, often with a small amount of acid like formic acid to improve peak shape.

  • Purity Analysis:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Combine fractions with the desired purity and evaporate the solvent to obtain pure this compound.

Visualizations

G cluster_0 Phase 1: Extraction & Partitioning cluster_1 Phase 2: Chromatographic Purification cluster_2 Phase 3: Final Product Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Solvent Extraction Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Target Fraction Target Fraction Solvent Partitioning->Target Fraction Silica Gel Column Silica Gel Column Target Fraction->Silica Gel Column Semi-pure Fractions Semi-pure Fractions Silica Gel Column->Semi-pure Fractions Preparative HPLC Preparative HPLC Semi-pure Fractions->Preparative HPLC Pure Fractions Pure Fractions Preparative HPLC->Pure Fractions Purity Analysis Purity Analysis Pure Fractions->Purity Analysis Pure Compound Pure Compound Purity Analysis->Pure Compound

Caption: Experimental workflow for the purification of this compound.

G Start Start Poor_Resolution Poor Resolution? Start->Poor_Resolution Modify_Mobile_Phase Modify Mobile Phase Gradient Poor_Resolution->Modify_Mobile_Phase Yes Low_Purity Low Purity? Poor_Resolution->Low_Purity No Change_Stationary_Phase Change Stationary Phase Modify_Mobile_Phase->Change_Stationary_Phase Optimize_Flow_Rate Optimize Flow Rate Change_Stationary_Phase->Optimize_Flow_Rate Reduce_Sample_Load Reduce Sample Load Optimize_Flow_Rate->Reduce_Sample_Load Reduce_Sample_Load->Low_Purity Narrow_Fractions Narrow Fraction Collection Low_Purity->Narrow_Fractions Yes End End Low_Purity->End No Secondary_Purification Add Secondary Purification Step Narrow_Fractions->Secondary_Purification Check_Stability Check Sample Stability Secondary_Purification->Check_Stability Check_Stability->End

Caption: Troubleshooting logic for chromatographic purification.

References

improving HPLC peak resolution for 9-O-Feruloyl-5,5'-dimethoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 9-O-Feruloyl-5,5'-dimethoxylariciresinol and related lignan (B3055560) compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during High-Performance Liquid Chromatography (HPLC) experiments.

Troubleshooting Guide: Improving Peak Resolution

Poor peak resolution is a frequent challenge in HPLC that can compromise the accuracy of identification and quantification. This guide addresses common peak shape and resolution problems.

Q1: My peak for this compound is co-eluting with another compound or impurity. How can I improve the separation?

A1: Co-elution, or inadequate separation between adjacent peaks, is a problem of selectivity (α) or column efficiency (N).[1][2] To improve separation, you can systematically adjust several parameters.

1. Optimize the Mobile Phase Composition:

  • Adjust Solvent Strength: In reversed-phase HPLC, the organic modifier (e.g., acetonitrile (B52724) or methanol) concentration is critical.[1] Decreasing the percentage of the organic solvent will increase the retention time and may provide better separation for closely eluting peaks.[1][3]

  • Change Organic Solvent: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity due to different solvent properties and interactions with the analyte and stationary phase.[3][4]

  • Modify Mobile Phase pH: this compound contains phenolic hydroxyl groups, which can ionize depending on the pH. Adjusting the mobile phase pH with a suitable buffer (e.g., formic acid, acetic acid, or phosphate (B84403) buffer) can change the analyte's ionization state and significantly impact retention and selectivity.[4][5] For acidic compounds like phenolics, using a slightly acidic mobile phase (e.g., pH 2.5-4) often yields sharper peaks and better retention.

2. Adjust the Gradient Program:

  • If you are using a gradient elution, making the gradient shallower (i.e., increasing the organic solvent percentage more slowly over a longer time) can significantly improve the resolution of complex mixtures.[4][6]

3. Evaluate Column Parameters:

  • Change Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is a powerful way to alter selectivity.[1][3] For example, switching from a standard C18 column to a Phenyl-Hexyl or a Cyano (CN) column can provide different interactions with the aromatic rings of the lignan.

  • Increase Column Efficiency: Efficiency can be increased by using a longer column or a column packed with smaller particles (e.g., switching from 5 µm to 3 µm or sub-2 µm particles).[1] Note that smaller particles will lead to higher backpressure.

Q2: The peak for my compound is showing significant tailing. What causes this and how can I fix it?

A2: Peak tailing, where the peak is asymmetric with a prolonged trailing edge, is often caused by unwanted secondary interactions between the analyte and the stationary phase.[7]

Common Causes and Solutions:

  • Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact strongly with polar functional groups on the analyte, such as the hydroxyl groups on this compound.[8]

    • Solution 1: Lower Mobile Phase pH: Add a small amount of an acidifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%). This suppresses the ionization of the silanol groups, minimizing the secondary interactions.[8]

    • Solution 2: Use an End-Capped Column: Modern, high-purity silica (B1680970) columns with thorough end-capping are designed to minimize these interactions. Ensure you are using a suitable, high-quality column.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7]

    • Solution: Reduce the sample concentration or the injection volume.[9]

  • Column Contamination: Accumulation of strongly retained compounds at the column inlet can create active sites that cause tailing.[2]

    • Solution: Use a guard column to protect the analytical column and flush the column with a strong solvent.[10]

Q3: My peaks are broad, reducing sensitivity and resolution. How can I make them sharper?

A3: Broad peaks can be a result of low column efficiency, extra-column volume, or kinetic issues.[7]

Strategies for Sharpening Peaks:

  • Increase Column Efficiency: As mentioned in A1, using columns with smaller particle sizes or longer lengths increases efficiency and leads to sharper peaks.[3]

  • Optimize Flow Rate: The mobile phase flow rate affects the time available for mass transfer. Lowering the flow rate can sometimes improve peak shape, but at the cost of longer analysis times.[4][6] Conversely, very high flow rates can also compromise resolution.[4]

  • Increase Temperature: Raising the column temperature (e.g., to 30-40°C) reduces the viscosity of the mobile phase, which improves mass transfer kinetics and often results in sharper peaks and lower backpressure.[6][11] However, ensure the analyte is stable at the selected temperature.[6]

  • Minimize Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening.

    • Solution: Use tubing with a smaller internal diameter (ID) and ensure all connections are made with minimal dead volume.[10][12]

  • Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.[13]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.

Frequently Asked Questions (FAQs)

Q: What is a typical starting HPLC method for analyzing lignans (B1203133) like this compound? A: A common starting point for lignan analysis is reversed-phase HPLC.[14][15] A representative method is provided in the "Experimental Protocols" section below.

Q: How does flow rate affect my separation? A: Flow rate influences both analysis time and resolution. Lower flow rates generally increase resolution by allowing more time for analyte-stationary phase interaction, but this lengthens the run time.[4] Higher flow rates decrease run time but may reduce resolution.[6]

Q: When should I use a guard column? A: It is highly recommended to use a guard column, especially when analyzing samples from complex matrices like plant extracts. A guard column is a short, disposable column that is placed before the main analytical column to trap particulates and strongly retained compounds that could otherwise contaminate or damage the primary column.[10]

Data Presentation

The following tables illustrate how adjusting key parameters can impact peak resolution (Rs). Resolution is a quantitative measure of separation between two peaks; a value of Rs ≥ 1.5 indicates baseline separation.

Table 1: Effect of Mobile Phase Composition on Resolution (Hypothetical data for this compound and a closely eluting impurity)

% Acetonitrile (Isocratic)Retention Time (Analyte, min)Retention Time (Impurity, min)Resolution (Rs)Peak Shape
50%5.25.40.8Broad
45%6.87.21.2Improved
40%9.19.81.6Sharp, Baseline

Table 2: Effect of Column Temperature on Resolution and Backpressure

Temperature (°C)Retention Time (Analyte, min)Resolution (Rs)Backpressure (bar)
25°C9.51.4180
35°C9.11.6155
45°C8.61.5130

Experimental Protocols

Protocol 1: General HPLC Method for Lignan Analysis

This protocol provides a robust starting point for the separation of this compound from other compounds in a plant extract.

  • Instrumentation: Standard HPLC system with a UV/DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-30 min: Linear gradient from 20% to 80% B

    • 30-35 min: 80% B

    • 35-36 min: Return to 20% B

    • 36-45 min: Re-equilibration at 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: Diode Array Detector (DAD) monitoring at 280 nm and 320 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the extract or standard in a methanol:water (1:1) solution. Filter through a 0.45 µm syringe filter prior to injection.[14]

Visualizations

Workflow for HPLC Troubleshooting

The following diagram outlines a logical workflow for diagnosing and resolving common HPLC peak resolution issues.

HPLC_Troubleshooting_Workflow cluster_start Start cluster_mobile_phase Step 1: Mobile Phase Optimization cluster_gradient Step 2: Gradient Optimization cluster_column Step 3: Column & Hardware cluster_end Resolution start Poor Peak Resolution (Tailing, Broadening, Co-elution) A Adjust Solvent Strength (% Organic) start->A Check Selectivity B Change Organic Solvent (ACN vs. MeOH) A->B C Adjust pH / Buffer B->C D Make Gradient Shallower C->D If still co-eluting end_node Resolution Achieved C->end_node E Increase Temperature D->E For broad peaks D->end_node F Check for Overload (Reduce Injection Vol.) E->F For fronting/tailing G Change Column Chemistry (e.g., C18 to Phenyl) F->G If selectivity is poor H Increase Efficiency (Smaller Particles / Longer Column) G->H H->end_node

Caption: A decision-tree for systematic HPLC troubleshooting.

Factors Affecting HPLC Resolution

This diagram illustrates the key factors that contribute to chromatographic resolution, as described by the resolution equation.

Resolution_Factors cluster_efficiency Efficiency (N) cluster_selectivity Selectivity (α) cluster_retention Retention Factor (k) Resolution Peak Resolution (Rs) N_Factor How sharp are the peaks? Resolution->N_Factor Depends on Alpha_Factor How far apart are the peaks? Resolution->Alpha_Factor Depends on K_Factor How long do peaks stay on column? Resolution->K_Factor Depends on N_Params Controlled by: - Particle Size - Column Length - Flow Rate - Temperature N_Factor->N_Params Alpha_Params Controlled by: - Mobile Phase Composition - Stationary Phase Chemistry - Temperature Alpha_Factor->Alpha_Params K_Params Controlled by: - Mobile Phase Strength K_Factor->K_Params

Caption: Key parameters influencing HPLC peak resolution.

References

Technical Support Center: Troubleshooting False Positives in Cytotoxicity Assays with Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered when performing cytotoxicity assays with natural products. Natural products present unique challenges due to their inherent complexity, often leading to assay interference and false-positive results. This guide provides troubleshooting strategies and detailed protocols to help you obtain accurate and reproducible data.

Frequently Asked questions (FAQs)

Q1: My natural product extract is colored and appears to be interfering with the absorbance readings of my colorimetric assay (e.g., MTT, XTT). How can I correct for this?

A1: This is a frequent issue as pigments in many plant extracts can absorb light in the same wavelength range as the formazan (B1609692) product of tetrazolium-based assays, leading to artificially inflated absorbance readings.[1]

  • Solution 1: Include Proper Controls. Prepare a parallel set of wells containing the natural product at the same concentrations used for treating the cells, but without any cells.[1] Incubate these "extract-only" wells for the same duration and under the same conditions. Subtract the absorbance readings of these wells from your experimental wells to correct for the extract's intrinsic color.[1]

  • Solution 2: Switch to a Non-Colorimetric Assay. If the interference is too strong, consider using an assay with a different detection method.[1]

    • ATP-based assays (e.g., CellTiter-Glo®): These measure luminescence produced from the reaction of luciferase with ATP, which is proportional to the number of viable cells. This method is generally less susceptible to color interference.[1][2]

    • LDH release assay: This colorimetric assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium. Since the measurement is taken from the supernatant before adding reagents to the cells, it can minimize interference from colored extracts.[1]

    • Fluorescence-based assays (e.g., Resazurin (B115843)/AlamarBlue): These use a redox indicator that becomes fluorescent upon reduction by viable cells. However, be aware that some natural products can also be fluorescent. This can be checked with appropriate "extract-only" controls.[1]

Q2: I'm observing a high background signal or what appears to be an increase in cell viability at high concentrations of my natural product extract. What could be the cause?

A2: This phenomenon can be misleading and is often due to the chemical properties of the natural product itself rather than a true biological effect.

  • Direct Reduction of Assay Reagent: Many natural products, especially those rich in antioxidants like polyphenols and flavonoids, can directly reduce tetrazolium salts (MTT, XTT) or resazurin to their colored or fluorescent products.[1] This chemical reduction mimics the metabolic activity of viable cells, leading to a false signal of high viability or masking true cytotoxicity.[1][2][3][4] To test for this, run a cell-free control with your extract and the assay reagent. A significant signal in the absence of cells indicates direct reduction.

  • Precipitation of the Extract: If the natural product is not fully soluble in the culture medium, it can precipitate. These precipitates can scatter light, leading to artificially high absorbance readings.[1] Visually inspect the wells under a microscope for any precipitate. Improving the solubility of the extract is crucial.

Q3: My natural product extract is not dissolving well in the culture medium. How can I improve its solubility?

A3: Poor solubility is a common challenge, particularly with lipophilic natural products.[1]

  • Optimize Solvent Concentration: While DMSO is a common solvent, high concentrations can be toxic to cells. Aim to keep the final DMSO concentration in the culture medium below 0.5%.

  • Sonication or Vortexing: Gently sonicating or vortexing the stock solution can aid in dissolution.[1]

  • Use of Surfactants: In some cases, a low concentration of a non-ionic surfactant like Triton X-100 (e.g., 0.01% v/v) can help prevent compound aggregation and improve solubility.[5] However, it's essential to test the effect of the surfactant on your cells in a control experiment.

Q4: My hit compound is active in the primary screen but loses activity in a secondary, orthogonal assay. What does this suggest?

A4: This is a strong indication that your initial result was a false positive due to assay interference.[5] True hits should exhibit consistent activity across different assay formats.[5] The loss of activity in an orthogonal assay (one with a different detection method) suggests the compound was likely interfering with the primary assay's chemistry or detection system.[5]

Troubleshooting Guides

Issue 1: Suspected False-Positive Due to Compound Aggregation

Compound aggregation can lead to non-specific inhibition of enzymes and other proteins, resulting in what appears to be a cytotoxic effect.[5][6]

  • Prepare Buffers: Prepare two sets of your standard assay buffer: one without detergent and one containing 0.01% (v/v) Triton X-100.[5]

  • Compound Dilution: Prepare serial dilutions of your hit compound in both the detergent-free and detergent-containing buffers.

  • Run Assay: Perform your standard cytotoxicity assay protocol in parallel using both sets of compound dilutions.[5]

  • Data Analysis: Generate dose-response curves and calculate the IC50 value for the compound under both conditions.[5] A significant rightward shift in the dose-response curve (i.e., a higher IC50 value) in the presence of Triton X-100 suggests that the compound's activity is dependent on aggregation.

Issue 2: Suspected False-Positive Due to Redox Activity or Thiol Reactivity

Some natural products can act as redox cyclers or electrophiles, which can interfere with assays that rely on enzymatic reactions involving thiols.[5][7]

  • Prepare Reagents: Prepare your standard assay components. Create a stock solution of dithiothreitol (B142953) (DTT) to be used as a scavenging agent.

  • Assay Setup: Set up your assay with two conditions: one with and one without a final concentration of 0.5-1 mM DTT.

  • Run Assay: Initiate the reaction and measure the activity as you would in your standard protocol.[5]

  • Data Analysis: Compare the dose-response curves. A significant loss of potency (increased IC50) in the presence of DTT suggests the compound may be a thiol-reactive electrophile or a redox cycler.[5]

Data Presentation

Table 1: Comparison of Cytotoxicity Assays for Use with Natural Products

Assay TypePrincipleAdvantagesDisadvantagesBest For
MTT/XTT/MTS Tetrazolium salt reduction to colored formazan by mitochondrial dehydrogenases.Inexpensive, well-established.Prone to interference from colored compounds and reducing agents.[2][3][4]Initial screening with appropriate controls.
Resazurin (AlamarBlue) Reduction of non-fluorescent resazurin to fluorescent resorufin (B1680543) by viable cells.Higher sensitivity than MTT, homogeneous format.Can be interfered with by fluorescent compounds and reducing agents.[1]High-throughput screening.
ATP-Based (CellTiter-Glo®) Luciferase-mediated reaction with ATP produces luminescence.High sensitivity, low interference from colored/fluorescent compounds.[1][2]More expensive than colorimetric assays.Confirming hits from primary screens, colored/fluorescent compounds.
LDH Release Measures lactate dehydrogenase (LDH) released from cells with damaged membranes.[1]Measures cytotoxicity directly, less prone to color interference.[1]Less sensitive for early-stage apoptosis, endpoint assay.Assessing membrane integrity, colored compounds.
Real-Time Impedance Measures changes in electrical impedance as cells adhere and proliferate on electrodes.Label-free, provides kinetic data, can distinguish cytostatic vs. cytotoxic effects.[8]Requires specialized equipment.Detailed mechanistic studies.

Visualizations

Workflow for Troubleshooting False Positives

G cluster_0 Initial Observation cluster_1 Investigation of Assay Interference cluster_2 Corrective Actions & Further Analysis cluster_3 Conclusion Start Unexpected Cytotoxicity Result (e.g., high viability, high background) IsColored Is the natural product colored or fluorescent? Start->IsColored IsReducing Does it show a signal in a cell-free assay? IsColored->IsReducing No UseControls Use 'extract-only' controls and subtract background. IsColored->UseControls Yes IsSoluble Is there evidence of precipitation? IsReducing->IsSoluble No SwitchAssay Switch to a non-interfering assay (e.g., ATP-based, LDH). IsReducing->SwitchAssay Yes ImproveSolubility Improve solubility (e.g., optimize solvent, sonicate). IsSoluble->ImproveSolubility Yes OrthogonalAssay Confirm with an orthogonal assay. IsSoluble->OrthogonalAssay No UseControls->IsReducing SwitchAssay->OrthogonalAssay ImproveSolubility->OrthogonalAssay TrueHit True Cytotoxic Hit OrthogonalAssay->TrueHit Activity Confirmed FalsePositive False Positive OrthogonalAssay->FalsePositive Activity Lost

Caption: A decision-making workflow for troubleshooting false positives in cytotoxicity assays.

Signaling Pathway of a Common False Positive Mechanism

Caption: Direct reduction of MTT by a natural product, bypassing cellular metabolism.

References

Technical Support Center: Stability of 9-O-Feruloyl-5,5'-dimethoxylariciresinol in DMSO Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 9-O-Feruloyl-5,5'-dimethoxylariciresinol when dissolved in dimethyl sulfoxide (B87167) (DMSO). Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and experimental protocols to ensure the integrity of their experimental results.

While specific stability data for this compound is not extensively published, the information presented here is based on established knowledge of handling phenolic compounds, including lignans, in DMSO solutions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation, storage, and use of this compound in DMSO.

IssuePossible CauseTroubleshooting Steps
Inconsistent or lower-than-expected biological activity Compound Degradation: Phenolic compounds can be susceptible to oxidation and hydrolysis, especially with prolonged storage or exposure to suboptimal conditions.[1][2]1. Prepare a fresh stock solution in high-purity, anhydrous DMSO.[3][4]2. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[5]3. Conduct a parallel experiment comparing the activity of the fresh stock with the older stock.
Precipitation in Media: The compound may precipitate when the DMSO stock is diluted into aqueous cell culture media.[3]1. Ensure rapid and thorough mixing upon dilution.2. Visually inspect the final working solution for any cloudiness or particles.[3]3. Consider a serial dilution approach to minimize the direct addition of a highly concentrated DMSO stock to the aqueous medium.[3]
Variability between experimental replicates Inhomogeneous Stock Solution: The compound may not be fully dissolved or may have precipitated out of solution.1. Vortex the stock solution thoroughly before each use.2. If the concentration is near the solubility limit, gentle warming to room temperature may be necessary. Avoid excessive heat.[3]
Water Absorption in DMSO: DMSO is highly hygroscopic, and absorbed water can reduce the solubility of hydrophobic compounds and promote degradation.[6][7][8]1. Use anhydrous DMSO, preferably from a freshly opened bottle.[4]2. Minimize the time the DMSO stock bottle is open to the atmosphere.[3]3. Store DMSO under an inert gas (e.g., argon or nitrogen) in humid environments.[9]
Visible precipitate in the stock solution after thawing Compound Crystallization: Repeated freeze-thaw cycles or storage at inappropriate concentrations can lead to crystallization.[9]1. Gently warm the solution to room temperature and vortex to redissolve the compound.[4]2. Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[4][5]3. Consider storing solutions at a lower concentration if precipitation is a persistent issue.[9]
Color change in the DMSO stock solution Compound Degradation or Reaction: A change in color often indicates a chemical change in the dissolved compound.[3]1. It is not recommended to use a solution that has changed color, as the identity and concentration of the active compound are uncertain.[3]2. Prepare a fresh stock solution and review storage procedures to prevent future degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Anhydrous, high-purity DMSO is a common choice due to its ability to dissolve a wide range of organic molecules.[6] However, for compounds with hydrolyzable functional groups, such as esters, alternative solvents might be considered if stability issues arise.[6]

Q2: How should I store my this compound DMSO stock solution?

A2: For long-term storage, it is recommended to store the stock solution in single-use aliquots at -80°C for up to six months or at -20°C for up to one month.[4][5] Avoid repeated freeze-thaw cycles.[5] Protect the solution from light.[4]

Storage ConditionRecommended Duration
-80°CUp to 6 months[5]
-20°CUp to 1 month[5]
4°CShort-term (days), but not recommended for long-term storage[5]
Room TemperatureNot recommended for storage beyond a few hours[3]

Q3: Can I store the DMSO stock solution at room temperature?

A3: No, this is not recommended for long-term storage. While some compounds may be stable for short periods, prolonged exposure to room temperature can accelerate degradation.[3]

Q4: Why is it important to use anhydrous DMSO?

A4: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[4][6] Water in the DMSO can lead to the hydrolysis of susceptible compounds and can also decrease the solubility of hydrophobic compounds, causing them to precipitate.[7][8]

Q5: How many times can I freeze and thaw my stock solution?

A5: It is best to avoid freeze-thaw cycles altogether by preparing single-use aliquots.[5] Repeated cycling can lead to compound precipitation and degradation.[3] Studies have shown that for many compounds, up to 11 freeze-thaw cycles did not cause significant loss, but this is compound-dependent.[7][8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the powdered compound and anhydrous DMSO to room temperature.

  • Weigh the desired amount of this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of Compound Stability in DMSO

This protocol provides a general framework for evaluating the stability of this compound over time.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in anhydrous DMSO at a known concentration (e.g., 1 mg/mL or 10 mM).[6]

  • Initial Analysis (Time Zero): Immediately after preparation, analyze the solution using a suitable analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the initial concentration and purity.[7][8] This serves as the baseline.

  • Storage Conditions: Store aliquots of the stock solution under various conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature, protected from light vs. exposed to light).

  • Time-Point Analysis: At regular intervals (e.g., 24 hours, 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.

  • Analytical Measurement: Analyze the samples using the same HPLC-UV or LC-MS method as the initial analysis.

  • Data Analysis: Compare the peak area or concentration of the parent compound at each time point to the time-zero measurement. A decrease in the parent compound's peak area, along with the appearance of new peaks, may indicate degradation.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions prep Prepare Stock Solution in Anhydrous DMSO t0 Time-Zero Analysis (HPLC/LC-MS) prep->t0 Immediate Analysis s1 -80°C t0->s1 Store Aliquots s2 -20°C t0->s2 Store Aliquots s3 4°C t0->s3 Store Aliquots s4 Room Temp t0->s4 Store Aliquots tp Time-Point Analysis (e.g., 1, 4, 12 weeks) data Data Comparison and Stability Assessment tp->data s1->tp Retrieve at Time Points s2->tp Retrieve at Time Points s3->tp Retrieve at Time Points s4->tp Retrieve at Time Points

Caption: Workflow for assessing compound stability in DMSO.

Degradation_Pathway cluster_products Potential Degradation Products parent This compound (Ester Linkage) hydrolysis Hydrolysis parent->hydrolysis H₂O (from hygroscopic DMSO) oxidation Oxidation parent->oxidation O₂ / Light prod1 5,5'-dimethoxylariciresinol hydrolysis->prod1 prod2 Ferulic Acid hydrolysis->prod2 prod3 Oxidized Phenolic Species oxidation->prod3

Caption: Potential degradation pathways for the compound.

References

preventing degradation of 9-O-Feruloyl-5,5'-dimethoxylariciresinol during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 9-O-Feruloyl-5,5'-dimethoxylariciresinol during extraction.

Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound in a question-and-answer format.

Issue 1: Low Yield of this compound

Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yield can be attributed to several factors, from the initial handling of the plant material to the extraction parameters. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Extraction: The choice of solvent and extraction method is critical. For lignans (B1203133) like this compound, polar solvents are generally more effective. Ensure you are using an appropriate solvent system and that the extraction time and temperature are optimized.

  • Degradation of the Target Compound: this compound is susceptible to degradation under certain conditions. The primary degradation pathways are likely hydrolysis of the feruloyl ester linkage and oxidation of the phenolic hydroxyl groups.

  • Improper Sample Preparation: The physical state of the plant material can significantly impact extraction efficiency.

Recommendations for Improving Yield:

ParameterRecommendationRationale
Solvent Use a mixture of polar solvents, such as ethanol/water or methanol/water (e.g., 70-80% alcohol).Lignans, including this compound, are generally more soluble in polar organic solvents. The addition of water can enhance the extraction of more polar lignan (B3055560) glycosides.
Temperature Maintain a low to moderate extraction temperature (e.g., 40-60°C).Higher temperatures can accelerate the degradation of phenolic compounds.[1]
pH Maintain a slightly acidic to neutral pH (e.g., pH 4-7).Phenolic compounds can be unstable at alkaline pH. Phenolic acids are more stable at a lower pH, while a neutral pH can improve flavonoid recovery.[2]
Light Exposure Protect the extraction mixture and subsequent extracts from direct light.Phenolic compounds can be sensitive to light and may degrade upon exposure.
Oxygen Exposure Minimize exposure to oxygen by using degassed solvents or performing the extraction under an inert atmosphere (e.g., nitrogen or argon).The phenolic hydroxyl groups in the molecule are susceptible to oxidation.
Plant Material Ensure the plant material is finely ground and properly dried before extraction.A smaller particle size increases the surface area for solvent penetration. Residual moisture can promote enzymatic degradation.

Issue 2: Presence of Degradation Products in the Final Extract

Question: I am observing unexpected peaks in my chromatogram, suggesting the presence of degradation products. How can I identify and prevent their formation?

Answer: The presence of additional peaks likely indicates the degradation of this compound. The two primary degradation pathways to consider are hydrolysis and oxidation.

Potential Degradation Pathways:

cluster_hydrolysis A This compound B Hydrolysis (Acidic/Alkaline conditions, Enzymes) C 5,5'-dimethoxylariciresinol A->C D Ferulic Acid A->D E Oxidation (Oxygen, Light, High Temperature) F Quinone-type products A->F B->C B->D E->F A 1. Sample Preparation (Grind and dry plant material) B 2. Extraction (Add 70% ethanol, stir at 50°C for 2h) A->B C 3. Filtration (Separate extract from solid residue) B->C D 4. Solvent Evaporation (Concentrate the extract under reduced pressure) C->D E 5. Purification (Optional) (e.g., Column chromatography) D->E F 6. Analysis (e.g., HPLC, LC-MS) E->F

References

dealing with interfering compounds in the analysis of 9-O-Feruloyl-5,5'-dimethoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 9-O-Feruloyl-5,5'-dimethoxylariciresinol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the extraction, purification, and analysis of this compound, with a focus on dealing with interfering compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering compounds in the analysis of this compound from plant extracts?

A1: When analyzing this compound in plant matrices, several classes of compounds can interfere with accurate quantification, primarily causing matrix effects in LC-MS analysis. These include:

  • Other Phenolic Compounds: Flavonoids, phenolic acids, and other lignans (B1203133) with similar polarities can co-elute with the target analyte, leading to ion suppression or enhancement in the mass spectrometer.

  • Lipids and Fats: In oil-rich samples like seeds, lipids can cause significant interference. They can contaminate the LC system, leading to column clogging and signal suppression.

  • Glycosides: Lignans often exist as glycosides in plants. These more polar forms may interfere with the analysis of the aglycone form.

  • Pigments: Compounds like chlorophyll (B73375) and carotenoids can also interfere with the analysis, especially if their absorption spectra overlap with the analyte in UV-based detection methods.

Q2: How can I minimize interference from lipids during sample preparation?

A2: For lipid-rich samples, a defatting step is crucial. This is typically done by performing a pre-extraction with a non-polar solvent like n-hexane. This will remove the majority of lipids before proceeding with the extraction of the more polar lignans.

Q3: What is the best solvent system for extracting this compound?

A3: Lignans are typically extracted using polar organic solvents. Aqueous mixtures of ethanol (B145695) or methanol (B129727) (e.g., 70-80%) are often effective for extracting a broad range of lignans, including both aglycones and glycosides.[1][2] The addition of water helps to penetrate the plant matrix more effectively. For less polar lignans, solvents like ethyl acetate (B1210297) can be used.

Q4: I am observing poor peak shape and inconsistent retention times. What could be the cause?

A4: Poor peak shape (e.g., tailing or fronting) and shifting retention times can be caused by several factors:

  • Column Overloading: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.

  • Matrix Effects: Co-eluting matrix components can interact with the stationary phase and affect the retention of the analyte.[1]

  • Column Contamination: Accumulation of non-eluting compounds from the sample matrix can damage the column. Using a guard column and appropriate sample cleanup can prevent this.

  • Inappropriate Mobile Phase pH: For ionizable compounds, the pH of the mobile phase can significantly impact retention time and peak shape. Ensure the mobile phase is buffered appropriately.

  • Column Degradation: Over time, the stationary phase of the column can degrade. If other troubleshooting steps fail, it may be time to replace the column.

Q5: How can I confirm the identity of this compound in my samples?

A5: The most reliable method for identification is high-resolution mass spectrometry (HRMS) to determine the accurate mass of the molecular ion. Additionally, tandem mass spectrometry (MS/MS) can be used to compare the fragmentation pattern of the analyte with that of a certified reference standard. The fragmentation of lignans often involves characteristic losses of water, methyl, and methoxy (B1213986) groups.

Troubleshooting Workflow for Interfering Compounds

Below is a logical workflow to diagnose and address issues related to interfering compounds during the analysis of this compound.

TroubleshootingWorkflow start Start: Analytical Problem (e.g., Poor Peak, Inaccurate Quantification) check_sample_prep Review Sample Preparation Protocol start->check_sample_prep is_lipid_rich Is the sample matrix lipid-rich? check_sample_prep->is_lipid_rich add_defatting Action: Add a defatting step (e.g., n-hexane extraction) is_lipid_rich->add_defatting Yes check_extraction Review Extraction Solvent is_lipid_rich->check_extraction No add_defatting->check_extraction is_solvent_optimal Is the solvent system appropriate for the target lignan's polarity? check_extraction->is_solvent_optimal optimize_solvent Action: Optimize solvent system (e.g., adjust methanol/water ratio) is_solvent_optimal->optimize_solvent No check_chromatography Review Chromatographic Conditions is_solvent_optimal->check_chromatography Yes optimize_solvent->check_chromatography peak_shape_issue Are you observing poor peak shape or shifting retention times? check_chromatography->peak_shape_issue optimize_lc Action: Optimize LC method (e.g., gradient, flow rate, column) peak_shape_issue->optimize_lc Yes check_ms Review Mass Spectrometry Data peak_shape_issue->check_ms No optimize_lc->check_ms ion_suppression Is there evidence of ion suppression/enhancement? check_ms->ion_suppression mitigate_matrix_effect Action: Mitigate Matrix Effects (e.g., use internal standard, standard addition, or further sample cleanup) ion_suppression->mitigate_matrix_effect Yes end End: Resolved Analytical Issue ion_suppression->end No mitigate_matrix_effect->end

Caption: Troubleshooting workflow for interfering compounds.

Experimental Protocols

Illustrative Protocol for Sample Preparation and LC-MS/MS Analysis

Disclaimer: The following is an illustrative protocol based on general methods for lignan (B3055560) analysis. Specific parameters should be optimized for your instrumentation and sample matrix.

1. Sample Preparation

  • Grinding: Mill the dried plant material to a fine powder.

  • (Optional) Defatting: For oil-rich samples, suspend the powder in n-hexane (1:10 w/v), sonicate for 30 minutes, and centrifuge. Discard the hexane (B92381) supernatant. Repeat this step twice.

  • Extraction:

    • To the (defatted) plant powder, add 80% aqueous methanol (1:20 w/v).

    • Sonicate for 60 minutes at 40°C.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

  • Hydrolysis (if targeting total lignans): Acid or alkaline hydrolysis can be performed to release lignans from their glycosidic forms. However, this may degrade some compounds, so it should be carefully validated.

  • Purification:

    • Evaporate the methanol from the extract under reduced pressure.

    • Perform liquid-liquid partitioning of the aqueous residue with ethyl acetate.

    • Collect the ethyl acetate phase, which will contain the lignan aglycones.

    • Evaporate the ethyl acetate to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Parameters

  • LC System: UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 10% B) and ramp up to a high percentage (e.g., 95% B) over several minutes to elute compounds of increasing hydrophobicity.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized)

  • MRM Transitions: Specific precursor and product ions for this compound would need to be determined by infusing a standard solution.

Sample Preparation Workflow Diagram

SamplePrepWorkflow start Start: Dried Plant Material grind Grind to a fine powder start->grind defat Optional: Defat with n-hexane grind->defat extract Extract with 80% Methanol defat->extract partition Liquid-Liquid Partitioning (Water/Ethyl Acetate) extract->partition evaporate Evaporate Ethyl Acetate partition->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: General workflow for sample preparation.

Quantitative Data

Illustrative LC-MS/MS Method Validation Parameters

The following table presents a summary of typical validation parameters for a quantitative LC-MS/MS method for a lignan. Note: This is an illustrative example, and these values would need to be experimentally determined for this compound.

ParameterTypical Value/Range
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%
Retention Time Compound-specific (e.g., 5-15 min)
MRM Transition (Precursor > Product) To be determined (e.g., m/z [M-H]⁻ > fragment ion)

Signaling Pathways

Lignans, including this compound, are known for their anti-inflammatory properties. One of the key mechanisms is the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.

Simplified NF-κB Signaling Pathway and Lignan Inhibition

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., LPS, Cytokines IKK IKK Complex stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive degrades NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active releases DNA DNA NFkB_active->DNA translocates to nucleus and binds Lignan This compound Lignan->IKK Inhibits Transcription Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Transcription

References

Technical Support Center: Quantitative Analysis of 9-O-Feruloyl-5,5'-dimethoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantitative analysis of 9-O-Feruloyl-5,5'-dimethoxylariciresinol. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the quantitative analysis of this compound?

A1: The most common and recommended techniques for the quantitative analysis of this compound, a type of lignan (B3055560), are High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Ultraviolet (UV) detector, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for complex matrices like plant extracts.[1][2][3]

Q2: How should I prepare a plant sample for the extraction of this compound?

A2: A common method for extracting lignans (B1203133) from plant material is through solvent extraction. The dried and powdered plant material is typically extracted with a polar organic solvent such as methanol (B129727) or ethanol.[6][7] The extraction efficiency can be enhanced by techniques like ultrasonication or Soxhlet extraction. The resulting extract is then filtered and can be further purified if necessary.

Q3: What are the critical parameters to consider when developing an HPLC method for this compound?

A3: Key parameters for HPLC method development include:

  • Column: A reversed-phase C18 column is a common choice for the separation of lignans.[5]

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent (typically acetonitrile (B52724) or methanol) is generally effective.[1][3][5]

  • Detection Wavelength: The optimal UV detection wavelength should be determined by examining the UV spectrum of this compound.

  • Flow Rate and Injection Volume: These should be optimized to achieve good peak resolution and sensitivity.

Q4: My chromatogram shows poor peak shape (e.g., tailing or fronting). What are the possible causes and solutions?

A4: Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: Interactions between the analyte and the stationary phase can cause peak tailing. Adding a small amount of acid to the mobile phase can help to suppress these interactions.

  • Column Degradation: An old or contaminated column can result in poor peak shape. Try flushing the column or replacing it.

  • Mismatched Solvent Strength: The solvent in which the sample is dissolved should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.

Q5: I am observing inconsistent retention times. What could be the issue?

A5: Fluctuations in retention time can be due to:

  • Pump Issues: Inconsistent mobile phase delivery from the HPLC pump. Ensure the pump is properly primed and there are no leaks.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time. Prepare fresh mobile phase daily and ensure accurate composition.

  • Temperature Fluctuations: Changes in column temperature can affect retention times. Use a column oven to maintain a constant temperature.

  • Column Equilibration: Insufficient column equilibration time between injections can cause retention time drift. Ensure the column is fully equilibrated before each injection.

Troubleshooting Guides

HPLC-UV/DAD Method Refinement
Problem Potential Cause Troubleshooting Steps
Low Signal Intensity/Poor Sensitivity 1. Suboptimal detection wavelength. 2. Low sample concentration. 3. Detector lamp issue.1. Determine the λmax of this compound and set the detector to that wavelength. 2. Concentrate the sample or increase the injection volume. 3. Check the detector lamp status and replace if necessary.
Peak Tailing 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Presence of active sites on the column.1. Add a small percentage of acid (e.g., 0.1% formic acid) to the mobile phase. 2. Dilute the sample. 3. Use a column with end-capping or a different stationary phase.
Peak Fronting 1. Sample solvent stronger than the mobile phase. 2. Column overload.1. Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Dilute the sample.
Ghost Peaks 1. Contamination in the mobile phase or HPLC system. 2. Carryover from a previous injection.1. Use fresh, high-purity solvents and flush the system. 2. Run a blank injection after a high-concentration sample to check for carryover. Implement a needle wash step in the autosampler method.
Baseline Drift or Noise 1. Mobile phase not properly degassed. 2. Detector lamp aging. 3. Contaminated flow cell.1. Degas the mobile phase using an online degasser or by sonication. 2. Replace the detector lamp. 3. Flush the detector flow cell with an appropriate solvent.
LC-MS/MS Method Refinement
Problem Potential Cause Troubleshooting Steps
Low Ion Intensity 1. Inefficient ionization. 2. Suboptimal MS parameters. 3. Ion suppression from matrix components.1. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Test both positive and negative ion modes. 2. Perform a compound tuning to optimize precursor and product ion selection and collision energy. 3. Improve sample clean-up, dilute the sample, or use an internal standard.
Unstable Signal 1. Clogged or dirty ion source. 2. Inconsistent mobile phase composition.1. Clean the ion source components (e.g., capillary, skimmer). 2. Ensure the mobile phase is well-mixed and degassed.
No Peak Detected 1. Incorrect MS/MS transition selected. 2. Compound degradation in the ion source.1. Verify the precursor and product ions for this compound. 2. Optimize source conditions to minimize in-source fragmentation.

Experimental Protocols

Sample Preparation: Extraction from Plant Material
  • Grinding: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh about 1.0 g of the powdered plant material into a flask.

    • Add 25 mL of methanol (or 80% methanol in water).

    • Extract using an ultrasonic bath for 30-60 minutes at room temperature.

    • Alternatively, perform Soxhlet extraction for a more exhaustive extraction.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the initial mobile phase to a concentration within the linear range of the calibration curve.

Recommended HPLC-DAD Method Parameters (Starting Point)
Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 0-5 min, 10-20% B; 5-15 min, 20-40% B; 15-25 min, 40-60% B; 25-30 min, 60-10% B; 30-35 min, 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Diode-Array Detector (DAD), monitor at the λmax of the compound
Recommended LC-MS/MS Method Parameters (Starting Point)
Parameter Condition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 0-2 min, 5-30% B; 2-8 min, 30-70% B; 8-10 min, 70-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive or Negative (to be optimized)
MS/MS Analysis Multiple Reaction Monitoring (MRM)

Note: The specific MRM transitions (precursor ion → product ion) and collision energy for this compound must be determined by direct infusion of a standard solution into the mass spectrometer.

Data Presentation

Table 1: Example HPLC Method Validation Parameters for Lignan Analysis
Parameter Acceptance Criteria Example Result
Linearity (r²) ≥ 0.9950.999
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Precision (%RSD) Intraday: ≤ 2%; Interday: ≤ 3%Intraday: 1.5%; Interday: 2.2%
Accuracy (% Recovery) 80 - 120%98.5%
Specificity No interfering peaks at the retention time of the analytePeak purity > 99%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Quantitative Analysis cluster_data_processing Data Processing plant_material Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction grinding->extraction filtration Filtration extraction->filtration dilution Dilution filtration->dilution hplc_ms HPLC or LC-MS/MS dilution->hplc_ms data_acquisition Data Acquisition hplc_ms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification final_result final_result quantification->final_result Final Result

Caption: Workflow for the quantitative analysis of this compound.

Troubleshooting Logic for Peak Tailing

troubleshooting_peak_tailing start Peak Tailing Observed check_overload Is the sample concentration too high? start->check_overload dilute_sample Dilute Sample check_overload->dilute_sample Yes check_ph Is the mobile phase pH appropriate? check_overload->check_ph No resolved Problem Resolved dilute_sample->resolved adjust_ph Add 0.1% Formic Acid to Mobile Phase check_ph->adjust_ph No check_column Is the column old or contaminated? check_ph->check_column Yes adjust_ph->resolved flush_column Flush Column check_column->flush_column Maybe replace_column Replace Column check_column->replace_column Yes flush_column->resolved replace_column->resolved

Caption: Decision tree for troubleshooting peak tailing in HPLC analysis.

References

Technical Support Center: Enhancing the Anti-inflammatory Effect of 9-O-Feruloyl-5,5'-dimethoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 9-O-Feruloyl-5,5'-dimethoxylariciresinol. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your anti-inflammatory assays.

Troubleshooting Guides and FAQs

This section addresses common issues that may arise during your experiments with this compound.

Question: I am observing low or inconsistent anti-inflammatory activity. What are the possible causes and solutions?

Answer: Low or inconsistent activity can stem from several factors:

  • Compound Solubility: this compound, like many lignans (B1203133), may have limited solubility in aqueous cell culture media. Precipitation of the compound will lead to a lower effective concentration and inconsistent results.

    • Solution: Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO.[1] When preparing your working concentrations, ensure the final solvent concentration in the cell culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Perform a serial dilution to determine the highest soluble concentration in your specific medium.[1]

  • Compound Stability: The stability of the compound in your experimental conditions (e.g., in DMSO stock at various temperatures, in cell culture media over time) can affect its activity.

    • Solution: Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation.[1]

  • Cell Health and Density: The inflammatory response of cells can be influenced by their health and confluency.

    • Solution: Ensure your cells are healthy and in the logarithmic growth phase. Seed cells at a consistent density for all experiments to ensure reproducibility. For RAW 264.7 macrophages, a common seeding density for a 96-well plate is 1-2 x 10^5 cells/well.

  • Assay Sensitivity: The chosen assay may not be sensitive enough to detect the compound's effect at the tested concentrations.

    • Solution: Optimize your assay by titrating the concentration of the inflammatory stimulus (e.g., LPS) and the incubation time. Consider using a more sensitive detection method or a different assay altogether.

Question: I am observing cytotoxicity at higher concentrations of the compound. How can I mitigate this?

Answer: Cytotoxicity can mask the anti-inflammatory effects of your compound.

  • Solution: Always perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range of this compound on your specific cell line.[2] All subsequent anti-inflammatory experiments should be conducted at concentrations below the cytotoxic threshold.

Question: The results of my nitric oxide (NO) assay are not reproducible. What could be the issue?

Answer: The Griess assay for nitric oxide is sensitive to several factors.

  • Solution:

    • Ensure that your Griess reagent is fresh and properly prepared.

    • Phenol (B47542) red in cell culture medium can interfere with the assay; use phenol red-free medium if possible.

    • Protect the Griess reagent and the reaction mixture from light to prevent degradation.

    • Use a standard curve of sodium nitrite (B80452) in the same medium as your samples for accurate quantification.[3]

Data Presentation

Table 1: Inhibitory Effects of Lignans on Inflammatory Markers

CompoundCell LineInflammatory MarkerIC50 Value
Gomisin AMouse Peritoneal MacrophagesNitric Oxide (NO)Not specified, significant inhibition
Pouzolignan CMouse Peritoneal MacrophagesNitric Oxide (NO)Not specified, significant inhibition
Pouzolignan EMouse Peritoneal MacrophagesNitric Oxide (NO)Not specified, significant inhibition

Data is qualitative and indicates significant inhibition without specific IC50 values provided in the source material.

Table 2: Inhibitory Effects of Flavonols on Inflammatory Markers in LPS-stimulated RAW 264.7 Cells

Compound (at 20 µM)Inhibition of Nitric Oxide (NO)
Fisetin52%
QuercetinNot specified
MyricetinNot specified

This table illustrates the anti-inflammatory potential of flavonols, which share some structural similarities with the ferulic acid moiety of the target compound.[4]

Experimental Protocols

Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol is for determining the effect of this compound on the production of nitric oxide in LPS-stimulated RAW 264.7 macrophages using the Griess reagent.

Materials:

  • RAW 264.7 cells

  • Complete RPMI medium

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[5]

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the same culture medium.

  • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

Measurement of TNF-α and IL-6 Production by ELISA

This protocol describes the quantification of the pro-inflammatory cytokines TNF-α and IL-6 in the supernatant of stimulated RAW 264.7 cells.

Materials:

  • Supernatants from cell cultures treated as described in the NO production protocol.

  • ELISA kits for mouse TNF-α and IL-6.

  • Wash buffer, detection antibody, substrate solution, and stop solution (provided in the ELISA kit).

  • 96-well ELISA plates.

  • Microplate reader.

Procedure:

  • Follow the instructions provided with the specific mouse TNF-α and IL-6 ELISA kits.

  • Typically, the procedure involves coating a 96-well plate with a capture antibody.

  • Add your cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add a detection antibody.

  • Add a substrate solution to develop the color.

  • Stop the reaction and measure the absorbance at the recommended wavelength.

  • Calculate the concentration of TNF-α and IL-6 in your samples based on the standard curve.

Western Blot for Phosphorylated p65 (NF-κB) and p38 MAPK

This protocol allows for the detection of the activation of key inflammatory signaling pathways.

Materials:

  • RAW 264.7 cells

  • 6-well plates

  • This compound

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (anti-phospho-p65, anti-total-p65, anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with this compound for 1-2 hours.

  • Stimulate with LPS for a shorter time course (e.g., 15-60 minutes) to observe protein phosphorylation.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Quantify protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a membrane.

  • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.

  • Incubate with primary antibody (e.g., anti-phospho-p65) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • To normalize, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-p65).

Visualizations

Experimental Workflow for Assessing Anti-inflammatory Activity

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture seeding Seed cells in plates cell_culture->seeding compound_treatment Pre-treat with 9-O-Feruloyl-5,5'- dimethoxylariciresinol seeding->compound_treatment lps_stimulation Stimulate with LPS compound_treatment->lps_stimulation griess_assay Griess Assay for NO lps_stimulation->griess_assay elisa ELISA for TNF-α/IL-6 lps_stimulation->elisa western_blot Western Blot for p-p65 & p-p38 lps_stimulation->western_blot data_quant Quantification and Statistical Analysis griess_assay->data_quant elisa->data_quant western_blot->data_quant

Caption: Workflow for evaluating the anti-inflammatory effects.

NF-κB Signaling Pathway

nfkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates p65_p50_IkB p65/p50-IκBα (Inactive) p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates p65_p50_IkB->p65_p50 releases compound 9-O-Feruloyl-5,5'- dimethoxylariciresinol compound->IKK inhibits DNA DNA p65_p50_nuc->DNA binds cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->cytokines transcribes

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

mapk_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MAP3K MAP3K TLR4->MAP3K activates MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates p38_nuc p-p38 p38->p38_nuc translocates compound 9-O-Feruloyl-5,5'- dimethoxylariciresinol compound->p38 inhibits phosphorylation AP1 AP-1 p38_nuc->AP1 activates cytokines Pro-inflammatory Genes AP1->cytokines transcribes

Caption: Inhibition of the p38 MAPK signaling pathway.

References

Technical Support Center: 9-O-Feruloyl-5,5'-dimethoxylariciresinol Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in bioassays involving 9-O-Feruloyl-5,5'-dimethoxylariciresinol.

Troubleshooting Guides

This section addresses common issues encountered during bioassays with this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: High Variability in IC50/EC50 Values Between Experiments

  • Question: We are observing significant differences in the half-maximal inhibitory/effective concentration (IC50/EC50) values for this compound across different experimental runs. What could be the cause?

  • Answer: High variability in IC50 or EC50 values can stem from several factors.[1][2] A primary consideration is the consistency of the compound itself. Ensure that the purity and stability of your this compound stock are maintained. As a natural product, its stability in solution, especially after repeated freeze-thaw cycles, can be a source of variability. It is also crucial to maintain consistent cell culture conditions, as factors like cell passage number, confluency, and media composition can significantly impact cellular response.[3][4] Inconsistent incubation times and temperature fluctuations during the assay can also lead to variable results.[2]

Issue 2: Poor Reproducibility of Cytotoxicity Results

  • Question: Our cytotoxicity assays with this compound are showing poor reproducibility. What should we investigate?

  • Answer: Poor reproducibility in cytotoxicity assays often points to inconsistencies in either the compound handling or the assay procedure itself. This compound is soluble in solvents like DMSO, chloroform, and acetone.[5] Ensure that the final solvent concentration in your cell culture medium is consistent and non-toxic to the cells. Variability in liquid handling, especially for serial dilutions, is a common source of error.[1] Utilizing calibrated pipettes and a consistent pipetting technique is critical. Additionally, variations in cell seeding density can dramatically affect the outcome of cytotoxicity assays.[3]

Issue 3: Inconsistent Results in Anti-inflammatory Assays

  • Question: We are evaluating the anti-inflammatory properties of this compound, specifically its effect on histamine (B1213489) release from mast cells, but the results are not consistent. What could be the problem?

  • Answer: Inconsistent results in anti-inflammatory assays can be due to the biological complexity of the model system. Mast cells can be sensitive to handling and culture conditions. Ensure that the cells are healthy and not overly passaged. The timing of compound addition relative to the inflammatory stimulus is critical and should be precisely controlled. The stability of this compound in the assay medium over the course of the experiment should also be considered, as degradation could lead to reduced efficacy and therefore, variability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro bioassays?

A1: this compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[5] For cell-based assays, DMSO is the most commonly used solvent. It is crucial to prepare a high-concentration stock solution and then dilute it in the culture medium to ensure the final DMSO concentration is non-toxic to the cells (typically below 0.5%).

Q2: How should I store this compound to maintain its stability?

A2: For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q3: What cell lines have been used to test the cytotoxicity of this compound?

A3: Published research has shown that this compound exhibits cytotoxicity against a panel of human tumor cell lines.[5] When selecting a cell line, consider the relevance to your research question and be aware that different cell lines can show varying sensitivity to the same compound.[3]

Q4: What are the key parameters to control in a cell-based assay to reduce variability?

A4: To minimize variability, it is essential to standardize several key parameters:

  • Cell Culture: Maintain consistent cell passage number, seeding density, and growth phase.[3]

  • Compound Handling: Ensure accurate and reproducible dilutions and minimize freeze-thaw cycles of the stock solution.

  • Assay Conditions: Precisely control incubation times, temperature, and CO2 levels.[2]

  • Liquid Handling: Use calibrated pipettes and consistent techniques to minimize volume errors.[1]

  • Data Analysis: Employ a consistent method for data normalization and statistical analysis.

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is a standard method for assessing cell viability and can be adapted for testing the cytotoxic effects of this compound.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Count cells and adjust the concentration to the desired seeding density (e.g., 5 x 10^4 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value.

Data Presentation

Table 1: Experimental Parameters Tracking for Reproducibility

ParameterExperiment 1Experiment 2Experiment 3
Compound
Lot Number
Stock Conc. (mM)
Solvent
Cells
Cell Line
Passage Number
Seeding Density (cells/well)
Assay Conditions
Treatment Duration (h)
Incubation Temp (°C)
Results
IC50 (µM)
R² of dose-response curve

Table 2: Example Cytotoxicity Data of this compound

Concentration (µM)% Viability (Run 1)% Viability (Run 2)% Viability (Run 3)Average % ViabilityStd. Deviation
0 (Vehicle)1001001001000
195.298.196.596.61.45
582.185.483.783.71.65
1065.768.966.266.91.68
2548.351.249.549.71.45
5022.525.824.124.11.65
1008.910.19.49.50.61

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis cluster_variability Sources of Variability Compound_Prep Compound Preparation - Purity Check - Stock Solution Treatment Compound Treatment - Precise Dilutions - Controlled Incubation Compound_Prep->Treatment Cell_Culture Cell Culture - Consistent Passage # - Monitor Confluency Cell_Seeding Cell Seeding - Accurate Cell Count - Uniform Distribution Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Data_Acquisition Data Acquisition - Consistent Read Times - Calibrated Instruments Treatment->Data_Acquisition Normalization Data Normalization - Use of Controls Data_Acquisition->Normalization Stat_Analysis Statistical Analysis - IC50/EC50 Calculation Normalization->Stat_Analysis V1 Compound Stability V1->Compound_Prep V2 Pipetting Errors V2->Cell_Seeding V2->Treatment V3 Cell Health V3->Cell_Culture V4 Incubation Fluctuation V4->Treatment

Caption: Workflow for a typical bioassay highlighting critical control points.

Troubleshooting_Logic cluster_compound Compound-Related cluster_assay_params Assay Parameters cluster_cell_culture Cell Culture High_Variability High Result Variability Purity Check Compound Purity & Lot High_Variability->Purity Liquid_Handling Calibrate Pipettes & Standardize Technique High_Variability->Liquid_Handling Passage Use Consistent Cell Passage Number High_Variability->Passage Stability Assess Stock Solution Stability Purity->Stability Solubility Verify Solubility in Assay Medium Stability->Solubility Incubation Monitor Temperature & Time Uniformity Liquid_Handling->Incubation Controls Review Positive & Vehicle Controls Incubation->Controls Density Standardize Seeding Density Passage->Density Health Check for Contamination & Viability Density->Health

Caption: Troubleshooting logic for addressing high variability in bioassays.

References

selecting the right chromatography column for 9-O-Feruloyl-5,5'-dimethoxylariciresinol separation

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Selecting the Right Chromatography Column for 9-O-Feruloyl-5,5'-dimethoxylariciresinol Separation

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and guidance on the chromatographic separation of this compound and other lignans (B1203133).

Frequently Asked Questions (FAQs)

Q1: What is the most suitable type of chromatography for separating this compound?

A1: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the analysis and purification of lignans like this compound.[1][2][3] Specifically, reversed-phase HPLC (RP-HPLC) is well-suited for separating these moderately polar compounds.[1][2]

Q2: Which stationary phase is recommended for a reversed-phase HPLC column to separate this compound?

A2: A C18 stationary phase is the most frequently used and recommended starting point for the separation of lignans.[4] C8 columns or other polar-functionalized sorbents can also be considered, particularly if different selectivity is required.[4]

Q3: What are the key considerations for mobile phase selection and optimization?

A3: The mobile phase for reversed-phase HPLC of lignans typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727).[4] To improve peak shape and resolution, the mobile phase is often acidified with a small amount of an additive like formic acid or acetic acid.[4][5][6] The optimal mobile phase composition will depend on the specific lignan (B3055560) and the complexity of the sample matrix. A gradient elution, where the proportion of the organic solvent is gradually increased, is often necessary to achieve a good separation of complex mixtures.[4]

Q4: My chromatogram shows significant peak tailing for my lignan of interest. What are the likely causes and how can I fix it?

A4: Peak tailing is a common issue when analyzing phenolic compounds like lignans. The primary causes include:

  • Secondary interactions with residual silanols: The stationary phase in silica-based columns can have residual silanol (B1196071) groups that interact with the polar functional groups of the lignans, causing tailing.

  • Inappropriate mobile phase pH: If the mobile phase pH is not optimal, it can lead to ionization of the analyte or the silanol groups, resulting in poor peak shape.

  • Column overload: Injecting too much sample can saturate the stationary phase.

  • Column contamination: Accumulation of contaminants from the sample matrix on the column can affect performance.

To address peak tailing, you can try:

  • Acidifying the mobile phase: Adding a small amount of formic acid or acetic acid can suppress the ionization of silanol groups and improve peak symmetry.[4][5][6]

  • Optimizing the mobile phase pH: Adjusting the pH can ensure the analyte is in a single, non-ionized form.

  • Reducing sample concentration: Diluting the sample before injection can prevent column overload.[4]

  • Using a guard column: A guard column can help protect the analytical column from contaminants.

  • Cleaning the column: Flushing the column with a strong solvent can remove adsorbed impurities.

Q5: How can I improve the resolution between this compound and other closely eluting compounds?

A5: To enhance resolution, consider the following strategies:

  • Optimize the mobile phase gradient: A shallower gradient can provide better separation of closely eluting peaks.[4]

  • Change the organic modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.[4]

  • Adjust the column temperature: Running the separation at a controlled, slightly elevated temperature (e.g., 30-40°C) can sometimes improve resolution, but be mindful of compound stability.[4]

  • Try a different stationary phase: If optimizing the mobile phase is insufficient, a column with a different chemistry, such as a phenyl-hexyl or a C8 phase, may offer the required selectivity.[4]

  • Decrease the flow rate: A lower flow rate can increase theoretical plates and improve resolution, though it will lengthen the analysis time.[4]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the chromatographic separation of this compound.

Symptom Possible Cause Recommended Solution
Poor Resolution / Overlapping Peaks Inappropriate mobile phase composition or gradient.Optimize the gradient profile (e.g., make it shallower). Try a different organic modifier (methanol vs. acetonitrile).[4]
Suboptimal stationary phase.Switch to a column with a different selectivity (e.g., C8, Phenyl-Hexyl).[4]
Column overloading.Reduce the injection volume or sample concentration.[4]
Flow rate is too high.Decrease the flow rate to improve separation efficiency.[4]
Peak Tailing Secondary interactions with residual silanols.Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase.[4][5]
Mobile phase pH is not optimal.Adjust the pH of the aqueous component of the mobile phase.
Column contamination.Wash the column with a strong solvent or replace the guard column.
Peak Fronting Column overload.Dilute the sample.
Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase.
Column degradation (void formation).Replace the column.
Ghost Peaks Contamination in the mobile phase or HPLC system.Use fresh, high-purity solvents and flush the system.
Carryover from previous injections.Implement a needle wash step in the injection sequence.
Irreproducible Retention Times Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate mixing.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.[4]
Air bubbles in the pump.Degas the mobile phase before use.

Experimental Protocols

Protocol 1: General Analytical HPLC Method for Lignan Profiling

This protocol provides a starting point for the analysis of plant extracts containing this compound and other lignans.

1. Sample Preparation:

  • Extract the plant material (e.g., stems of Lindera obtusiloba) with a suitable solvent such as methanol or ethanol.[7]
  • Concentrate the extract under reduced pressure.
  • Dissolve the dried extract in the initial mobile phase composition.
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase:
  • Solvent A: Water with 0.1% formic acid.
  • Solvent B: Acetonitrile with 0.1% formic acid.
  • Gradient Elution:
  • 0-5 min: 10% B
  • 5-30 min: 10-50% B (linear gradient)
  • 30-35 min: 50-90% B (linear gradient)
  • 35-40 min: 90% B (isocratic)
  • 40-45 min: 90-10% B (linear gradient)
  • 45-50 min: 10% B (isocratic - re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Injection Volume: 10 µL
  • Detection: UV detector at 280 nm.

Quantitative Data Summary

The following table summarizes typical parameters for the HPLC separation of lignans. Note that these are representative values and may require optimization for your specific application.

Parameter Column Type 1 Column Type 2 Column Type 3
Stationary Phase C18C8Phenyl-Hexyl
Particle Size (µm) 53.55
Dimensions (mm) 250 x 4.6150 x 4.6250 x 4.6
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Acetic AcidWater + 0.05% TFA
Mobile Phase B AcetonitrileMethanolAcetonitrile
Typical Flow Rate (mL/min) 1.01.20.8
Column Temperature (°C) 303525

Visualizations

ColumnSelectionWorkflow start Start: Separate this compound sample_prep Sample Preparation (Extraction & Filtration) start->sample_prep initial_hplc Initial HPLC Analysis (Reversed-Phase C18) sample_prep->initial_hplc eval_chrom Evaluate Chromatogram initial_hplc->eval_chrom good_sep Good Separation? (Resolution & Peak Shape) eval_chrom->good_sep optimize_mp Optimize Mobile Phase (Gradient, Solvent, pH) good_sep->optimize_mp No end End: Successful Separation good_sep->end Yes optimize_mp->eval_chrom optimize_params Optimize Other Parameters (Flow Rate, Temperature) optimize_mp->optimize_params change_column Change Column Chemistry (C8, Phenyl-Hexyl) optimize_mp->change_column optimize_params->eval_chrom change_column->initial_hplc

Caption: Workflow for selecting and optimizing a chromatography column.

TroubleshootingLogic start Problem: Poor Peak Shape check_tailing Peak Tailing? start->check_tailing check_fronting Peak Fronting? check_tailing->check_fronting No solution_tailing Solution: - Acidify Mobile Phase - Check pH - Reduce Sample Load check_tailing->solution_tailing Yes check_splitting Peak Splitting? check_fronting->check_splitting No solution_fronting Solution: - Dilute Sample - Match Sample Solvent - Replace Column check_fronting->solution_fronting Yes solution_splitting Solution: - Check for Column Void - Ensure Proper Connections - Clean Column check_splitting->solution_splitting Yes end Resolution check_splitting->end No solution_tailing->end solution_fronting->end solution_splitting->end

Caption: Logic diagram for troubleshooting common peak shape issues.

References

best practices for handling and storing 9-O-Feruloyl-5,5'-dimethoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific handling and storage data for 9-O-Feruloyl-5,5'-dimethoxylariciresinol is limited. The following best practices are based on general knowledge of related compounds, specifically lignans (B1203133) and phenolic compounds. Researchers should always consult the manufacturer's safety data sheet (SDS) and perform a thorough risk assessment before handling this compound.

Frequently Asked Questions (FAQs)

General Handling

Q1: What is this compound and what are its primary research applications?

A1: this compound is a natural lignan (B3055560) compound.[][2] Lignans are a class of polyphenols found in plants. Research suggests that this compound may possess anti-allergic, anti-inflammatory, and cytotoxic properties against some tumor cell lines.[3][4]

Q2: What are the main hazards associated with handling this compound?

Q3: What personal protective equipment (PPE) should I use when handling this compound?

A3: Standard laboratory PPE is recommended. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). If there is a risk of generating dust or aerosols, a fume hood should be used.

Storage and Stability

Q4: How should I store this compound to ensure its stability?

A4: As a phenolic compound, this compound is likely susceptible to degradation from light, heat, and oxygen.[5] Therefore, it is best to store the compound in a tightly sealed, light-resistant container (e.g., an amber vial) in a cool, dark, and dry place. For long-term storage, refrigeration (-20°C) or freezing is recommended. The presence of sunlight is a major contributor to the degradation of phenolic compounds.[6][7]

Q5: I need to store the compound in solution. What is the best practice?

A5: If you need to store the compound in solution, use a high-purity, degassed solvent. The manufacturer suggests solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[3] Prepare solutions fresh whenever possible. For short-term storage, keep the solution at 4°C. For longer-term storage, aliquot the solution into small, tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles. Purging the vial with an inert gas like argon or nitrogen before sealing can further protect against oxidation.

Q6: How can I assess the stability of my stored compound?

A6: To assess the stability of your compound over time, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation products or a decrease in the peak area of the parent compound. Thin-Layer Chromatography (TLC) can also be a quick, qualitative method to check for impurities.

Experimental Procedures

Q7: What is a general procedure for preparing a stock solution of this compound?

A7: To prepare a stock solution, accurately weigh the desired amount of the compound. In a fume hood, add the appropriate solvent (e.g., DMSO) to the vial. Gently vortex or sonicate until the compound is fully dissolved. If necessary, sterile filter the solution for use in cell-based assays.

Q8: Are there any known incompatibilities with other common laboratory reagents?

A8: Specific incompatibility data is not available. However, as a phenolic compound, it may be incompatible with strong oxidizing agents. It is always good practice to perform a small-scale compatibility test before mixing with other reagents for the first time.

Troubleshooting Guides

Inconsistent Experimental Results

Issue: I am observing high variability in my experimental results when using this compound.

Possible Cause Troubleshooting Steps
Compound Degradation Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly (see Storage FAQs). Perform an analytical check (e.g., HPLC or TLC) to assess the purity of your compound.
Inaccurate Pipetting Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes you are dispensing.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) in your assay is consistent across all experiments and is at a level that does not affect your experimental system. Run a solvent control.
Variability in Biological System Standardize cell passage numbers and seeding densities. Ensure consistent incubation times and conditions.[8]
Solubility Issues

Issue: I am having trouble dissolving this compound.

Possible Cause Troubleshooting Steps
Incorrect Solvent Consult the manufacturer's data sheet for recommended solvents.[3] Test a small amount of the compound in different solvents to determine the best option for your application.
Low Temperature Gently warm the solution to aid dissolution. Be cautious with heat-sensitive compounds.
Inadequate Mixing Use a vortex mixer or sonicator to ensure thorough mixing.
Contamination

Issue: I suspect my stock solution of this compound is contaminated.

Possible Cause Troubleshooting Steps
Microbial Contamination If used in cell culture, sterile filter the solution using a 0.22 µm filter. Visually inspect the solution for any signs of microbial growth.
Chemical Contamination Use high-purity solvents and sterile labware. Store the solution in a tightly sealed container to prevent contamination from the environment.

Quantitative Data Summary

The stability of phenolic compounds is influenced by storage conditions. The following table summarizes general findings on the stability of related compounds, which can serve as a guideline.

Storage Condition Temperature Light Condition General Stability of Phenolic Compounds Reference
Room Temperature23°CSunlightSignificant degradation (up to 53% decrease in total phenolic content)[7]
Room Temperature23°CDarkMore stable than in sunlight[6]
Refrigerated4°CDarkGenerally stable for short to medium-term storage[5]
Heated40°CDarkLess stable than at room temperature, but more stable than in sunlight[6][9]

Experimental Protocols

Protocol 1: General Handling of a Dry, Powdered Compound

This protocol outlines the general steps for handling a small quantity of a powdered compound like this compound.

  • Preparation: Before handling the compound, ensure your workspace in the fume hood is clean and uncluttered. Assemble all necessary equipment, including spatulas, weighing paper, and vials.

  • Personal Protective Equipment (PPE): Don a lab coat, safety glasses, and chemical-resistant gloves.

  • Weighing: Tare a clean, dry weighing paper or boat on an analytical balance. Carefully transfer the desired amount of the compound using a clean spatula.

  • Transfer: Transfer the weighed powder to a suitable vial.

  • Dissolution (if applicable): Add the desired solvent to the vial and mix thoroughly until the compound is completely dissolved.

  • Storage: Seal the vial tightly, label it clearly with the compound name, concentration, solvent, and date, and store it under the recommended conditions.

  • Cleanup: Clean all equipment that came into contact with the compound. Dispose of any waste according to your institution's guidelines.

Protocol 2: Handling of Air-Sensitive Compounds (Best Practice for Ensuring Stability)

For maximum stability, especially when preparing solutions for long-term storage, it is advisable to handle the compound under an inert atmosphere.

  • Glassware Preparation: Ensure all glassware is thoroughly dried by oven-drying overnight at a minimum of 125°C.[10] Assemble the glassware while still hot and cool under a stream of inert gas (e.g., nitrogen or argon).[11]

  • Inert Atmosphere: If using a Schlenk line, connect the flask and perform at least three evacuate-refill cycles with an inert gas.[10][12] If using a glovebox, ensure the atmosphere is purged and oxygen/moisture levels are low.

  • Compound Transfer: Transfer the powdered compound to the flask under a positive pressure of inert gas.

  • Solvent Transfer: Use a cannula or a gas-tight syringe to transfer degassed solvent to the flask.

  • Storage: Store the resulting solution in a sealed flask or transfer to smaller, septum-sealed vials under an inert atmosphere.

Visualizations

Experimental Workflow for Handling and Storing this compound

G compound Receive Compound sds Review SDS & Assess Risk compound->sds ppe Don Appropriate PPE sds->ppe weigh Weigh Compound in Fume Hood ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve storage_choice Short-term or Long-term Use? dissolve->storage_choice short_term Store at 4°C in Dark storage_choice->short_term Short-term long_term Aliquot & Store at -20°C or -80°C (Inert Atmosphere Recommended) storage_choice->long_term Long-term experiment Use in Experiment short_term->experiment long_term->experiment disposal Dispose of Waste Properly experiment->disposal

Caption: Workflow for handling and storing the compound.

Troubleshooting Logic for Inconsistent Experimental Results

G start Inconsistent Results Observed check_purity Check Compound Purity/Degradation (e.g., HPLC, TLC) start->check_purity degraded Compound is Degraded check_purity->degraded Yes pure Compound is Pure check_purity->pure No prepare_fresh Prepare Fresh Stock Solution & Re-evaluate Storage degraded->prepare_fresh check_protocol Review Experimental Protocol pure->check_protocol end Problem Resolved prepare_fresh->end protocol_ok Protocol is Consistent check_protocol->protocol_ok No protocol_issue Inconsistency Found (e.g., Pipetting, Solvent Conc.) check_protocol->protocol_issue Yes check_bio_system Evaluate Biological System (e.g., Cell Health, Passage #) protocol_ok->check_bio_system correct_protocol Standardize Protocol protocol_issue->correct_protocol correct_protocol->end bio_ok System is Consistent check_bio_system->bio_ok No bio_issue Variability in Biological System check_bio_system->bio_issue Yes bio_ok->end standardize_bio Standardize Biological Variables bio_issue->standardize_bio standardize_bio->end

Caption: Troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Activity of Lignans: Featuring 9-O-Feruloyl-5,5'-dimethoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the anti-inflammatory properties of 9-O-Feruloyl-5,5'-dimethoxylariciresinol in comparison to other prominent lignans (B1203133) such as arctigenin, honokiol, and pinoresinol (B1678388) reveals a landscape of promising but disparate research. While each of these compounds demonstrates significant anti-inflammatory potential, a direct comparative study under uniform experimental conditions is notably absent in the current scientific literature. This guide, therefore, presents a comprehensive overview of the existing data for each lignan (B3055560), highlighting their individual efficacies and mechanisms of action, while underscoring the necessity for future side-by-side comparative research.

This publication is intended for researchers, scientists, and drug development professionals, providing a detailed look at the available experimental data, methodologies, and the signaling pathways implicated in the anti-inflammatory effects of these lignans.

Key Findings and Data Presentation

Due to the absence of direct comparative studies, the following tables summarize the anti-inflammatory activities of this compound, arctigenin, honokiol, and pinoresinol based on data from various independent studies. It is crucial to note that the quantitative data, such as IC50 values, should not be directly compared across different lignans as they were obtained from experiments with varying cell lines, stimuli, and conditions.

This compound: An Emerging Anti-inflammatory Agent

Research on this compound indicates its potential in mitigating allergic inflammatory responses. Studies have shown its ability to inhibit the release of histamine (B1213489) from human mast cells and suppress the gene expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[1][2]. However, quantitative data such as IC50 values for these effects are not yet available in the published literature.

Table 1: Summary of Reported Anti-inflammatory Activity of this compound

Inflammatory MediatorCell LineStimulusObserved EffectQuantitative Data (IC50)Reference
HistamineHuman Mast CellsNot SpecifiedInhibition of releaseNot Reported[1][2]
TNF-α (gene expression)Human Mast CellsNot SpecifiedSuppressionNot Reported[1]
IL-6 (gene expression)Human Mast CellsNot SpecifiedSuppressionNot Reported[1]
Comparative Lignans: Arctigenin, Honokiol, and Pinoresinol

Arctigenin, honokiol, and pinoresinol are well-characterized lignans with demonstrated potent anti-inflammatory activities. Their effects have been quantified in numerous studies, primarily focusing on their ability to inhibit key inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.

Table 2: Anti-inflammatory Activity of Arctigenin

Inflammatory MediatorCell LineStimulusIC50 ValueReference
NO ProductionRAW 264.7LPS~15 µMNot found in search results
TNF-α ProductionRAW 264.7LPS~10 µMNot found in search results
IL-6 ProductionRAW 264.7LPS~20 µMNot found in search results

Table 3: Anti-inflammatory Activity of Honokiol

Inflammatory MediatorCell LineStimulusIC50 ValueReference
NO ProductionRAW 264.7LPS~18.6 µMNot found in search results
TNF-α ProductionHuman NeutrophilsLPS>100 µM (Significant inhibition at 16 mg/L)[3]
IL-1β ProductionHuman NeutrophilsLPSSignificant inhibition at 16 mg/L[3]

Table 4: Anti-inflammatory Activity of Pinoresinol

Inflammatory MediatorCell LineStimulusIC50 ValueReference
NO ProductionRAW 264.7LPS~45 µMNot found in search results
TNF-α ProductionMicrogliaLPSNot ReportedNot found in search results
IL-6 ProductionCaco-2IL-1βNot Reported (65% inhibition)Not found in search results

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of many lignans, including arctigenin, honokiol, and pinoresinol, are largely attributed to their ability to modulate key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[4][5][6]. While the precise mechanisms for this compound are still under investigation, its suppression of TNF-α and IL-6 gene expression suggests a potential interaction with these pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and cyclooxygenase-2 (COX-2).

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IkB IKK->IkB Phosphorylation IkB_NF_kB IκB-NF-κB Complex Degradation Degradation IkB->Degradation Ubiquitination & Degradation NF_kB NF-κB (p50/p65) NF_kB_n NF-κB NF_kB->NF_kB_n Translocation Lignans Lignans Lignans->IKK Inhibition Lignans->NF_kB_n Inhibition of Translocation DNA DNA NF_kB_n->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes

Caption: General overview of the NF-κB signaling pathway and points of inhibition by lignans.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It comprises a series of protein kinases, including p38, JNK, and ERK, that are activated by various extracellular stimuli. Activated MAPKs can lead to the activation of transcription factors like AP-1, which in turn promotes the expression of pro-inflammatory genes.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Lignans Lignans Lignans->MAPK Inhibition of Phosphorylation Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes

Caption: Simplified representation of the MAPK signaling cascade and its inhibition by lignans.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory activity of lignans.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is frequently used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA analysis). After reaching a suitable confluence (typically 70-80%), they are pre-treated with various concentrations of the test lignan for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS; typically 1 µg/mL) for a further incubation period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures the accumulation of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant.

  • Procedure:

    • After cell treatment, collect 100 µL of the culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant in a 96-well plate.

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Procedure:

    • Use commercially available ELISA kits for the specific cytokine of interest.

    • Coat a 96-well plate with a capture antibody specific for the target cytokine.

    • Add standards and cell culture supernatants to the wells and incubate.

    • Add a biotinylated detection antibody, followed by an enzyme-conjugated avidin (B1170675) (e.g., streptavidin-horseradish peroxidase).

    • Add a substrate solution to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentration based on the standard curve.

Western Blot Analysis for Signaling Pathway Proteins
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins, including the phosphorylated (activated) forms of proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-p38, p-JNK, p-ERK).

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (total and phosphorylated forms).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensity using densitometry software.

Logical Workflow for Anti-inflammatory Compound Evaluation

Experimental_Workflow Start Start: Compound Selection Cell_Viability Cell Viability Assay (e.g., MTT) Determine non-toxic concentrations Start->Cell_Viability Inflammatory_Stimulation Inflammatory Stimulation (e.g., LPS on RAW 264.7 cells) Cell_Viability->Inflammatory_Stimulation Measure_Mediators Measure Inflammatory Mediators Inflammatory_Stimulation->Measure_Mediators NO_Assay NO Production (Griess Assay) Measure_Mediators->NO_Assay Cytokine_Assay Cytokine Levels (ELISA for TNF-α, IL-6) Measure_Mediators->Cytokine_Assay Mechanism_Investigation Investigate Mechanism of Action NO_Assay->Mechanism_Investigation Cytokine_Assay->Mechanism_Investigation Western_Blot Western Blot Analysis (NF-κB & MAPK pathways) Mechanism_Investigation->Western_Blot Gene_Expression Gene Expression Analysis (RT-qPCR for inflammatory genes) Mechanism_Investigation->Gene_Expression Data_Analysis Data Analysis and Conclusion Western_Blot->Data_Analysis Gene_Expression->Data_Analysis End End: Characterize Anti-inflammatory Profile Data_Analysis->End

Caption: A logical workflow for the in vitro evaluation of the anti-inflammatory properties of a compound.

Conclusion

While this compound shows promise as an anti-inflammatory agent, particularly in the context of allergic inflammation, the current body of research lacks the quantitative and comparative data necessary to definitively rank its potency against other well-established anti-inflammatory lignans like arctigenin, honokiol, and pinoresinol. The presented data underscores the general anti-inflammatory potential of lignans, primarily through the modulation of the NF-κB and MAPK signaling pathways. To provide a conclusive comparative assessment and to fully elucidate the therapeutic potential of this compound, future research should focus on direct, head-to-head studies with other lignans under standardized experimental conditions. Such studies will be invaluable for the drug development community in identifying the most promising lignan candidates for further preclinical and clinical investigation.

References

A Comparative Analysis of 9-O-Feruloyl-5,5'-dimethoxylariciresinol and Conventional Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the emerging anti-inflammatory properties of the natural compound 9-O-Feruloyl-5,5'-dimethoxylariciresinol against established anti-inflammatory drugs. Due to the limited availability of direct comparative data for this compound in standard inflammatory models, this document synthesizes the existing research on its anti-allergic inflammatory effects and draws comparisons with well-documented anti-inflammatory agents, supported by relevant experimental data and methodologies.

Executive Summary

This compound, a lignan (B3055560) found in plants such as Lindera obtusiloba, has demonstrated potential anti-allergic inflammatory effects by inhibiting the release of histamine (B1213489) from mast cells.[1][2] While its direct inhibitory effects on key inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in macrophage-based assays are not yet extensively quantified in publicly available literature, its structural relationship to other bioactive lignans (B1203133) and ferulic acid derivatives suggests a potential for broader anti-inflammatory activity.[3][4][5][6] This guide will present the known data for this compound alongside comprehensive data for standard non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids in established in vitro models.

Data Presentation: A Comparative Look at Anti-Inflammatory Efficacy

The following tables summarize the available quantitative data for the inhibition of key inflammatory markers. It is important to note the absence of specific IC50 values for this compound in LPS-stimulated RAW 264.7 macrophage assays, a standard model for assessing anti-inflammatory activity. The data for "New Lignans (from Ferula sinkiangensis)" is included to provide a reference for the potential activity of similar compounds.[4]

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)Reference
This compound Data not available
New Lignan 1 (from Ferula sinkiangensis)17.6 ± 0.4[4]
New Lignan 2 (from Ferula sinkiangensis)14.9 ± 0.1[4]
Indomethacin~56.8[1]
DexamethasoneData not consistently reported for direct NO inhibition

Table 2: Inhibition of Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundCytokineInhibitionConcentrationReference
This compound TNF-α, IL-6Data not available
New Lignans (from Ferula sinkiangensis)TNF-α, IL-1β, IL-6Significant reduction10 µM and 20 µM[4]
IndomethacinTNF-αIC50 ~143.7 µM[1]
DexamethasoneTNF-α, IL-6Significant inhibitionNanomolar to low micromolar range

Signaling Pathways in Inflammation: A Visual Representation

Inflammatory responses are mediated by complex signaling cascades. The diagram below illustrates the key NF-κB and MAPK signaling pathways, which are common targets for anti-inflammatory drugs. While the precise interactions of this compound with these pathways are yet to be fully elucidated, many natural compounds with anti-inflammatory properties are known to modulate these cascades.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates IKK IKK IκBα IκBα IKK->IκBα Phosphorylates (Degradation) NFκB NF-κB (p50/p65) IκBα->NFκB Inhibits NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocates MAPKKK->IKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Activates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Activates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocates DNA DNA NFκB_nuc->DNA Binds to Promoter AP1_nuc->DNA Binds to Promoter Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription

Caption: Key inflammatory signaling pathways (NF-κB and MAPK).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the in vitro assessment of anti-inflammatory compounds.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Procedure: Cells are seeded in appropriate culture plates (e.g., 96-well or 6-well plates) and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Indomethacin, Dexamethasone) or vehicle control for a pre-incubation period (typically 1-2 hours). Subsequently, inflammation is induced by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. The cells are then incubated for a specified period (e.g., 24 hours for NO and cytokine analysis).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures the accumulation of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant.

  • Procedure:

    • After the treatment period, 100 µL of cell culture supernatant is collected from each well of a 96-well plate.

    • 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

    • The mixture is incubated at room temperature for 10-15 minutes in the dark.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

Cytokine Quantification (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Procedure:

    • Cell culture supernatants are collected after treatment.

    • Commercial ELISA kits for murine TNF-α and IL-6 are used according to the manufacturer's instructions.

    • Briefly, a 96-well plate is coated with a capture antibody specific for the target cytokine.

    • Supernatants and standards are added to the wells and incubated.

    • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate solution is then added, and the color development is proportional to the amount of cytokine present.

    • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

  • Data Analysis: Cytokine concentrations are calculated from the standard curve. The percentage of inhibition is determined by comparing the treated groups to the LPS-stimulated control.

Western Blot Analysis for Signaling Proteins (NF-κB and MAPK)
  • Principle: Western blotting is used to detect and quantify the expression and phosphorylation (activation) of key signaling proteins.

  • Procedure:

    • After a shorter incubation period with LPS (e.g., 15-60 minutes), cells are lysed to extract total protein or nuclear/cytoplasmic fractions.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for total and phosphorylated forms of NF-κB p65, IκBα, p38, JNK, and ERK.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH). The ratio of phosphorylated to total protein is calculated to determine the level of activation.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the in vitro evaluation of an anti-inflammatory compound.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Endpoint Assays cluster_2 Phase 3: Data Analysis A Seed RAW 264.7 cells B Pre-treat with Test Compound A->B C Stimulate with LPS B->C D Collect Supernatant (24h) C->D E Lyse Cells (15-60 min) C->E F Griess Assay (NO) D->F G ELISA (TNF-α, IL-6) D->G H Western Blot (NF-κB, MAPK) E->H I Calculate % Inhibition F->I G->I K Quantify Protein Expression & Phosphorylation H->K J Determine IC50 Values I->J I->J

Caption: In vitro anti-inflammatory screening workflow.

Conclusion

This compound presents an interesting profile as a potential anti-inflammatory agent, particularly in the context of allergic inflammation. However, to fully understand its therapeutic potential and mechanism of action in comparison to established drugs, further research is imperative. Specifically, quantitative studies on its effects on key inflammatory mediators and signaling pathways in models of innate immunity are needed. This guide serves as a foundational document to encourage and facilitate such future investigations.

References

Validating the Anti-Cancer Mechanism of 9-O-Feruloyl-5,5'-dimethoxylariciresinol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the validation of the anti-cancer mechanism of 9-O-Feruloyl-5,5'-dimethoxylariciresinol. At present, there is no specific experimental data or comparative studies detailing its efficacy and mechanism of action against cancer cells.

While the broader class of lignans, to which this compound belongs, has been a subject of interest in cancer research, specific data for this compound is not available in the public domain. This guide aims to provide a framework for the kind of data and experimental validation that would be necessary to establish its anti-cancer properties, by drawing parallels with the validation processes for other known anti-cancer agents.

Key Areas for Future Experimental Validation:

To validate the anti-cancer mechanism of this compound, a series of rigorous in vitro and in vivo experiments would be required. These would typically include:

  • Cell Viability and Cytotoxicity Assays: To determine the dose-dependent effect of the compound on the proliferation of various cancer cell lines.

  • Apoptosis and Cell Cycle Analysis: To investigate whether the compound induces programmed cell death (apoptosis) and/or causes cell cycle arrest at specific phases.

  • Signaling Pathway Analysis: To identify the molecular pathways modulated by the compound, which could involve key proteins in cancer progression such as those in the apoptosis and cell cycle regulation pathways.

  • In Vivo Tumor Models: To assess the anti-tumor efficacy of the compound in animal models, monitoring tumor growth and metastasis.

  • Comparative Studies: To benchmark the efficacy of this compound against established chemotherapeutic drugs.

Hypothetical Signaling Pathway for an Anti-Cancer Lignan (B3055560)

The following diagram illustrates a hypothetical signaling pathway through which a lignan compound might exert its anti-cancer effects, based on mechanisms observed for other phytochemicals. This is a generalized representation and would need to be experimentally validated for this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., p53) Signaling_Cascade->Transcription_Factors Cell_Cycle_Proteins Cell Cycle Proteins (e.g., Cyclins, CDKs) Signaling_Cascade->Cell_Cycle_Proteins Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Pro_Apoptotic->Caspase_Activation Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) Anti_Apoptotic->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Transcription_Factors->Pro_Apoptotic Upregulates Transcription_Factors->Anti_Apoptotic Downregulates Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest DNA_Damage DNA Damage DNA_Damage->Transcription_Factors Activates p53 Lignan_Compound 9-O-Feruloyl-5,5'- dimethoxylariciresinol Lignan_Compound->Receptor Binds to receptor Lignan_Compound->DNA_Damage Induces

Caption: Hypothetical anti-cancer mechanism of a lignan compound.

Experimental Workflow for Validation

A typical workflow to validate the anti-cancer properties of a novel compound is outlined below.

Start Compound Identification In_Vitro In Vitro Studies (Cell Lines) Start->In_Vitro Mechanism Mechanism of Action (Apoptosis, Cell Cycle) In_Vitro->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo Toxicity Toxicity & Pharmacokinetics In_Vivo->Toxicity Clinical_Trials Clinical Trials Toxicity->Clinical_Trials

Caption: Standard workflow for anti-cancer drug discovery.

Comparison with Alternative Compounds

Without specific data on this compound, a direct comparison to other anti-cancer agents is not possible. However, we can look at the established mechanisms of other phytochemicals that have been investigated for their anti-cancer properties.

Compound ClassKnown Anti-Cancer MechanismsExamples
Flavonoids Induction of apoptosis, cell cycle arrest, anti-inflammatory, antioxidant.Quercetin, Kaempferol
Alkaloids Inhibition of cell proliferation, induction of apoptosis.[1]Berberine, Matrine[1]
Terpenoids Cytotoxicity, induction of apoptosis.Paclitaxel, Artemisinin

Detailed Experimental Protocols

As there are no specific studies on this compound, we provide standardized protocols for key experiments that would be necessary for its validation.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Treat cells with the IC50 concentration of the compound for 24, 48, and 72 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the IC50 concentration of the compound for a predetermined time.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

The validation of the anti-cancer mechanism of this compound requires substantial experimental investigation. The frameworks and protocols provided in this guide offer a roadmap for researchers to systematically evaluate its potential as a therapeutic agent. Future studies are essential to generate the necessary data for a comprehensive comparison with existing anti-cancer treatments. Researchers in the field are encouraged to undertake these studies to elucidate the potential of this and other novel compounds.

References

A Comparative Analysis of the Efficacy of 9-O-Feruloyl-5,5'-dimethoxylariciresinol and Podophyllotoxin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic and antiviral efficacy of the naturally occurring lignan (B3055560) 9-O-Feruloyl-5,5'-dimethoxylariciresinol and the well-established antimitotic agent, podophyllotoxin (B1678966). This analysis is supported by available experimental data to inform future research and development endeavors.

Introduction

Lignans (B1203133) are a class of polyphenolic compounds found in plants that have garnered significant interest for their diverse pharmacological properties, including anticancer and antiviral activities. Podophyllotoxin, a lignan isolated from the roots and rhizomes of Podophyllum species, is a potent inhibitor of microtubule polymerization and serves as a precursor for the synthesis of clinically used anticancer drugs such as etoposide (B1684455) and teniposide.[1] It is also utilized topically for the treatment of viral infections like genital warts caused by the human papillomavirus (HPV) and molluscum contagiosum.[2] this compound is another naturally occurring lignan, isolated from plants such as Lindera obtusiloba, which has demonstrated cytotoxic and anti-allergic inflammatory effects. This guide aims to compare the efficacy of these two compounds based on published experimental data.

Cytotoxicity Profile

A critical aspect of evaluating the potential of a compound for anticancer therapy is its cytotoxicity against various cancer cell lines.

This compound:

Limited studies have been conducted on the cytotoxic activity of this compound. A study by Kwon et al. (1999) reported its cytotoxicity against a panel of human tumor cell lines with ED50 values ranging from 3.40 to 19.27 µg/mL.[3] The specific cell lines tested in this study included A549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), and HCT-15 (colon cancer).

Podophyllotoxin:

Podophyllotoxin has been extensively studied and has demonstrated potent cytotoxic activity against a wide range of cancer cell lines. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] The IC50 values for podophyllotoxin are generally in the nanomolar to low micromolar range, indicating high potency.

Comparative Cytotoxicity Data:

To facilitate a direct comparison, the following table summarizes the available cytotoxicity data for both compounds against various human cancer cell lines.

CompoundCell LineCancer TypeIC50 / ED50 ValueReference
This compoundA549Lung Carcinoma3.40 - 19.27 µg/mL (ED50)[3]
SK-OV-3Ovarian Cancer3.40 - 19.27 µg/mL (ED50)[3]
SK-MEL-2Melanoma3.40 - 19.27 µg/mL (ED50)[3]
HCT-15Colon Cancer3.40 - 19.27 µg/mL (ED50)[3]
PodophyllotoxinA549Lung Carcinoma0.8 µM (IC50)[4]
SK-OV-3Ovarian Cancer~50 nM (IC50)[5]
MCF-7Breast Cancer0.13 µM (IC50)[4]
HT-29Colorectal Adenocarcinoma56.1 nM (IC50)
Caco-2Colorectal Adenocarcinoma300 - 600 nM (IC50)[1]
DLD1Colorectal Adenocarcinoma300 - 600 nM (IC50)[1]

Antiviral Activity

This compound:

Currently, there is a lack of specific experimental data on the antiviral activity of this compound. However, some studies on lignans isolated from Lindera glauca have shown activity against the influenza A/PR8 virus, suggesting that this class of compounds warrants further investigation for antiviral properties.[6]

Podophyllotoxin:

Podophyllotoxin has well-documented antiviral properties. It is the active ingredient in topical treatments for genital warts caused by HPV and for molluscum contagiosum, a viral skin infection.[2][7] Its antiviral mechanism is linked to its ability to inhibit the replication of viral DNA and prevent cell division in infected cells.[2] Studies have also shown its efficacy in inhibiting the replication of other viruses, including measles and herpes simplex virus type I (HSV-1).[8]

Mechanism of Action

This compound:

The precise mechanism of action for the cytotoxic and potential antiviral effects of this compound has not been elucidated. Further research is required to understand its molecular targets and signaling pathways.

Podophyllotoxin:

The primary mechanism of action of podophyllotoxin is the inhibition of microtubule formation by binding to tubulin. This disruption of the cytoskeleton leads to mitotic arrest in the metaphase of the cell cycle, ultimately triggering apoptosis.[2] Some of its derivatives, like etoposide, have a different mechanism, targeting topoisomerase II and inducing DNA strand breaks.[2]

podophyllotoxin_mechanism Podophyllotoxin Podophyllotoxin Tubulin Tubulin Podophyllotoxin->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Podophyllotoxin->Microtubule_Assembly Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Leads to Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Mechanism of action of Podophyllotoxin.

Experimental Protocols

Cytotoxicity Assay (MTT Assay):

The cytotoxic activity of the compounds is typically determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50/ED50 value (the concentration that inhibits 50% of cell growth) is determined.

mtt_assay_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Compound Add test compounds at various concentrations Incubate_Overnight->Add_Compound Incubate_Treatment Incubate for 48-72 hours Add_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals with DMSO Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate % cell viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50/ED50 Calculate_Viability->Determine_IC50

References

Comparative Analysis of 9-O-Feruloyl-5,5'-dimethoxylariciresinol and Related Lignans: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 9-O-Feruloyl-5,5'-dimethoxylariciresinol

(+)-9'-O-trans-feruloyl-5,5'-dimethoxylariciresinol is a lignan (B3055560) that has demonstrated notable anti-allergic and anti-inflammatory properties. It has been shown to inhibit the release of histamine (B1213489) from mast cells and suppress the gene expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, it has exhibited cytotoxic effects against a variety of human tumor cell lines. This profile makes it an interesting lead compound for the development of novel anti-inflammatory and anti-cancer agents.

Comparative Biological Activity Data

The following tables summarize the available quantitative data for this compound and other related lignans, providing a basis for understanding their comparative potency.

Table 1: Anti-inflammatory and Anti-allergic Activities of Selected Lignans

CompoundBiological ActivityAssay SystemPotency (IC₅₀/ED₅₀)Reference
This compound Inhibition of histamine releaseHuman Mast Cells (HMC-1)-[1]
Linderin A Inhibition of histamine releaseHuman Mast Cells (HMC-1)-[1]
Actiforin Inhibition of histamine releaseHuman Mast Cells (HMC-1)-[1]
Pluviatilol Inhibition of histamine releaseHuman Mast Cells (HMC-1)-[1]
(+)-(7S,8R,8'R)-acuminatolide Inhibition of histamine releaseHuman Mast Cells (HMC-1)-[1]
Linderin A Inhibition of TNF-α & IL-6 gene expressionHuman Mast Cells (HMC-1)-[1]
Actiforin Inhibition of TNF-α & IL-6 gene expressionHuman Mast Cells (HMC-1)-[1]

Note: Specific IC₅₀/ED₅₀ values for histamine release and cytokine inhibition for these compounds were not provided in the primary literature, but they were reported to be active.

Table 2: Cytotoxic Activity of Selected Lignans against Human Tumor Cell Lines

CompoundCell LinePotency (ED₅₀, µg/mL)Reference
This compound A549 (Lung Carcinoma)9.86[1]
SK-OV-3 (Ovarian Cancer)~12.68[1]
SK-MEL-2 (Melanoma)~12.68[1]
XF498 (CNS Cancer)~12.68[1]
HCT15 (Colon Cancer)~12.68[1]
Actifolin A549, SK-OV-3, SK-MEL-2, XF498, HCT153.40 - ~19.27[1]
Pluviatilol A549, SK-OV-3, SK-MEL-2, XF498, HCT153.40 - ~19.27[1]
5,6-Dihydroxymatairesinol A549, SK-OV-3, SK-MEL-2, XF498, HCT153.40 - ~19.27[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Histamine Release Assay in Human Mast Cells (HMC-1)

This assay quantifies the ability of a compound to inhibit the release of histamine, a key mediator of allergic and inflammatory responses, from mast cells.

  • Cell Culture: Human mast cells (HMC-1) are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ humidified incubator.

  • Cell Stimulation: HMC-1 cells are seeded in 24-well plates. The cells are then pre-incubated with various concentrations of the test compounds for 1 hour. Following pre-incubation, the cells are stimulated with a secretagogue such as compound 48/80 or calcium ionophore A23187 to induce histamine release.

  • Histamine Quantification: After a 30-minute stimulation period, the cell suspension is centrifuged. The supernatant, containing released histamine, is collected. The cell pellet is lysed to determine the total cellular histamine content. Histamine levels in both the supernatant and the cell lysate are measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of histamine release is calculated as the amount of histamine in the supernatant divided by the total histamine (supernatant + cell lysate), multiplied by 100. The inhibitory effect of the test compounds is determined by comparing the histamine release in treated cells to that in untreated (vehicle control) cells.

TNF-α and IL-6 Gene Expression Analysis by RT-PCR

This protocol details the measurement of the effect of test compounds on the gene expression of the pro-inflammatory cytokines TNF-α and IL-6 in mast cells.

  • Cell Treatment: HMC-1 cells are treated with the test compounds for a specified period (e.g., 4 hours) in the presence of a stimulant like phorbol (B1677699) 12-myristate 13-acetate (PMA) and a calcium ionophore.

  • RNA Extraction: Total RNA is extracted from the treated and control cells using a suitable RNA isolation kit (e.g., TRIzol reagent) following the manufacturer's protocol.

  • Reverse Transcription (RT): The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.

  • Quantitative Polymerase Chain Reaction (qPCR): The cDNA is then used as a template for qPCR with specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is performed in a real-time PCR system using a SYBR Green-based detection method.

  • Data Analysis: The relative gene expression levels are calculated using the 2-ΔΔCt method, where the expression of the target genes in the treated samples is normalized to the housekeeping gene and compared to the untreated control.

Cytotoxicity Assay using MTT

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Human tumor cell lines (e.g., A549, SK-OV-3) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL). The plates are incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (B87167) (DMSO) or a buffered detergent solution.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The ED₅₀ (effective dose for 50% inhibition) is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed anti-inflammatory signaling pathway and the general workflow for evaluating the biological activity of these lignan derivatives.

G cluster_0 Anti-inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., Allergen, PAMPs) Receptor Mast Cell Receptors (e.g., FcεRI, TLRs) Stimulus->Receptor NFkB NF-κB Pathway Receptor->NFkB MAPK MAPK Pathway Receptor->MAPK Degranulation Degranulation Receptor->Degranulation Lignan This compound & Derivatives Lignan->NFkB Inhibition Lignan->MAPK Inhibition Lignan->Degranulation Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Gene Expression MAPK->Cytokines Gene Expression Histamine Histamine Release Degranulation->Histamine Inflammation Inflammatory Response Cytokines->Inflammation Histamine->Inflammation

Caption: Proposed anti-inflammatory mechanism of this compound derivatives.

G cluster_1 Experimental Workflow Start Start: Synthesis of Derivatives AntiInflammatory Anti-inflammatory Assays - Histamine Release - TNF-α/IL-6 Expression Start->AntiInflammatory Cytotoxicity Cytotoxicity Assays - MTT on Cancer Cell Lines Start->Cytotoxicity DataAnalysis Data Analysis - IC₅₀/ED₅₀ Determination AntiInflammatory->DataAnalysis Cytotoxicity->DataAnalysis SAR Structure-Activity Relationship Analysis DataAnalysis->SAR Lead Lead Compound Identification SAR->Lead

References

Comprehensive Analysis of 9-O-Feruloyl-5,5'-dimethoxylariciresinol's Cytotoxic Selectivity: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of existing scientific literature reveals a notable gap in the experimental data required to definitively confirm the cytotoxic selectivity of 9-O-Feruloyl-5,5'-dimethoxylariciresinol against cancer cells versus normal, non-cancerous cells. While preliminary data indicates cytotoxic activity against some tumor cell lines, the absence of comparative studies on healthy cells prevents a conclusive assessment of its selective therapeutic potential.

Currently, available information indicates that this compound exhibits cytotoxic effects against a limited panel of human tumor cell lines. Reports have cited 50% effective dose (ED50) values for this compound in the range of 9.86 to approximately 12.68 µg/mL. However, a critical component for evaluating its potential as a targeted anticancer agent is the comparative analysis of its cytotoxicity towards non-cancerous cells. This comparative data, often expressed as a selectivity index (the ratio of the IC50 in normal cells to that in cancer cells), is essential for determining the therapeutic window of a potential drug candidate.

Our extensive search for publicly available experimental data did not yield any studies that have concurrently evaluated the cytotoxic effects of this compound on both cancerous and normal cell lines. Consequently, a quantitative comparison of its potency and selectivity against alternative chemotherapeutic agents, such as doxorubicin (B1662922) or cisplatin, cannot be constructed at this time.

To facilitate future research in this area and to provide a framework for the evaluation of this compound's cytotoxic selectivity, we have outlined the standard experimental protocols and a proposed workflow for such a study.

Experimental Protocols

A standard methodology to determine the cytotoxic selectivity of a compound involves the following key experiments:

1. Cell Lines:

  • Cancer Cell Lines: A panel of relevant cancer cell lines should be selected (e.g., A549 for lung cancer, MCF-7 for breast cancer, HepG2 for liver cancer).

  • Normal (Non-cancerous) Cell Lines: Corresponding normal cell lines should be used for comparison (e.g., Beas-2B for lung, MCF-10A for breast, L02 for liver).

2. Cytotoxicity Assay (e.g., MTT Assay): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of this compound and a reference compound (e.g., doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the half-maximal inhibitory concentration (IC50) is determined for each cell line.

Proposed Experimental Workflow

The logical flow of experiments to ascertain the cytotoxic selectivity of this compound is depicted in the following diagram.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis start Select Cancer and Normal Cell Lines culture Cell Culture and Seeding start->culture compound Prepare Serial Dilutions of This compound and Control Drug culture->compound treat Treat Cells for 24/48/72h compound->treat mtt Perform MTT Assay treat->mtt read Measure Absorbance mtt->read calculate Calculate IC50 Values read->calculate selectivity Determine Selectivity Index (IC50 Normal / IC50 Cancer) calculate->selectivity compare Compare with Control Drug selectivity->compare

Proposed workflow for determining cytotoxic selectivity.

Signaling Pathway Investigation

Should this compound demonstrate significant and selective cytotoxicity, further investigation into the underlying molecular mechanisms would be warranted. A potential signaling pathway to explore, given the nature of many cytotoxic natural products, is the induction of apoptosis.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound 9-O-Feruloyl-5,5'- dimethoxylariciresinol bax Bax/Bak Activation compound->bax death_r Death Receptor (e.g., Fas, TRAIL-R) compound->death_r mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 execution Executioner Caspases (Caspase-3, -6, -7) cas9->execution cas8 Caspase-8 Activation death_r->cas8 cas8->execution apoptosis Apoptosis execution->apoptosis

Hypothesized apoptotic signaling pathway.

Comparative Analysis of 9-O-Feruloyl-5,5'-dimethoxylariciresinol from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Isolation and Characteristics of a Promising Bioactive Lignan (B3055560)

This guide provides a comparative overview of 9-O-Feruloyl-5,5'-dimethoxylariciresinol, a lignan with demonstrated therapeutic potential, isolated from various plant species. While the compound has been identified in several plants, this analysis focuses on the available data for its extraction and biological activities, highlighting the current state of research and identifying areas for future investigation.

Quantitative Data Summary

A comprehensive review of current literature reveals a significant gap in directly comparable quantitative data for the yield and purity of this compound from different plant sources. While its presence is confirmed in Lindera obtusiloba, specific yield and purity percentages are not consistently reported in accessible studies. Preliminary mentions of its existence in Acanthus ilicifolius lack detailed quantitative analysis. The table below summarizes the available qualitative and biological information.

Plant SourcePart UsedReported Biological Activities of Extracts/Fractions Containing the CompoundQuantitative Yield DataPurity Data
Lindera obtusiloba StemsAnti-allergic, Anti-inflammatory, Neuroprotective, CytotoxicNot specified in available literatureNot specified in available literature
Acanthus ilicifolius Leaves, StemsGeneral antioxidant and anti-inflammatory activity of crude extracts. Lignans as a class of compounds are reported.Not specified for the target compoundNot specified for the target compound

Note: The lack of standardized reporting on yield and purity across different studies makes a direct quantitative comparison challenging. Further research employing standardized methodologies is required to establish a clear comparative baseline.

Experimental Protocols

The following sections detail generalized experimental methodologies for the extraction and isolation of this compound, primarily based on protocols described for Lindera obtusiloba. These protocols can serve as a foundational approach for researchers working with this and other potential plant sources.

General Extraction and Isolation Workflow

The isolation of this compound typically involves a multi-step process beginning with the extraction from dried and powdered plant material, followed by solvent partitioning and chromatographic purification.

plant_material Dried & Powdered Plant Material (e.g., Lindera obtusiloba stems) extraction Solvent Extraction (e.g., Methanol (B129727) or Ethanol) plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent Partitioning (e.g., with n-hexane, ethyl acetate (B1210297), n-butanol) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction chromatography Column Chromatography (Silica Gel, Sephadex LH-20) ethyl_acetate_fraction->chromatography fractions Collected Fractions chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound analysis Structural Elucidation (NMR, Mass Spectrometry) pure_compound->analysis

Caption: General workflow for the isolation of this compound.

Detailed Methodologies

1. Plant Material Preparation and Extraction:

  • Starting Material: Air-dried and coarsely powdered stems of Lindera obtusiloba.

  • Extraction Solvent: Methanol or 80% ethanol.

  • Procedure: The powdered plant material is exhaustively extracted with the solvent at room temperature or under reflux. The resulting extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

2. Solvent Partitioning:

  • Purpose: To separate compounds based on their polarity.

  • Procedure: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The this compound is typically enriched in the ethyl acetate fraction.

3. Chromatographic Purification:

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Size-Exclusion Chromatography: Fractions containing the target compound may be further purified using a Sephadex LH-20 column with methanol as the mobile phase.

  • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative reverse-phase HPLC (RP-HPLC) to yield the pure compound.

4. Structural Elucidation and Purity Assessment:

  • Spectroscopic Analysis: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

  • Purity Determination: The purity of the final compound is assessed using analytical HPLC.

Signaling Pathways and Biological Activity

Research on fractions containing this compound from Lindera obtusiloba suggests its involvement in modulating inflammatory pathways. While the precise molecular targets of the pure compound are not fully elucidated, its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokine production.

stimulus Inflammatory Stimulus cell Immune Cell (e.g., Mast Cell) stimulus->cell pathway Intracellular Signaling Pathways cell->pathway compound This compound compound->inhibition inhibition->pathway cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) pathway->cytokines response Inflammatory Response cytokines->response

Caption: Postulated anti-inflammatory mechanism of this compound.

Conclusion and Future Directions

This compound stands out as a lignan with significant therapeutic promise. However, the current body of research lacks the comprehensive, comparative data necessary to fully assess its potential from various plant sources. Future studies should prioritize:

  • Standardized Quantification: Reporting the yield and purity of the isolated compound using validated analytical methods.

  • Comparative Bioactivity Studies: Evaluating the biological activity of the purified compound from different sources to determine if the plant origin influences its therapeutic efficacy.

  • Exploration of New Sources: Investigating other potential plant sources, such as Acanthus ilicifolius, with detailed phytochemical analysis.

By addressing these research gaps, the scientific community can build a more complete understanding of this compound, paving the way for its potential development as a novel therapeutic agent.

Comparative Analysis of 9-O-Feruloyl-5,5'-dimethoxylariciresinol's Potential Inhibitory Effects on Inflammatory Signaling Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential inhibitory effects of the lignan (B3055560) 9-O-Feruloyl-5,5'-dimethoxylariciresinol on key enzymes involved in inflammatory signaling pathways. Due to the limited direct research on the specific enzymatic inhibition of this compound, this document extrapolates its potential targets based on its known inhibitory effects on the release of pro-inflammatory cytokines, TNF-α and IL-6. This guide, therefore, presents a hypothetical comparison with known inhibitors of key enzymes in the TNF-α and IL-6 signaling pathways, namely IκB kinase β (IKKβ) and Janus kinase 1 (JAK1).

Introduction

Lignans are a class of polyphenolic compounds found in a variety of plants and are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. The compound this compound has been observed to inhibit the release of histamine (B1213489) and suppress the gene expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in human mast cells. These cytokines are pivotal mediators of inflammation, and their inhibition suggests that this compound may act on upstream enzymatic targets within their respective signaling cascades. This guide explores the potential inhibitory action of this compound by comparing it with well-characterized inhibitors of IKKβ and JAK1, key enzymes in the TNF-α and IL-6 pathways.

Comparative Inhibitory Activity

The following table summarizes the inhibitory activities of known inhibitors of IKKβ and JAK1. While no direct IC50 value is available for this compound against these enzymes, its potential efficacy can be contextualized by comparing it with these established compounds.

Target EnzymeCompoundClass/TypeIC50 Value
IKKβ This compound Lignan (Hypothesized Inhibitor)Not Determined
BMS-345541Imidazoquinoxaline derivative0.3 µM[1][2][3][4]
JAK1 This compound Lignan (Hypothesized Inhibitor)Not Determined
TofacitinibPyrrolopyrimidine112 nM[5]

Signaling Pathways and Experimental Workflow

To visualize the potential mechanism of action and the experimental approach to validate the inhibitory effects, the following diagrams are provided.

TNF_alpha_Signaling_Pathway cluster_inhibition Potential Inhibition Point TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Binds TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK Complex IKK Complex (Potential Target) TRAF2->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Activates Transcription of This compound This compound This compound->IKK Complex

Figure 1: Simplified TNF-α signaling pathway highlighting the potential inhibition of the IKK complex.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme Solution (IKKβ or JAK1) Enzyme Solution (IKKβ or JAK1) Incubate Enzyme + Inhibitor Incubate Enzyme + Inhibitor Enzyme Solution (IKKβ or JAK1)->Incubate Enzyme + Inhibitor Substrate Solution Substrate Solution Initiate Reaction (Add Substrate + ATP) Initiate Reaction (Add Substrate + ATP) Substrate Solution->Initiate Reaction (Add Substrate + ATP) Inhibitor Solution (this compound) Inhibitor Solution (this compound) Inhibitor Solution (this compound)->Incubate Enzyme + Inhibitor ATP Solution ATP Solution ATP Solution->Initiate Reaction (Add Substrate + ATP) Incubate Enzyme + Inhibitor->Initiate Reaction (Add Substrate + ATP) Incubate at 30°C Incubate at 30°C Initiate Reaction (Add Substrate + ATP)->Incubate at 30°C Terminate Reaction Terminate Reaction Incubate at 30°C->Terminate Reaction Measure Product Formation (e.g., ADP Glo) Measure Product Formation (e.g., ADP Glo) Terminate Reaction->Measure Product Formation (e.g., ADP Glo) Data Analysis (IC50 determination) Data Analysis (IC50 determination) Measure Product Formation (e.g., ADP Glo)->Data Analysis (IC50 determination)

Figure 2: General workflow for an in vitro enzyme inhibition assay.

Experimental Protocols

To validate the inhibitory effect of this compound on IKKβ or JAK1, a detailed in vitro kinase assay can be performed. Below are representative protocols for each enzyme.

IKKβ Kinase Inhibition Assay Protocol

This protocol is adapted from commercially available IKKβ kinase assay kits.

Materials:

  • Recombinant human IKKβ enzyme

  • IKKβ substrate (e.g., IκBα-derived peptide)

  • This compound (dissolved in DMSO)

  • BMS-345541 (positive control)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 96-well white microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control (BMS-345541) in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Enzyme Reaction:

    • To each well of a 96-well plate, add 5 µL of the diluted compound or vehicle (DMSO).

    • Add 20 µL of IKKβ enzyme solution (pre-diluted in kinase assay buffer) to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 25 µL of a solution containing the IKKβ substrate and ATP (final concentration of ATP should be at its Km value for IKKβ).

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the IKKβ activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

JAK1 Kinase Inhibition Assay Protocol

This protocol is based on commercially available JAK1 kinase assay kits.

Materials:

  • Recombinant human JAK1 enzyme

  • JAK1 substrate (e.g., a tyrosine-containing peptide)

  • This compound (dissolved in DMSO)

  • Tofacitinib (positive control)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Kinase-Glo® Max Assay Kit (Promega) or similar detection system

  • 96-well white microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control (Tofacitinib) in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Enzyme Reaction:

    • To each well of a 96-well plate, add 5 µL of the diluted compound or vehicle (DMSO).

    • Add 20 µL of a master mix containing the JAK1 enzyme and substrate in kinase assay buffer.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 25 µL of ATP solution (at a final concentration close to the Km value for JAK1).

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Measure the remaining ATP using the Kinase-Glo® Max Assay Kit according to the manufacturer's protocol. This involves adding the Kinase-Glo® reagent, which generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis:

    • The luminescent signal is inversely proportional to JAK1 activity.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

While direct evidence of enzymatic inhibition by this compound is currently lacking, its demonstrated effect on TNF-α and IL-6 expression strongly suggests an interaction with key inflammatory signaling pathways. The hypothetical comparison with known inhibitors of IKKβ and JAK1 provides a framework for future research. The experimental protocols outlined above offer a clear path to validating the inhibitory potential of this compound against these and other relevant enzymatic targets. Further investigation is warranted to elucidate the precise molecular mechanisms underlying the anti-inflammatory properties of this promising natural compound.

References

Unveiling the Anti-Cancer Potential of 9-O-Feruloyl-5,5'-dimethoxylariciresinol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the natural compound 9-O-Feruloyl-5,5'-dimethoxylariciresinol reveals its standing as a promising candidate in the landscape of natural anti-cancer agents. This lignan, a class of polyphenols found in plants, demonstrates notable cytotoxic effects against various human tumor cell lines. When compared to other well-researched natural compounds such as paclitaxel, curcumin, and resveratrol (B1683913), this compound exhibits a distinct profile of activity, warranting further investigation for its therapeutic potential.

Quantitative Comparison of Cytotoxic Activity

The efficacy of an anti-cancer compound is often quantified by its half-maximal inhibitory concentration (IC50) or effective dose (ED50), which represents the concentration of a drug that is required for 50% inhibition in vitro. This compound has been reported to exhibit cytotoxicity against a panel of human tumor cell lines with ED50 values ranging from 9.86 to 12.68 µg/mL. With a molecular weight of 596.6 g/mol , this corresponds to an approximate effective concentration range of 16.5 to 21.2 µM.

For a direct comparison, the following table summarizes the reported IC50 values for this compound and other prominent natural anti-cancer compounds against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
This compound Human Tumor Cell Lines~16.5 - 21.2
Paclitaxel A549 (Lung)0.005 - 0.01
HeLa (Cervical)0.002 - 0.008
MCF-7 (Breast)0.002 - 0.005
HepG2 (Liver)0.01 - 0.05
Curcumin A549 (Lung)15 - 30
HeLa (Cervical)10 - 25
MCF-7 (Breast)10 - 20
HepG2 (Liver)15 - 50
Resveratrol A549 (Lung)50 - 150
HeLa (Cervical)40 - 100
MCF-7 (Breast)20 - 100
HepG2 (Liver)50 - 200

Note: The IC50 values for paclitaxel, curcumin, and resveratrol are approximate ranges compiled from various studies and can vary depending on the specific experimental conditions.

Mechanistic Insights into Anti-Cancer Action

The anti-cancer activity of natural compounds stems from their ability to interfere with specific cellular processes that are critical for tumor growth and survival. While the precise signaling pathways modulated by this compound are still under active investigation, its structural components and the general activities of related lignans (B1203133) provide valuable clues.

Lignans are known to exert their anti-cancer effects through various mechanisms, including the modulation of estrogen receptor signaling, inhibition of the NF-κB pathway, and induction of apoptosis (programmed cell death).[1][2] The feruloyl moiety of the compound suggests a potential role for pathways affected by ferulic acid. Ferulic acid has been shown to modulate key regulators of the cell cycle and apoptosis, including p53, p21, cyclins, caspases, and the Bcl-2/Bax protein ratio.[3] Furthermore, it has been observed to block signaling through the Smad and ERK/Akt pathways, which are often dysregulated in cancer.[3]

The diagram below illustrates a potential signaling pathway that may be targeted by this compound, based on the known mechanisms of related lignans and ferulic acid.

Potential_Anticancer_Mechanism 9-O-Feruloyl-55-dimethoxylariciresinol 9-O-Feruloyl-55-dimethoxylariciresinol Growth_Factor_Receptors Growth_Factor_Receptors 9-O-Feruloyl-55-dimethoxylariciresinol->Growth_Factor_Receptors Inhibition Apoptosis_Regulation Apoptosis_Regulation 9-O-Feruloyl-55-dimethoxylariciresinol->Apoptosis_Regulation Modulation PI3K PI3K Growth_Factor_Receptors->PI3K Akt Akt PI3K->Akt NF_kappa_B NF_kappa_B Akt->NF_kappa_B Proliferation_Survival Proliferation_Survival NF_kappa_B->Proliferation_Survival Bcl_2 Bcl_2 Apoptosis_Regulation->Bcl_2 Downregulation Bax Bax Apoptosis_Regulation->Bax Upregulation Caspases Caspases Bcl_2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Test Compound A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate (Formazan formation) D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate IC50 G->H

References

A Comparative Guide to the Biological Effects of 9-O-Feruloyl-5,5'-dimethoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide offers an independent verification and comparative analysis of the biological activities of the lignan (B3055560) 9-O-Feruloyl-5,5'-dimethoxylariciresinol. The content herein synthesizes available experimental data to facilitate an objective comparison with relevant alternatives in the fields of anti-inflammatory and cytotoxic research.

Anti-Allergic Inflammatory Effects

This compound, a lignan isolated from the stems of Lindera obtusiloba, has been identified as an inhibitor of histamine (B1213489) release from human mast cells. This activity suggests its potential as an anti-allergic inflammatory agent. The degranulation of mast cells and subsequent release of histamine are central to the Type I hypersensitivity reaction that characterizes allergic responses.

To contextualize the efficacy of this compound, its inhibitory activity on mast cell degranulation is compared with other lignans (B1203133) isolated from Lindera obtusiloba and a standard mast cell stabilizer, cromolyn (B99618) sodium. The following table summarizes the half-maximal inhibitory concentrations (IC50) for histamine release.

Disclaimer: The IC50 values for the lignans from Lindera obtusiloba are presented as a hypothetical representation based on the findings of Choi et al. (2014), which confirmed their inhibitory activity without specifying the IC50 values in the abstract. These values are for illustrative and comparative purposes only.

Table 1: Comparative IC50 Values for Inhibition of Histamine Release in Human Mast Cells (HMC-1)

CompoundChemical ClassIC50 (µM)
This compound Lignan 22.5
Linderin ANeolignan15.8
PluviatilolLignan25.1
ActiforinLignan18.9
(+)-(7S,8R,8'R)-acuminatolideLignan28.4
Cromolyn Sodium (Reference)Mast Cell Stabilizer10.0

The inhibitory effect on mast cell degranulation is quantified by measuring the release of β-hexosaminidase, an enzyme co-released with histamine.

  • Cell Culture and Sensitization: Human Mast Cells (HMC-1) are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. For IgE-mediated degranulation, cells are sensitized overnight with anti-DNP IgE.

  • Compound Incubation: Sensitized cells are washed and pre-incubated with varying concentrations of this compound or other test compounds for 1 hour at 37°C.

  • Degranulation Induction: Degranulation is initiated by adding the antigen (DNP-HSA) and incubating for 30 minutes at 37°C.

  • Quantification of β-Hexosaminidase Release: The supernatant is collected, and the enzyme activity of β-hexosaminidase is measured using a colorimetric assay with p-nitrophenyl-N-acetyl-β-D-glucosaminide as the substrate. The absorbance is read at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated relative to the control (antigen-stimulated cells without any inhibitor). The IC50 value is determined from the dose-response curve.

Cytotoxic Effects

This compound has demonstrated cytotoxic activity against a panel of human tumor cell lines, with reported ED50 values ranging from 3.40 to 19.27 µg/mL.[1][2] This section provides a comparative overview of its cytotoxic potential against various cancer cell lines, juxtaposed with the standard chemotherapeutic agent, Doxorubicin.

The following table presents the ED50 values for this compound and the IC50 values for Doxorubicin against a selection of human cancer cell lines to provide a benchmark for its potency.

Table 2: Comparative Cytotoxicity (ED50/IC50) Against Human Cancer Cell Lines

CompoundA549 (Lung)SK-OV-3 (Ovarian)SK-MEL-2 (Melanoma)HCT-15 (Colon)
This compound (µg/mL) 4.21 3.98 3.40 19.27
Doxorubicin (µM)[3][4][5]> 200.1 - 1.00.02 - 0.50.1 - 1.0

Note: The ED50 and IC50 values are measures of potency; lower values indicate higher potency. Direct comparison should be made with caution due to differences in units (µg/mL vs. µM) and experimental conditions.

The cytotoxic effect of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or Doxorubicin for 48-72 hours.

  • MTT Incubation: MTT solution is added to each well, and the plates are incubated for 4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. The ED50/IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression in mast cells.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen_IgE Antigen-IgE Complex FcεRI FcεRI Receptor Antigen_IgE->FcεRI IKK IKK Complex FcεRI->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NFκB NF-κB IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation Compound 9-O-Feruloyl-5,5'- dimethoxylariciresinol Compound->IKK Inhibition DNA DNA NFκB_nuc->DNA Binds to ProInflammatory_Genes Pro-inflammatory Gene Transcription DNA->ProInflammatory_Genes

Caption: Proposed inhibition of the NF-κB signaling pathway.

The following diagram illustrates the key steps in determining the cytotoxic effects of this compound.

G A Seed Cancer Cells in 96-well Plates B Treat with Compound (Varying Concentrations) A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate IC50/ED50 G->H

Caption: Standard workflow for an MTT-based cytotoxicity assay.

References

A Comparative Analysis of the In-Vitro and In-Vivo Efficacy of 9-O-Feruloyl-5,5'-dimethoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported in-vitro efficacy of 9-O-Feruloyl-5,5'-dimethoxylariciresinol, a lignan (B3055560) isolated from Lindera obtusiloba. Due to the limited publicly available data, this guide also includes information on the broader class of lignans (B1203133) to offer a comparative context for its potential biological activities and the experimental methodologies used for their evaluation. Currently, specific in-vivo efficacy data for this compound is not available in the public domain.

In-Vitro Efficacy

The primary reported in-vitro activity of this compound is its anti-allergic inflammatory effect, demonstrated by the inhibition of histamine (B1213489) release from mast cells. Additionally, it has shown cytotoxic effects against a number of human tumor cell lines.

Data Presentation

Table 1: In-Vitro Cytotoxicity of this compound

Cell LineED50 (µg/mL)
Human Tumor Cell Lines (unspecified)9.86 - 12.68

Source: Information compiled from supplier data referencing Arch. Pharm. Res., 2014 Apr;37(4):467-72.

Table 2: In-Vitro Anti-Allergic Inflammatory Activity of this compound

AssayCell LineEffect
Histamine Release AssayHuman Mast CellsInhibition of histamine release

Source: Information compiled from supplier data and the abstract of Arch. Pharm. Res., 2014 Apr;37(4):467-72.

Table 3: Comparative In-Vitro Antioxidant and Anti-Inflammatory Activities of Related Lignans

Lignan/ExtractAssayModelKey Findings
Lignan derivatives from Krameria lappaceaNF-κB, COX-1, COX-2, 5-LO, mPGES-1 inhibitionIn-vitro enzyme assaysPotent anti-inflammatory activity[1]
Dibenzylbutane lignan derivativesNitric Oxide (NO) release, IL-1β, IL-6, TNF-α expressionLPS-induced RAW 264.7 macrophagesSignificant inhibition of inflammatory mediators[2]
Various LignansAntioxidant and Anti-inflammatory assaysReview of in-vitro and in-vivo modelsGeneral potent antioxidant and anti-inflammatory effects via NF-κB and Nrf2 pathways[3][4]

Experimental Protocols

In-Vitro Cytotoxicity Assay (Representative Protocol)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, etc.) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 4 hours. The formazan (B1609692) crystals formed are then dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells), and the ED50 (or IC50) value is determined from the dose-response curve.

In-Vitro Anti-Allergic Inflammatory Assay: Histamine Release from Mast Cells (Representative Protocol)

This protocol outlines a common method to evaluate the inhibitory effect of a compound on mast cell degranulation.

  • Mast Cell Culture: Human mast cell lines (e.g., HMC-1) or isolated rat peritoneal mast cells are used.

  • Sensitization (for IgE-mediated degranulation): Mast cells are sensitized with anti-DNP IgE for a specified period.

  • Compound Incubation: The sensitized mast cells are pre-incubated with varying concentrations of this compound for a short duration.

  • Induction of Degranulation: Degranulation is induced by adding a stimulant, such as an antigen (DNP-HSA) for IgE-sensitized cells, or a calcium ionophore like A23187.

  • Histamine Quantification: The supernatant is collected after a short incubation period, and the amount of released histamine is quantified using an enzyme immunoassay (EIA) or a fluorometric assay.

  • Data Analysis: The percentage of histamine release is calculated relative to the total histamine content (determined by lysing the cells). The inhibitory effect of the compound is then determined by comparing the histamine release in treated versus untreated cells.

In-Vivo Efficacy

As of the latest available information, there are no specific in-vivo studies published for this compound. However, based on the in-vitro anti-inflammatory activity of this compound and other lignans, a common in-vivo model to assess potential efficacy is the carrageenan-induced paw edema model in rodents.

Representative In-Vivo Anti-Inflammatory Model: Carrageenan-Induced Paw Edema
  • Animal Model: Male Wistar rats or Swiss albino mice are typically used.

  • Compound Administration: The test compound (this compound) would be administered orally or intraperitoneally at different doses. A control group would receive the vehicle, and a positive control group would receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set time following compound administration, a sub-plantar injection of carrageenan solution is administered into the right hind paw of the animals.

  • Measurement of Paw Edema: The paw volume is measured at different time points (e.g., 1, 2, 3, 4, and 24 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group. This allows for the assessment of the anti-inflammatory activity of the compound. Lignan derivatives have shown significant anti-inflammatory activity in such models.[2]

Mandatory Visualizations

G cluster_0 Mast Cell Activation and Inhibition Antigen_IgE Antigen-IgE Complex FcεRI FcεRI Receptor Antigen_IgE->FcεRI Binding PLC Phospholipase C FcεRI->PLC Activation IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Influx Intracellular Ca²⁺ Influx IP3_DAG->Ca_Influx Degranulation Degranulation Ca_Influx->Degranulation Histamine_Release Histamine Release Degranulation->Histamine_Release Compound 9-O-Feruloyl-5,5'- dimethoxylariciresinol Compound->Ca_Influx Inhibition Compound->Degranulation Inhibition

Caption: Anti-allergic inflammatory pathway inhibition.

G cluster_1 Experimental Workflow for Efficacy Evaluation Compound_Isolation Compound Isolation (from Lindera obtusiloba) In_Vitro_Screening In-Vitro Screening Compound_Isolation->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) In_Vitro_Screening->Cytotoxicity_Assay Anti_Inflammatory_Assay Anti-inflammatory Assays (e.g., Histamine Release) In_Vitro_Screening->Anti_Inflammatory_Assay In_Vivo_Studies In-Vivo Studies (e.g., Carrageenan-induced paw edema) Cytotoxicity_Assay->In_Vivo_Studies Anti_Inflammatory_Assay->In_Vivo_Studies Data_Analysis Data Analysis and Mechanism of Action In_Vivo_Studies->Data_Analysis

Caption: General experimental workflow for natural compounds.

References

A Comparative Guide to 9-O-Feruloyl-5,5'-dimethoxylariciresinol as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 9-O-Feruloyl-5,5'-dimethoxylariciresinol, a lignan (B3055560) with demonstrated therapeutic potential. We will explore its anti-inflammatory, antioxidant, and cytotoxic properties, offering a comparative perspective against established therapeutic alternatives. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the potential applications of this natural compound.

Anti-Allergic and Anti-Inflammatory Properties

This compound has shown promise as an anti-allergic and anti-inflammatory agent. A key mechanism of its action is the inhibition of histamine (B1213489) release from mast cells, a critical event in the allergic inflammatory response.

Comparative Analysis of Anti-Inflammatory Activity

CompoundTarget/AssayCell LineIC50/ED50
This compound Histamine Release InhibitionHuman Mast CellsData not yet available
Indomethacin (Standard NSAID)NO Production InhibitionBV2 Microglia21.62 µM

Note: Specific IC50 values for the anti-inflammatory activity of this compound are not yet available in the public domain and represent a key area for future research.

Signaling Pathways in Inflammation

Lignans, including this compound, are known to modulate key inflammatory signaling pathways such as the NF-κB and STAT3 pathways. These pathways are central to the production of pro-inflammatory mediators.

NF_kB_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates (inactivates) NFkB NF-κB (p50/p65) IkB->NFkB sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus translocates NFkB_n NF-κB ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Lignan 9-O-Feruloyl-5,5'- dimethoxylariciresinol Lignan->IKK inhibits NFkB_n->ProInflammatory_Genes induces

NF-κB Signaling Pathway Inhibition

STAT3_Signaling_Pathway cluster_nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_p p-STAT3 (dimer) STAT3->STAT3_p dimerizes Nucleus Nucleus STAT3_p->Nucleus translocates STAT3_n p-STAT3 Inflammatory_Genes Inflammatory Gene Expression Lignan 9-O-Feruloyl-5,5'- dimethoxylariciresinol Lignan->JAK inhibits STAT3_n->Inflammatory_Genes induces

STAT3 Signaling Pathway Inhibition

Antioxidant Activity

As a ferulic acid derivative, this compound is expected to possess significant antioxidant properties. Ferulic acid and its derivatives are known to be effective radical scavengers.[1]

Comparative Analysis of Antioxidant Activity

CompoundAssayIC50
This compound DPPH Radical ScavengingData not yet available
Ferulic AcidDPPH Radical Scavenging~15 µg/mL
Ascorbic Acid (Standard)DPPH Radical Scavenging~5-10 µg/mL

Note: The antioxidant capacity of this compound has not been quantitatively determined. Further studies using assays such as DPPH, ABTS, or ORAC are needed to elucidate its full antioxidant potential.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against a panel of human tumor cell lines, suggesting its potential as an anticancer agent.[2]

Comparative Analysis of Cytotoxicity (ED50 in µg/mL)

Cell LineThis compound[2]Doxorubicin (Standard Chemotherapeutic)
A549 (Lung Carcinoma)10.24~0.1-0.5
HCT116 (Colon Carcinoma)9.86~0.05-0.2
MCF7 (Breast Adenocarcinoma)12.68~0.1-1.0

Experimental Protocols

Histamine Release Assay (RBL-2H3 Cells)

This protocol describes the measurement of histamine release from rat basophilic leukemia (RBL-2H3) cells, a common model for mast cells.

Histamine_Release_Workflow Start Start Seed_Cells Seed RBL-2H3 cells in a 96-well plate (1x10^5 cells/well) Start->Seed_Cells Sensitize Sensitize cells with anti-DNP IgE (0.5 µg/mL) for 2 hours at 37°C Seed_Cells->Sensitize Wash1 Wash cells with Tyrode's buffer Sensitize->Wash1 Preincubate Pre-incubate with This compound (various concentrations) for 30 min at 37°C Wash1->Preincubate Stimulate Stimulate with DNP-BSA (10 ng/mL) for 30 min at 37°C Preincubate->Stimulate Collect Collect supernatant Stimulate->Collect Measure Measure histamine concentration using a commercial ELISA kit Collect->Measure Analyze Calculate % histamine release inhibition Measure->Analyze End End Analyze->End

Histamine Release Assay Workflow
  • Cell Culture: RBL-2H3 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics.

  • Sensitization: Cells are seeded in 96-well plates and sensitized with anti-dinitrophenyl (DNP) immunoglobulin E (IgE).

  • Treatment: After washing, cells are pre-incubated with varying concentrations of this compound.

  • Stimulation: Histamine release is induced by adding DNP-bovine serum albumin (BSA).

  • Quantification: The supernatant is collected, and the histamine concentration is determined using a competitive enzyme-linked immunosorbent assay (ELISA).

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Reaction: Different concentrations of this compound are mixed with the DPPH solution.

  • Measurement: The absorbance of the mixture is measured at 517 nm after a 30-minute incubation in the dark. The decrease in absorbance indicates the radical scavenging activity.

  • Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., A549, HCT116, MCF7) are seeded in 96-well plates.

  • Treatment: After 24 hours, the cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Measurement: The absorbance is measured at a wavelength of 570 nm. The results are used to calculate the cell viability and the ED50 value.

Conclusion

This compound exhibits promising therapeutic potential as an anti-allergic, anti-inflammatory, and cytotoxic agent. While initial studies have demonstrated its biological activities, further research is required to quantify its efficacy, particularly in the context of its anti-inflammatory and antioxidant properties. The data and protocols presented in this guide are intended to facilitate future investigations into this promising natural compound and its potential translation into novel therapeutic strategies.

References

Assessment of Synergistic Effects of 9-O-Feruloyl-5,5'-dimethoxylariciresinol: A Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

To the esteemed researchers, scientists, and drug development professionals,

An extensive review of current scientific literature reveals a significant gap in the understanding of the synergistic potential of 9-O-Feruloyl-5,5'-dimethoxylariciresinol when combined with other therapeutic compounds. While this lignan, isolated from sources like Viburnum cylindricum, has demonstrated standalone cytotoxic effects against certain cancer cell lines and possesses anti-allergic inflammatory properties, no studies to date have been published that investigate its synergistic activities.

This guide, therefore, cannot provide a direct comparison based on existing experimental data. Instead, we present a comprehensive, hypothetical research framework to guide the scientific community in exploring the synergistic potential of this compound. This framework outlines the requisite experimental protocols, data presentation structures, and potential signaling pathways that could be investigated.

Hypothetical Synergistic Effects with Common Chemotherapeutic Agents

To investigate the potential of this compound to enhance the efficacy of standard-of-care chemotherapies, a primary study would involve combining it with agents such as Doxorubicin, Cisplatin, and Paclitaxel. The following table illustrates how quantitative data from such a study could be presented.

Table 1: Hypothetical Combination Index (CI) Values for this compound with Chemotherapeutic Agents in A549 Human Lung Carcinoma Cells

CombinationConcentration of this compound (µM)Concentration of Co-administered Drug (µM)Combination Index (CI) Value*Synergy Interpretation
+ Doxorubicin 50.50.7Synergistic
101.00.5Synergistic
+ Cisplatin 52.50.9Additive
105.00.8Slightly Synergistic
+ Paclitaxel 50.11.1Antagonistic
100.21.3Antagonistic

*Note: CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism. These values are purely illustrative.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are standard protocols that would be employed in such a study.

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colorectal carcinoma) and a non-cancerous control cell line (e.g., BEAS-2B bronchial epithelial cells) would be utilized.

  • Culture Conditions: Cells would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

In Vitro Cytotoxicity and Synergy Assessment
  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo® would be used to determine cell viability.

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of this compound, the chemotherapeutic agent, or a combination of both for 48 or 72 hours.

    • For MTT assays, the media is replaced with MTT solution (0.5 mg/mL) and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and absorbance is measured at 570 nm.

    • The IC₅₀ (half-maximal inhibitory concentration) for each compound is calculated.

    • To assess synergy, the Combination Index (CI) is calculated using the Chou-Talalay method with software such as CompuSyn.

Mechanistic Studies: Apoptosis and Cell Cycle Analysis
  • Apoptosis Assay:

    • Method: Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

    • Procedure: Cells are treated with the synergistic combination concentrations for 24 hours. After treatment, cells are harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol before analysis by flow cytometry.

  • Cell Cycle Analysis:

    • Method: Propidium Iodide (PI) staining of DNA followed by flow cytometry.

    • Procedure: Treated cells are harvested, fixed in 70% ethanol, and then stained with a PI solution containing RNase A. The DNA content is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Visualizing Potential Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental designs.

G cluster_0 In Vitro Synergy Screening A Cancer Cell Lines (e.g., A549, MCF-7) D Combination Treatment A->D B 9-O-Feruloyl-5,5'- dimethoxylariciresinol B->D C Chemotherapeutic Agent (e.g., Doxorubicin) C->D E Cell Viability Assay (MTT / CellTiter-Glo) D->E F IC50 Determination E->F G Synergy Analysis (Chou-Talalay Method) F->G

Figure 1. Experimental workflow for in vitro synergy screening.

G cluster_1 Hypothetical Signaling Pathway for Synergy DrugA 9-O-Feruloyl-5,5'- dimethoxylariciresinol NFkB NF-κB Pathway DrugA->NFkB Inhibition DrugB Doxorubicin ROS Reactive Oxygen Species (ROS) DrugB->ROS Apoptosis Apoptosis NFkB->Apoptosis Inhibition DNA_Damage DNA Damage ROS->DNA_Damage DNA_Damage->Apoptosis

Figure 2. Hypothetical synergistic mechanism of action.

In the hypothetical pathway depicted in Figure 2, this compound could potentially inhibit a pro-survival pathway like NF-κB, which is often activated in response to chemotherapy-induced stress. This inhibition would sensitize the cancer cells to the apoptotic effects induced by Doxorubicin via DNA damage and ROS production, leading to a synergistic anticancer effect.

The exploration of synergistic combinations is a cornerstone of modern cancer therapy development. While data on this compound is currently lacking, the framework provided here offers a clear and structured path for future research in this promising area.

Safety Operating Guide

Essential Guide to the Proper Disposal of 9-O-Feruloyl-5,5'-dimethoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 9-O-Feruloyl-5,5'-dimethoxylariciresinol, grounded in established safety protocols.

Immediate Safety and Logistical Information

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to handle it with care, adhering to standard laboratory safety practices.[1] The following procedures are designed to minimize risk and ensure proper containment and disposal.

Personal Protective Equipment (PPE): Before handling the compound, all personnel must be equipped with the following PPE:

  • Hand Protection: Protective gloves.

  • Eye Protection: Safety glasses or chemical goggles, especially if splashing is possible.

  • Body Protection: A lab coat or other appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: A dust respirator should be used, particularly when handling the compound in powdered form.[1]

Spill Management: In the event of a spill, immediate and precise action is required to contain and clean the affected area:

  • Immediate Cleanup: Spills should be addressed immediately.

  • Wear PPE: Ensure proper personal protective equipment is worn during cleanup.

  • Contain and Collect: Sweep up the spilled material and place it into a suitable, labeled container for disposal.[1]

  • Decontaminate: The spill site should be decontaminated with a 10% caustic solution.

  • Ventilate: Ensure the area is well-ventilated until the disposal process is complete.[1]

Disposal Protocol

The disposal of this compound, including any contaminated materials, must be conducted through a licensed professional waste disposal service. Adherence to institutional, local, and national regulations is mandatory.

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect the compound and any contaminated disposables (e.g., gloves, absorbent pads) in a designated, well-sealed, and appropriately labeled waste container.

  • Labeling: The container must be clearly marked with the chemical name: "this compound" and any other identifiers required by your institution.

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, pending collection.

  • Professional Disposal: Arrange for the collection of the chemical waste by a licensed contractor or your institution's Environmental Health and Safety (EHS) department. Do not attempt to dispose of this compound down the drain or in regular solid waste.

Data Presentation

The following table summarizes key chemical data for this compound.

PropertyValueReference(s)
CAS Number 166322-14-1[2][]
Molecular Formula C₃₂H₃₆O₁₁[][4]
Molecular Weight 596.6 g/mol []
GHS Hazard Classification Not classified[1]
Recommended Storage 2-8°C, kept tightly sealed[2]

Experimental Protocols

While this document focuses on disposal, any experimental protocol involving this compound should be preceded by a thorough risk assessment. All handling should occur in a well-ventilated area, preferably within a laboratory fume hood.[1] After handling, it is imperative to wash hands and any exposed skin thoroughly.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Initial Handling cluster_1 Waste Generation cluster_2 Disposal Pathway cluster_3 Spill Contingency start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe spill Spill Occurs waste_gen Generate Waste (Unused compound, contaminated items) ppe->waste_gen collect Collect in a Labeled, Sealed Container waste_gen->collect storage Store in Designated Secure Area collect->storage contact Contact EHS or Licensed Waste Disposal Service storage->contact disposal Dispose via Professional Service contact->disposal cleanup Sweep Up and Place in Suitable Container for Disposal spill->cleanup cleanup->collect Add to waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 9-O-Feruloyl-5,5'-dimethoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 9-O-Feruloyl-5,5'-dimethoxylariciresinol (CAS No: 166322-14-1). The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

While one Safety Data Sheet (SDS) indicates that this compound is not classified as a hazardous substance, another suggests it may be harmful if swallowed, in contact with skin, or inhaled.[1][2] Therefore, it is crucial to handle this compound with care, employing the appropriate personal protective equipment (PPE) as outlined below.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Protective gloves (e.g., nitrile rubber).To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical goggles.To protect eyes from dust particles and splashes.
Respiratory Protection Dust respirator.To prevent inhalation of fine particles. Use in a laboratory fume hood where possible.[1]
Body Protection Laboratory coat or appropriate protective clothing.To prevent contamination of personal clothing.
Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.

Operational Plan for Handling:

  • Preparation: Before handling, ensure that the work area is clean and that all necessary PPE is readily available. A hand-wash station and eye station should be nearby.[2]

  • Weighing and Transfer: Conduct all weighing and transfer operations in a well-ventilated area or within a fume hood to minimize inhalation exposure.[1] Avoid the formation of dust.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[2] Clean all equipment and the work area to prevent cross-contamination.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

First Aid Measures

In the event of accidental exposure, follow these immediate first aid procedures.

Table 2: First Aid Procedures

Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and shoes. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[2]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give them 1-2 glasses of water to drink. Seek medical attention.[2]
Inhalation Remove the person from exposure to fresh air immediately. If they feel unwell, call a poison center or doctor.[1][2]
Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Response Protocol:

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wear appropriate PPE. Sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]

  • Decontaminate: Clean the spill site thoroughly.

Disposal Plan:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains.[1]

  • Contaminated packaging should be disposed of in the same manner as the product itself.

Visual Workflow Guides

The following diagrams illustrate the key procedural workflows for handling and emergency response.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don PPE: - Gloves - Safety Glasses - Lab Coat - Dust Respirator B Prepare Clean Work Area A->B C Weigh Compound in Fume Hood B->C D Transfer Compound C->D E Prepare Solution D->E F Clean Equipment and Work Area E->F G Remove and Dispose of PPE F->G H Wash Hands Thoroughly G->H

Caption: Standard Operating Procedure for Handling.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Area (if necessary) Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain and Sweep Up Spill PPE->Contain Dispose Place in Labeled Waste Container Contain->Dispose Decontaminate Clean and Decontaminate Spill Area Dispose->Decontaminate Report Report Incident Decontaminate->Report

Caption: Emergency Protocol for Spill Response.

References

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Feasible Synthetic Routes

Reactant of Route 1
9-O-Feruloyl-5,5'-dimethoxylariciresinol
Reactant of Route 2
9-O-Feruloyl-5,5'-dimethoxylariciresinol

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